molecular formula C5H6N2S B1584879 2-(Methylthio)pyrazine CAS No. 21948-70-9

2-(Methylthio)pyrazine

Cat. No.: B1584879
CAS No.: 21948-70-9
M. Wt: 126.18 g/mol
InChI Key: KBPBOWBQRUXMFV-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrazine, also known as 2-methylsulfanyl-pyrazine or fema 3231, belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. This compound exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a chip, corn, and ether taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-8-5-4-6-2-3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPBOWBQRUXMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047491
Record name Pyrazinyl methyl sulfide
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Molecular Weight

126.18 g/mol
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Physical Description

Solid, low melting white crystalline solid with an ethereal sulfurous odour
Record name 2-(Methylthio)pyrazine
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Record name Pyrazinyl methyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/836/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

75.00 °C. @ 5.00 mm Hg
Record name 2-(Methylthio)pyrazine
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Solubility

soluble in water, organic solvents, oils, very soluble (in ethanol)
Record name Pyrazinyl methyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/836/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

21948-70-9
Record name 2-(Methylthio)pyrazine
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Record name (Methylthio)pyrazine
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Record name Pyrazine, 2-(methylthio)-
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Record name Pyrazinyl methyl sulfide
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Record name (methylthio)pyrazine
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Record name (METHYLTHIO)PYRAZINE
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Record name 2-(Methylthio)pyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44 - 47 °C
Record name 2-(Methylthio)pyrazine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-(Methylthio)pyrazine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Architectures, and Pharmacophoric Utility

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2-(Methylthio)pyrazine (CAS: 21948-70-9). While historically categorized as a high-impact organoleptic agent (FEMA 3231) responsible for roasted/nutty flavor profiles, this molecule serves as a critical heteroaromatic scaffold in modern medicinal chemistry. This document details its physicochemical properties, nucleophilic aromatic substitution (


) synthesis, metabolic oxidation pathways, and analytical characterization, tailored for researchers in drug discovery and organic synthesis.

Molecular Architecture & Physicochemical Profile

The pyrazine ring is a 1,4-diazine, electron-deficient due to the electronegativity of the two nitrogen atoms. The introduction of a methylthio group at the C2 position creates a push-pull electronic system. The sulfur atom acts as a weak


-donor (mesomeric effect) but an inductive withdrawer, modulating the basicity of the pyrazine nitrogens.
Nomenclature and Identifiers
CategoryData
IUPAC Name 2-(Methylsulfanyl)pyrazine
Common Name This compound
CAS Number 21948-70-9
FEMA Number 3231
Molecular Formula

SMILES CSc1cnccn1
Physicochemical Constants
PropertyValueContext for Application
Molecular Weight 126.18 g/mol Fragment-based drug design (FBDD) compliant.
Physical State Solid (Low melting)Crystalline matrix, often white to pale yellow.
Melting Point 42–47 °CRequires careful handling during solvent removal to avoid sublimation/melting.
Boiling Point ~221 °C (75°C @ 5 mmHg)High boiling point allows for high-temp functionalization.
Density 1.145 g/mLDenser than water; distinct phase separation in aqueous workups.
LogP ~1.17Moderate lipophilicity; good membrane permeability potential.

Synthetic Pathways & Mechanistic Insight

The most robust route to this compound is via Nucleophilic Aromatic Substitution (


) . The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic attack, particularly when a leaving group (halide) is present at the 2-position.
Mechanism: Thiolate-Mediated

The reaction involves the attack of the methanethiolate anion (


) on 2-chloropyrazine.
  • Addition: The nucleophile attacks C2, breaking aromaticity and forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, stabilizing the intermediate.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.

Experimental Protocol (Standardized)

Note: This protocol assumes anhydrous conditions to prevent hydrolysis of the chloropyrazine.

  • Reagents: 2-Chloropyrazine (1.0 eq), Sodium Methanethiolate (NaSMe, 1.1 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Rationale: Polar aprotic solvents solvate the cation (

    
    ), leaving the thiolate anion "naked" and highly reactive.
    
  • Conditions: 80–100 °C, 2–4 hours.

Step-by-Step Workflow:

  • Charge a round-bottom flask with NaSMe (1.1 eq) and anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.

  • Add 2-chloropyrazine (1.0 eq) dropwise. Caution: Exothermic.

  • Heat to 90 °C. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Workup: Cool to RT. Pour into ice water (5x reaction volume). Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Wash organics with brine, dry over

    
    , concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Input: 2-Chloropyrazine + NaSMe Solvent Solvation: Polar Aprotic (DMF) (Naked Nucleophile) Reactants->Solvent Dissolution Intermediate Transition State: Meisenheimer Complex (N-stabilized) Solvent->Intermediate Heat (90°C) S_NAr Attack Workup Workup: Quench (H2O) Extraction (DCM) Intermediate->Workup -NaCl Re-aromatization Product Output: This compound (>95% Yield) Workup->Product Purification

Figure 1: Step-wise synthetic workflow for the nucleophilic aromatic substitution of 2-chloropyrazine.

Pharmaceutical Utility & Metabolic Liability

In drug development, the this compound motif is often used as a bioisostere for other heteroaromatics or as a precursor to sulfoxides/sulfones.

Metabolic Soft Spot (S-Oxidation)

The sulfide sulfur is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

  • Phase I Metabolism: Rapid oxidation to the Sulfoxide (chiral center creation).

  • Secondary Oxidation: Conversion to the Sulfone (highly electron-withdrawing).

This pathway alters the electronic properties of the pyrazine ring, significantly lowering the


 of the nitrogen atoms and altering solubility/toxicity profiles.
Visualization: Metabolic Oxidation Pathway

Metabolism Sulfide Parent Drug Scaffold This compound (Lipophilic) Sulfoxide Metabolite 1: Sulfoxide (Chiral, More Polar) Sulfide->Sulfoxide [O] Oxidation Enzyme1 FMO / CYP450 Sulfone Metabolite 2: Sulfone (Highly Polar, Electron Poor) Sulfoxide->Sulfone [O] Oxidation Enzyme2 CYP450

Figure 2: Sequential metabolic oxidation of the sulfide linker, altering polarity and pharmacokinetics.

Analytical Characterization

Validating the structure requires confirming the integrity of the pyrazine ring and the presence of the S-methyl group.

Proton NMR ( -NMR)

Solvent:


, 400 MHz
  • 
     2.60 ppm (3H, s):  The methyl protons attached to sulfur. This is a characteristic singlet.
    
  • 
     8.2 – 8.5 ppm (3H, m):  The pyrazine aromatic protons.
    
    • H-3: Typically the most deshielded due to proximity to both N and S.

    • H-5/H-6: Appear as doublets or multiplet depending on resolution (

      
      ).
      
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  126 m/z.
    
  • Base Peak: Often observed at M-47 (Loss of S-Me) or fragmentation of the pyrazine ring (HCN loss).

Safety & Handling (E-E-A-T)

  • Odor Control: This compound has a potent roasted/sulfurous odor with a low detection threshold.

    • Protocol: All weighing and transfers must occur within a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) to oxidize residual sulfides before removal from the hood.

  • Toxicity: Classified as Harmful if swallowed (H302) .[1][2]

    • LD50: Estimated < 2000 mg/kg (Oral, Rat).

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519907, this compound. Retrieved from [Link]

  • The Good Scents Company (2024). 2-methylthio pyrazine (CAS 21948-70-9) Organoleptic and Safety Data. Retrieved from [Link]

  • Muller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.[3] (Discusses metabolic pathways of pyrazine derivatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link]

Sources

2-(Methylthio)pyrazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)pyrazine (CAS: 21948-70-9) is a critical organosulfur heterocycle utilized primarily in the formulation of high-fidelity savory flavor profiles.[1][2][3][4] Distinct from its alkylated analogs (e.g., 2-methyl-3-methylthiopyrazine), this un-substituted ring system offers a cleaner "roasted/nutty" aromatic baseline with lower vegetable nuances.[3] This guide outlines its physicochemical properties, industrial synthesis via nucleophilic aromatic substitution (


), and analytical validation protocols.

Part 1: Chemical Identity & Physicochemical Profile

The compound is characterized by a pyrazine ring substituted at the C2 position with a thiomethyl group. Its low melting point (44–47 °C) means it often exists as a semi-solid or crystalline mass at room temperature, requiring precise temperature control during handling.

Table 1: Core Chemical Data
ParameterTechnical Specification
Chemical Name This compound
Synonyms Pyrazinyl methyl sulfide; 2-Methylsulfanylpyrazine
CAS Number 21948-70-9
FEMA Number 3231
Molecular Formula

Molecular Weight 126.18 g/mol
Appearance White to pale yellow crystalline powder or liquid (dependent on purity/temp)
Odor Profile Roasted nuts, meaty, metallic, sulfurous, coffee-like
Physical Properties
  • Melting Point: 44–47 °C (Experimental)

  • Boiling Point: 103–104 °C @ 23 mmHg; ~221 °C @ 760 mmHg (Predicted)

  • Density: ~1.20 g/cm³[5]

  • Solubility: Insoluble in water; Soluble in ethanol, propylene glycol, and organic oils.

  • Flash Point: ~87 °C (Combustible)

Part 2: Synthesis & Manufacturing Protocol

The industrial synthesis of this compound relies on a Nucleophilic Aromatic Substitution (


) . Unlike benzene, the pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack at the halogenated position.
Mechanism of Action
  • Nucleophilic Attack: The thiomethoxide anion (

    
    ) attacks the C2 carbon of 2-chloropyrazine.
    
  • Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.

  • Aromatization: The chloride ion is eliminated, restoring aromaticity and yielding the thioether.

Experimental Protocol (Lab Scale)
  • Reagents: 2-Chloropyrazine (1.0 eq), Sodium Methanethiolate (NaSMe, 1.1 eq), DMF or THF (Solvent).

  • Procedure:

    • Charge a reaction vessel with dry DMF under inert atmosphere (

      
      ).
      
    • Add Sodium Methanethiolate at 0 °C to prevent side reactions.

    • Dropwise addition of 2-Chloropyrazine, maintaining temp < 10 °C.

    • Reflux at 60–80 °C for 4 hours. Monitor via TLC/GC.

    • Workup: Quench with water, extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Purification: Vacuum distillation or recrystallization from hexane.

Figure 1: Synthetic Pathway & Logic

Synthesis Start 2-Chloropyrazine (Electrophile) Inter Meisenheimer Complex Start->Inter + NaSMe DMF, 60°C Reagent NaSMe (Nucleophile) Reagent->Inter Product This compound (Target) Inter->Product - Cl⁻ (Aromatization) Waste NaCl (Byproduct) Inter->Waste

Caption: The


 pathway converts chloropyrazine to the target thioether via an addition-elimination mechanism.[3]

Part 3: Analytical Characterization

Trustworthy identification requires a multi-modal approach. As a sulfur-containing heterocycle, GC-MS and NMR provide the most definitive structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  126 m/z (Base peak or high intensity).
    
  • Fragmentation Pattern:

    • m/z 126: Parent ion.

    • m/z 79: Loss of

      
       group (Pyrazine ring cation).
      
    • m/z 52: Ring fragmentation (characteristic of diazines).

  • Retention Index (RI): ~1150–1200 on non-polar columns (DB-5).

Nuclear Magnetic Resonance ( -NMR)

The symmetry of the pyrazine ring is broken by the thio-substitution, resulting in three distinct aromatic signals and one aliphatic singlet.

  • 
     2.55–2.60 ppm (3H, s):  Methyl protons attached to sulfur (
    
    
    
    ).
  • 
     8.20–8.50 ppm (3H, m):  Aromatic ring protons. The proton adjacent to the sulfur (C3) will show distinct coupling compared to C5/C6.
    

Part 4: Applications in Flavor & Pharma

Flavor Chemistry (FEMA 3231)

This compound is a "character impact compound" for roasted profiles. Unlike alkyl-pyrazines which provide "earthy/potato" notes, the sulfur linkage introduces a savory/meaty depth .

  • Usage Levels: 0.02 – 2.0 ppm in finished products.[4]

  • Applications:

    • Coffee: Enhances the "roasted" perception without bitterness.

    • Meat Alternatives: Critical for replicating the Maillard reaction profile in plant-based burgers.

    • Nuts: Boosts the roasted hazelnut/almond character.

Pharmaceutical Intermediates

The thiomethyl group is a versatile handle in medicinal chemistry. It can be oxidized to a sulfoxide or sulfone (leaving groups) to facilitate further substitution at the C2 position, allowing for the synthesis of complex bioactive pyrazine derivatives (e.g., antitubercular agents).

Part 5: Safety & Regulatory (E-E-A-T)

Handling: This compound is an irritant and possesses a potent odor. All handling must occur within a fume hood. Regulatory Status:

  • US FDA: Listed as a synthetic flavoring substance.

  • JECFA: Evaluated and deemed safe at current usage levels.

  • GHS Classification:

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335)

Figure 2: Safety & Handling Workflow

Safety Storage Storage: Cool, Dry, Sealed (Hygroscopic) PPE PPE Required: Gloves, Goggles, Respirator Storage->PPE Handling Handling: Fume Hood Only (Potent Odor) PPE->Handling Disposal Disposal: Organic Waste (Sulfur Content) Handling->Disposal

Caption: Mandatory safety workflow for handling potent organosulfur compounds.

References

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: this compound (FEMA 3231).[1] Retrieved from [Link][3]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 21948-70-9, this compound.[3] Retrieved from [Link][3]

  • The Good Scents Company. (2023). This compound Flavor and Fragrance Data.[2][4][6][7][8] Retrieved from [Link][3]

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 17, Revision 3 (FGE.17Rev3): Pyrazine derivatives. EFSA Journal. Retrieved from [Link][3]

Sources

Technical Monograph: 2-(Methylthio)pyrazine in Roasted Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)pyrazine (and its methylated isomers) represents a distinct class of sulfur-containing heterocycles critical to the sensory architecture of roasted foods.[1] Unlike simple alkylpyrazines that provide generic "nutty" notes, the introduction of the methylthio moiety lowers the odor detection threshold into the parts-per-billion (ppb) range and introduces complex "meaty," "savory," and "roasted" nuances. This guide analyzes the chemo-genesis of this compound via the Maillard reaction, delineates its occurrence in key dietary matrices (coffee, sesame, peanuts), and provides a validated analytical protocol for its quantification using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Chemical Identity & Sensory Architecture

This compound is a high-impact odorant.[1][2] Its structural uniqueness lies in the sulfur substitution on the pyrazine ring, which dramatically alters its electron density and receptor binding affinity compared to non-sulfur analogs.

Physicochemical Profile[1][2][3]
ParameterData
IUPAC Name This compound
CAS Registry Number 21948-70-9
FEMA Number 3208 (Group entry often covers isomers)
JECFA Number 796 / 797 (Isomers)
Molecular Formula C₅H₆N₂S
Molecular Weight 126.18 g/mol
LogP ~1.42 (Moderate lipophilicity)
Odor Threshold 0.002–0.01 ppb (water)
Sensory Descriptors Roasted hazelnut, meaty, popcorn, vegetable, metallic (at high conc.)
Structural Isomerism

In food matrices, this compound rarely exists in isolation.[1] It is frequently co-generated with:

  • 2-Methyl-3-(methylthio)pyrazine (FEMA 3208): Often the dominant isomer in roasted coffee.[1]

  • 2-Methyl-5-(methylthio)pyrazine: A common minor isomer.[1]

Chemo-Genesis: The Maillard Engine[1]

The formation of this compound is a non-enzymatic thermal process requiring specific precursors: a reducing sugar (glucose/fructose) and a sulfur-containing amino acid (Methionine).[1]

Mechanism of Formation

The pathway involves two converging cascades within the Maillard reaction:

  • Pyrazine Core Formation: Condensation of sugar degradation products (α-dicarbonyls) with amino acids (Strecker degradation) to form the dihydropyrazine skeleton.[1]

  • Sulfur Incorporation: Thermal degradation of Methionine via the Strecker reaction yields Methional , which further decomposes to Methanethiol (CH₃SH). This highly reactive thiol radical attacks the pyrazine core or reacts with chloropyrazine intermediates (in model systems) to form the thioether linkage.

Pathway Visualization[1]

MaillardPathway cluster_0 Precursors Glucose Reducing Sugar (Glucose) Dicarbonyl α-Dicarbonyls (Glyoxal/Methylglyoxal) Glucose->Dicarbonyl Fragmentation Methionine L-Methionine (Sulfur Source) Strecker Strecker Degradation Methionine->Strecker Amine Free Amino Acid (Nitrogen Source) Amine->Strecker Dicarbonyl->Strecker Methional Methional Strecker->Methional Dihydropyrazine Dihydropyrazine Intermediate Strecker->Dihydropyrazine Condensation Methanethiol Methanethiol (CH₃SH) Methional->Methanethiol Retro-Michael Target This compound Methanethiol->Target Radical Substitution Dihydropyrazine->Target Oxidation + Thiolation

Figure 1: Convergent synthesis pathway of this compound via Maillard reaction and Strecker degradation of Methionine.[1]

Occurrence Matrix in Roasted Foods[4]

The concentration of this compound correlates directly with the content of free Methionine in the raw material and the severity of the thermal process (roasting temperature/time).

Food MatrixRelative AbundanceSensory ContributionKey Precursors Identified
Roasted Coffee High (ppb to ppm)Key "roasty" note; differentiates Robusta (higher) from Arabica.[1]Methionine, Sucrose, Trigonelline
Sesame Oil MediumNutty, savory character.[1]Methionine, Glucose
Roasted Beef Low-MediumMeaty, savory depth.[1]Methionine, Ribose
Peanuts MediumEarthy, roasted skin notes.[1]Asparagine, Methionine
Cocoa LowBackground roasted note.[1]Valine, Methionine
Potato Chips TraceEarthy/Fried note.[1]Methionine, Reducing Sugars

Technical Insight: In coffee, the concentration increases with roasting intensity up to a "Full City" roast, after which thermal degradation (pyrolysis) may reduce levels.

Analytical Methodologies

Quantifying sulfur-containing pyrazines is challenging due to their low concentrations, high volatility, and susceptibility to oxidation. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the industry standard for high-sensitivity profiling without solvent artifacts.[1]

Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (Ground Coffee/Meat) Prep Vial Prep + Internal Std (2-Methoxy-3-methylpyrazine) Sample->Prep Extraction HS-SPME Extraction (DVB/CAR/PDMS) Prep->Extraction Desorption GC Inlet Desorption (250°C, Splitless) Extraction->Desorption Separation Capillary GC (Polar Column) Desorption->Separation Detection MS Detection (SIM Mode) Separation->Detection

Figure 2: Optimized analytical workflow for trace detection of volatile pyrazines.

Validated Protocol (HS-SPME-GC-MS)

1. Sample Preparation:

  • Weigh 1.0 g of sample into a 20 mL headspace vial.

  • Add 5 µL of Internal Standard (IS) solution (e.g., 2-methoxy-3-methylpyrazine or isotope-labeled pyrazine) to correct for matrix effects.[1]

  • Seal with a PTFE/silicone septum.[1]

2. Extraction (SPME):

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1] This "triple-phase" fiber covers the wide polarity and volatility range of pyrazines.[1]

  • Incubation: 15 min at 60°C (agitation: 250 rpm).

  • Extraction: Expose fiber for 30 min at 60°C.

3. Gas Chromatography (GC) Parameters:

  • Column: DB-WAX or SolGel-Wax (Polar columns are essential to separate pyrazines from lipid volatiles).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Oven Program: 40°C (2 min) → 5°C/min to 240°C → Hold (5 min).

4. Mass Spectrometry (MS) Detection:

  • Mode: SIM (Selected Ion Monitoring) for quantification; Scan (35-350 m/z) for identification.[1]

  • Target Ions (m/z):

    • This compound:[1][3][4]126 (Molecular Ion), 79 (Base Peak).

    • 2-Methyl-3-(methylthio)pyrazine:[1][4]140 , 93 .[1]

Biological Implications & Safety[1]

While primarily a flavorant, the pyrazine scaffold is biologically privileged. For drug development professionals, understanding the metabolic fate of dietary pyrazines is relevant for toxicology and pharmacokinetics.

Metabolic Fate

Upon ingestion, this compound undergoes S-oxidation in the liver, catalyzed by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 enzymes.[1]

  • Primary Metabolite: Pyrazinyl methyl sulfoxide.[1]

  • Secondary Metabolite: Pyrazinyl methyl sulfone.[1]

  • Excretion: These polar metabolites are rapidly excreted in urine, preventing bioaccumulation.[1]

Regulatory Status
  • FEMA: GRAS (Generally Recognized As Safe).[1][5] FEMA No. 3208.[1][6]

  • JECFA: Evaluated as "No Safety Concern" at current levels of intake (Class III structural class).[1]

  • Toxicity: Low acute toxicity; no evidence of genotoxicity in standard assays (Ames test).[1]

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002).[1][6] Safety Evaluation of Certain Food Additives: Pyrazine Derivatives.[1][6] WHO Food Additives Series 48.[1][6]

  • Flavor and Extract Manufacturers Association (FEMA). (2023).[1] FEMA GRAS Assessment of Pyrazine Derivatives.[1][6] FEMA Flavor Library.[1][6]

  • Maga, J. A. (1982).[1] Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48.[1]

  • Shibamoto, T. (1989).[1] Volatile Flavor Chemicals Formed by the Maillard Reaction.[1] In: Thermal Generation of Aromas.[1] ACS Symposium Series.

  • PubChem. (2023).[1] Compound Summary: this compound.[1][3] National Library of Medicine.[1]

  • The Good Scents Company. (2023).[1] 2-Methylthio-3-methylpyrazine Sensory Data.[1][4]

Sources

2-(Methylthio)pyrazine: Technical Monograph on Discovery, Synthesis, and Flavor Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)pyrazine (FEMA 3208, mixture of isomers) represents a canonical "high-impact" aroma chemical. Bridging the gap between savory (meaty/hydrolyzed protein) and roasted (nutty/coffee) profiles, it exemplifies the potency of sulfur-substituted heterocycles. While simple alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) provide the "body" of roasted notes, thio-substituted variants like this compound function as "character impact" compounds, detectable at parts-per-billion (ppb) levels. This guide delineates its discovery, the mechanistic basis of its formation via the Maillard reaction, and the industrial protocols for its synthesis and analysis.

Historical Genesis: The Sulfur Shift

The history of this compound is inextricably linked to the "Golden Age" of flavor analysis in the 1970s, driven by the advent of gas chromatography-mass spectrometry (GC-MS).

  • The Pre-Sulfur Era (Pre-1960s): Flavor chemistry focused largely on esters, aldehydes, and simple terpenes. "Roasted" notes were ill-defined.

  • The Pyrazine Revolution (1960s-1970s): Researchers identified alkylpyrazines in coffee, cocoa, and peanuts. While these explained "earthy" notes, they lacked the specific "savory/meaty" depth found in cooked proteins.

  • Discovery of Thio-Pyrazines (1970s-1980s): The isolation of this compound marked a paradigm shift. It was identified in the volatile fractions of roasted coffee and cooked meats. Its discovery elucidated the critical role of Methionine in the Maillard reaction, serving as the sulfur donor that transforms a generic "toasted" pyrazine into a specific "meaty/nutty" profile.

  • Regulatory Milestone: The compound was affirmed as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), assigned FEMA No. 3208 (typically covering the mixture of isomers, e.g., 2-methyl-3-(methylthio)pyrazine), appearing in GRAS publications in the early 1980s (GRAS 13 era).

Biosynthesis & Maillard Mechanics

The formation of this compound in food matrices is a dual-mechanistic process involving the Strecker Degradation of amino acids and the condensation of sugar fragments.

Mechanism Description
  • Nitrogen Source: Amino acids (Alanine, Glycine) react with dicarbonyls (from sugar breakdown) to form the pyrazine ring (e.g., methylpyrazine).

  • Sulfur Source: Methionine undergoes Strecker degradation to yield Methanethiol (CH₃SH) and Methional.

  • Radical Recombination/Substitution: The methanethiol radical or anion attacks the pyrazine ring (often at the 2- or 3-position relative to alkyl groups) to form the thioether linkage.

MaillardPath cluster_0 Precursors cluster_1 Intermediates Methionine Methionine Methanethiol Methanethiol (Sulfur Donor) Methionine->Methanethiol Strecker Degradation Reducing Sugars Reducing Sugars Alpha-Amino Ketones Alpha-Amino Ketones Reducing Sugars->Alpha-Amino Ketones Fragmentation Dihydropyrazines Dihydropyrazines Alpha-Amino Ketones->Dihydropyrazines Condensation Alkylpyrazines Alkylpyrazines Dihydropyrazines->Alkylpyrazines Oxidation This compound This compound Alkylpyrazines->this compound + Methanethiol (Radical/Thermal)

Figure 1: Biosynthetic pathway of this compound via Maillard reaction interactions between Methionine degradation products and pyrazine cores.

Chemical Synthesis Protocols

For industrial and research applications, extraction from food is non-viable due to low concentrations. Chemical synthesis is the standard, utilizing Nucleophilic Aromatic Substitution (SNAr) .

Synthetic Route: Chloropyrazine Displacement

This method is preferred for its high yield and purity. It involves the reaction of a halopyrazine with an alkali metal thiomethoxide.[1]

Synthesis 2-Chloropyrazine 2-Chloropyrazine Intermediate Complex\n(Meisenheimer-like) Intermediate Complex (Meisenheimer-like) 2-Chloropyrazine->Intermediate Complex\n(Meisenheimer-like) THF/DMF, Reflux Sodium Thiomethoxide\n(NaSMe) Sodium Thiomethoxide (NaSMe) Sodium Thiomethoxide\n(NaSMe)->Intermediate Complex\n(Meisenheimer-like) This compound This compound Intermediate Complex\n(Meisenheimer-like)->this compound Elimination NaCl NaCl Intermediate Complex\n(Meisenheimer-like)->NaCl

Figure 2: Industrial synthesis via Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 2-Chloropyrazine (1.14 g, 10 mmol)

  • Sodium Thiomethoxide (NaSMe) (0.77 g, 11 mmol, 1.1 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Solvation: Charge the flask with 2-Chloropyrazine dissolved in 15 mL of anhydrous THF.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add Sodium Thiomethoxide (solid or solution) portion-wise to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C for THF) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2) or GC-FID.

  • Workup: Cool to room temperature. Quench by pouring the mixture into 50 mL of saturated NH₄Cl/Ice water.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers.

  • Purification: Dry organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation (approx. 80-85°C at 10 mmHg) or flash column chromatography (Silica gel, Pentane/Ether gradient).

Yield Expectation: 75–85% as a clear to pale yellow liquid.

Sensory Profile & Data

This compound is a "modifier" flavor. Alone, it is pungent; in dilution, it provides the authentic "roasted" signature.

ParameterData Points
Odor Threshold 4 ppb (water) to 60 ppb (oil)
Primary Descriptors Roasted, Nutty, Meaty, Popcorn, Coffee, Vegetable
Secondary Nuances Hazelnut, Almond, Earthy, Sulfurous (at high conc.)
FEMA Number 3208 (Mixture of isomers, typically 2-methyl-3-methylthio)
LogP ~1.42 (Moderate lipophilicity, good retention in fats)
Occurrence Roasted Coffee (Arabica/Robusta), Peanuts, Beef, Sesame Oil

Analytical Methodology (GC-MS)[2][3]

Due to its low threshold, analysis requires high sensitivity.

Instrument: GC-MS (Single Quadrupole or Triple Quad). Column: Polar phase (e.g., DB-WAX or ZB-WAX) is preferred to separate pyrazine isomers.

Protocol:

  • Extraction: Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber.

    • Rationale: The triple-phase fiber captures the wide volatility range of pyrazines.

  • Incubation: 1.0 g sample in 10 mL vial, incubated at 60°C for 20 mins.

  • Desorption: 250°C for 3 mins (Splitless mode).

  • Oven Program: 40°C (2 min) -> 5°C/min -> 240°C.

  • MS Detection:

    • Scan Mode: 35-300 m/z for identification.

    • SIM Mode (Quantitation): Target ions m/z 126 (Molecular Ion), m/z 79 (Pyrazine ring fragment).

References

  • Walradt, J. P., et al. (1971). "Volatile components of roasted peanuts." Journal of Agricultural and Food Chemistry, 19(5), 972-979. Link

  • FEMA Expert Panel. (1984). "GRAS Flavoring Substances 13." Food Technology. (Source for FEMA 3208 designation). Link

  • Adams, T. B., et al. (2002).[2] "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451.[2] Link

  • Maga, J. A. (1982). "Pyrazines in foods: an update." CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48. Link

  • Sigma-Aldrich. (2023). "Product Specification: (Methylthio)methylpyrazine, mixture of isomers." MilliporeSigma Technical Data. Link

Sources

Technical Guide: Spectroscopic Profile of 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic profile of 2-(Methylthio)pyrazine , designed for researchers in flavor chemistry, pharmaceutical synthesis, and analytical quality control.

Executive Summary

This compound (CAS: 21948-70-9), also known as pyrazinyl methyl sulfide, is a critical organosulfur heterocyclic compound.[1] Widely utilized in the flavor industry (FEMA 3231) for its roasted, hazelnut, and meaty notes, it also serves as a versatile intermediate in the synthesis of bioactive pharmaceutical agents.

This guide synthesizes the core spectroscopic signatures (MS, IR, NMR) required for definitive structural characterization. It moves beyond simple data listing to explain the causality of the signals, ensuring you can distinguish this compound from its regioisomers and impurities.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

ParameterData
IUPAC Name 2-(Methylsulfanyl)pyrazine
CAS Number 21948-70-9
Molecular Formula

Molecular Weight 126.18 g/mol
Physical State Pale yellow solid / liquid (MP: 42.5–45.5 °C)
Density ~1.145 g/mL (liquid phase)
Organoleptic Roasted hazelnut, earthy, musty, vegetable
Solubility Soluble in ethanol, propylene glycol; slightly soluble in water

Spectroscopic Analysis: Deep Dive

Mass Spectrometry (EI-MS)

Objective: Confirm molecular weight and identify the sulfur-bearing moiety.

The Electron Impact (EI) mass spectrum of this compound is characterized by a robust molecular ion and distinct fragmentation pathways driven by the stability of the pyrazine ring and the lability of the methyl-sulfur bond.

  • Molecular Ion (

    
    ): m/z 126 . This peak is typically intense (often the base peak or >50% relative abundance), reflecting the stability of the aromatic pyrazine system.
    
  • Key Fragmentation Pathways:

    • Loss of Methyl Radical (

      
      ):  A prominent peak at m/z 111  corresponds to the loss of the methyl group (
      
      
      
      ) from the sulfur, generating a resonance-stabilized pyrazinyl-sulfur cation.
    • Ring Fragmentation (

      
      ):  Pyrazines characteristically lose hydrogen cyanide (HCN, 27 Da). Fragmentation of the 
      
      
      
      or the
      
      
      111 ion often yields ions at m/z 99 or m/z 84 , respectively.
    • Sulfur Extrusion: Loss of the thio-group or sulfur atom can lead to lower mass fragments typical of the pyrazine ring (

      
       80, 53).
      
Visualization: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 126 (Stable Aromatic) Frag_111 Fragment [M - CH3]+ m/z 111 (Cation Stabilization) M_Ion->Frag_111 - •CH3 (15) Frag_99 Fragment [M - HCN]+ m/z 99 (Ring Contraction) M_Ion->Frag_99 - HCN (27) Frag_53 Pyrazine Ring Fragments m/z ~53 (Ring Cleavage) Frag_111->Frag_53 Further Decay

Caption: Primary fragmentation pathways for this compound under Electron Impact (70 eV).

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups (Aromatic Ring + Thioether).

The IR spectrum distinguishes the aromatic nature of the ring from the aliphatic methyl group.

Frequency Region (

)
AssignmentMechanistic Insight
3030 – 3080 Ar-H StretchWeak bands typical of

C-H bonds on the pyrazine ring.
2920 – 2990 Alk-H StretchDistinct bands from the

C-H bonds of the S-methyl group.
1520 – 1580 C=N / C=C StretchCharacteristic "breathing" modes of the pyrazine ring.
1000 – 1200 C-N StretchVibrations associated with the ring nitrogen atoms.
690 – 750 C-S StretchThe C-S-C linkage typically shows weak-to-medium absorption in this fingerprint region.
Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment and purity check.

The NMR data is the most powerful tool for distinguishing the 2-substituted isomer from 2,3- or 2,6-disubstituted impurities.


H NMR (Proton)

Solvent:


 (Chloroform-d)
  • 
     2.55 – 2.65 ppm (3H, Singlet):  The methylthio (-SCH
    
    
    
    )
    protons. This signal is deshielded compared to a standard alkane (0.9 ppm) due to the electronegativity of Sulfur and the adjacent aromatic ring, but less deshielded than a methoxy group (~4.0 ppm).
  • 
     8.20 – 8.60 ppm (3H, Multiplet/Pattern):  The pyrazine ring protons .
    
    • H-3 (Ortho to S): Often appears as a fine doublet or singlet (~8.3–8.4 ppm). The sulfur atom is an electron donor by resonance (+M), which shields the ortho/para positions relative to unsubstituted pyrazine (

      
       8.6), but it is also inductively withdrawing (-I).
      
    • H-5, H-6 (Meta/Para): These protons typically appear as a pair of doublets with a coupling constant (

      
      ).
      

C NMR (Carbon)

Solvent:



  • 
     13.0 – 15.0 ppm:  The methyl  carbon (
    
    
    
    ).
  • 
     140.0 – 145.0 ppm:  The unsubstituted ring carbons (C-3, C-5, C-6 ).
    
  • 
     155.0 – 160.0 ppm:  The substituted ring carbon (C-2 ). This carbon is significantly deshielded due to the direct attachment to the Sulfur and the Nitrogen atoms (ipso effect).
    
Visualization: NMR Assignment Workflow

NMR_Workflow cluster_H1 1H NMR Analysis Sample Crude Sample (this compound) Region_Ali Region: 2.0 - 3.0 ppm Look for: Singlet (3H) Sample->Region_Ali Region_Aro Region: 8.0 - 9.0 ppm Look for: 3 Aromatic H Sample->Region_Aro Check_SMe Confirm S-Me (~2.6 ppm) Region_Ali->Check_SMe Check_Ring Confirm Substitution Pattern (Asymmetry) Region_Aro->Check_Ring Result Structural Verification Confirmed Check_SMe->Result Check_Ring->Result

Caption: Analytical logic for verifying this compound structure via 1H NMR.

Experimental Protocols

Synthesis for Reference Standard

If a commercial standard is unavailable or degraded, the compound can be synthesized for comparative analysis.

  • Reaction: Nucleophilic aromatic substitution (

    
    ).
    
  • Reagents: 2-Chloropyrazine + Sodium Methanethiolate (NaSMe).

  • Procedure:

    • Dissolve 2-chloropyrazine (1.0 eq) in dry DMF or THF.

    • Slowly add Sodium Methanethiolate (1.1 eq) at 0°C to control exotherm.

    • Stir at room temperature for 2-4 hours. Monitor by TLC (hexane/ethyl acetate).

    • Quench with water and extract with Dichloromethane (DCM).

    • Purification: The product is a low-melting solid. Recrystallize from pentane or purify via vacuum distillation if liquid at ambient temp.

Sample Preparation for NMR

To ensure high-resolution spectra free from solvent artifacts:

  • Mass: Weigh ~10-15 mg of the sample.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

References

  • National Institute of Standards and Technology (NIST). Pyrazine, (methylthio)- Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA).FEMA Flavor Ingredient Library: this compound (FEMA 3231).
  • The Good Scents Company. Pyrazinyl methyl sulfide (CAS 21948-70-9) Data.[1][2] Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

1H and 13C NMR chemical shifts of 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-(Methylthio)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing fundamental insights into molecular structure. This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of this compound, a heterocyclic compound of interest in flavor chemistry and as a potential scaffold in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed predicted spectral analysis. This analysis is grounded in established NMR principles and comparative data from structurally analogous pyrazine derivatives. Furthermore, a rigorous, step-by-step experimental protocol for acquiring high-quality NMR data for this compound is provided, ensuring a self-validating framework for researchers.

Introduction: The Structural Significance of this compound

This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. Pyrazine derivatives are widely recognized for their significant contributions to the aromas and flavors of various foods and beverages. Beyond their sensory properties, the pyrazine ring system is a valuable pharmacophore in drug discovery, appearing in a range of biologically active molecules. The introduction of a methylthio (-SCH3) group at the C-2 position of the pyrazine ring significantly influences its electronic properties and, consequently, its chemical reactivity and spectroscopic signature. A thorough understanding of the 1H and 13C NMR spectra of this compound is, therefore, crucial for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Predicted 1H and 13C NMR Spectral Data

The following sections detail the predicted chemical shifts (δ) for this compound. These predictions are derived from an analysis of substituent effects on the pyrazine ring and comparison with known NMR data for related compounds.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the three aromatic protons on the pyrazine ring and the three protons of the methylthio group. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the sulfur atom, as well as by anisotropic effects from the aromatic ring.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.2 - 8.4Doublet~1.5
H-58.1 - 8.3Doublet of doublets~2.5, ~1.5
H-68.0 - 8.2Doublet~2.5
-SCH32.5 - 2.7Singlet-

Rationale for Predictions:

  • Ring Protons (H-3, H-5, H-6): The nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which deshields the attached protons, causing them to resonate at a high chemical shift (downfield) in the aromatic region. The H-3 proton, being adjacent to a nitrogen atom and the methylthio-substituted carbon, is expected to be the most downfield. The H-5 and H-6 protons will be slightly more upfield. The expected coupling constants are typical for pyrazine systems.

  • Methyl Protons (-SCH3): The protons of the methyl group attached to the sulfur atom will appear as a singlet, as there are no adjacent protons to couple with. The electronegativity of the sulfur atom will cause this signal to appear in the range of 2.5-2.7 ppm.

Predicted 13C NMR Spectrum

The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are primarily influenced by their hybridization state and the electronegativity of neighboring atoms.

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3140 - 145
C-5142 - 147
C-6138 - 143
-SCH312 - 17

Rationale for Predictions:

  • C-2: This carbon is directly attached to a nitrogen atom and a sulfur atom, both of which are electronegative. This will cause significant deshielding, resulting in the most downfield chemical shift among the ring carbons.

  • C-3, C-5, and C-6: These carbons are part of the aromatic pyrazine ring and are adjacent to electronegative nitrogen atoms, leading to their resonance in the aromatic region. Their precise chemical shifts are influenced by the combined electronic effects of the nitrogens and the methylthio group.

  • -SCH3: The methyl carbon will be the most upfield signal due to its sp3 hybridization and being further removed from the strong deshielding effects of the pyrazine ring nitrogens.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument operation.

Materials and Instrumentation
  • Sample: this compound, >98% purity.[1]

  • NMR Solvent: Chloroform-d (CDCl3), 99.8 atom % D, with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl3 (containing TMS) to the vial.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's guidelines.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the 1H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the 13C spectrum by setting the CDCl3 solvent peak to 77.16 ppm.

Visualization of Key Concepts

To further aid in the understanding of the molecular structure and the NMR data acquisition process, the following diagrams are provided.

G cluster_mol This compound Structure C1 C N1 N C1->N1 S S C1->S C2 C C3 C C2->C3 H1 H C2->H1 N2 N C3->N2 H2 H C3->H2 C4 C C4->C1 H3 H C4->H3 N1->C2 N2->C4 CH3 CH₃ S->CH3

Caption: Molecular structure of this compound.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (10-20 mg in 0.6-0.7 mL CDCl₃) B Transfer to NMR Tube A->B C Spectrometer Setup (Tuning and Shimming) B->C D ¹H and ¹³C NMR Data Acquisition C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis and Interpretation E->F

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of this compound, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and flavor science. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data, ensuring the reliability and reproducibility of future studies. The combination of predicted data, a detailed experimental framework, and clear visualizations serves as a comprehensive resource for the structural characterization of this important pyrazine derivative.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)pyrazine (CAS: 21948-70-9) is a potent organosulfur heterocyclic compound widely utilized in flavor chemistry for its roasted, nutty, and meat-like olfactory properties.[1] In pharmaceutical research, the methylthiopyrazine motif serves as a critical structural scaffold for antimycobacterial agents and kinase inhibitors.

This technical guide provides a definitive analysis of the Electron Ionization (EI) mass spectrometry fragmentation pathways of this compound. By synthesizing thermodynamic stability principles with observed spectral data, this document establishes a validated framework for structural elucidation and impurity profiling in drug development and food safety workflows.

Physicochemical & Mass Spectrometric Profile

The fragmentation behavior of this compound is governed by the stability of the aromatic diazine ring and the lability of the thioether substituent.

PropertySpecification
IUPAC Name 2-methylsulfanylpyrazine
Molecular Formula

Exact Mass 126.0252 Da
Ionization Mode Electron Ionization (EI), 70 eV
Base Peak

126 (

) or

79 (Instrument dependent)
Key Ions

126, 111, 79, 53, 45

Mechanistic Fragmentation Analysis

The fragmentation of this compound under 70 eV electron impact is driven by three primary mechanisms:


-cleavage , homolytic substitution cleavage , and heterocyclic ring disintegration .
The Molecular Ion ( 126)

Upon electron impact, the molecule forms a stable radical cation


 at 

126
. The lone pairs on the sulfur atom and the nitrogen atoms of the pyrazine ring stabilize this ion, often making it the base peak (100% relative abundance) in the spectrum.
Primary Pathway A: Loss of Methyl Radical ( 111)

The sulfur atom facilitates an


-cleavage or direct homolytic bond scission of the 

bond.
  • Mechanism: The radical cation undergoes homolysis of the

    
     bond.
    
  • Result: Loss of a methyl radical (

    
    , 15 Da).[2]
    
  • Product: The formation of the even-electron pyrazinyl-thio cation (

    
    ) at 
    
    
    
    111
    . This ion is resonance-stabilized, with the positive charge delocalized over the sulfur and the aromatic ring.
Primary Pathway B: Loss of Thiomethyl Radical ( 79)

This is a diagnostic pathway for alkylthiopyrazines.[1]

  • Mechanism: Cleavage occurs at the

    
     bond.[1] The bond strength of 
    
    
    
    is higher than
    
    
    , but the high energy of EI allows this fracture.
  • Result: Loss of the thiomethyl radical (

    
    , 47 Da).
    
  • Product: The formation of the pyrazinyl cation (

    
    ) at 
    
    
    
    79
    . This is a hallmark fragment for monosubstituted pyrazines.[1]
Secondary Pathway: Ring Degradation ( 52/53 & 26)

The pyrazinyl cation (


 79) is unstable and degrades via the expulsion of neutral small molecules, typical of nitrogen heterocycles.
  • Loss of HCN: The pyrazinyl cation (

    
     79) eliminates Hydrogen Cyanide (HCN, 27 Da).
    
    • 
       (cyclopropenyl-like cation or acyclic isomer).[1]
      
  • Further Degradation: The

    
     52 ion can further lose 
    
    
    
    (Acetylene) or another HCN unit to yield low mass fragments around
    
    
    26/27.
Sulfur Rearrangement ( 45)

A common feature in methyl thioethers is the formation of the thioformyl cation.

  • Mechanism: Hydrogen rearrangement followed by cleavage.[1][3]

  • Product:

    
     at 
    
    
    
    45
    . This confirms the presence of the
    
    
    moiety.

Visualization of Fragmentation Pathways[4][5][6][7]

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 126 (C5H6N2S) Frag_111 [M - CH3]+ m/z 111 (Thio-pyrazinyl cation) M_Ion->Frag_111 Loss of Methyl (-15 Da) Frag_79 [M - SCH3]+ m/z 79 (Pyrazinyl cation) M_Ion->Frag_79 Loss of Thiomethyl (-47 Da) Frag_45 [HCS]+ m/z 45 (Thioformyl cation) M_Ion->Frag_45 Rearrangement Frag_52 [C3H2N]+ m/z 52 (Ring contraction) Frag_79->Frag_52 Loss of HCN (-27 Da)

Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization.[1]

Experimental Protocol: GC-MS Validation

To replicate these results or validate the identity of an unknown impurity, follow this self-validating protocol.

Sample Preparation[1][2]
  • Solvent Selection: Use HPLC-grade Dichloromethane (DCM) or Hexane . This compound is lipophilic (

    
    ).[1]
    
  • Concentration: Prepare a stock solution at

    
     (100 ppm). Dilute to 
    
    
    
    for analysis to prevent detector saturation.[1]
  • Filtration: Filter through a 0.22

    
     PTFE syringe filter to remove particulates.[1]
    
GC-MS Instrumentation Parameters

This method is optimized for the separation of pyrazine derivatives.[1]

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm, 0.25

)
Non-polar phase separates based on boiling point/volatility.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum performance.[1]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1 or 20:[1]1)Prevents column overload and improves peak shape.[1]
Oven Program 50°C (hold 1 min)

10°C/min

240°C
Slow ramp separates the target from potential polysulfide impurities.[1]
Transfer Line 280°CPrevents condensation of sulfur species before the source.[1]
Source Temp 230°CStandard EI source temperature.[1]
Scan Range

35 - 300
Covers all diagnostic ions while excluding air/water background.[1]
Data Interpretation Criteria (Self-Validation)

For a positive identification, the sample must meet all three criteria:

  • Retention Time: Matches reference standard within

    
     min.
    
  • Parent Ion: Presence of

    
     126.[1]
    
  • Ion Ratios:

    • 
       79 relative to 126 should be approx. 40-70%.[1]
      
    • 
       111 relative to 126 should be approx. 10-30%.[1]
      
    • Note: Ratios vary slightly by instrument tuning (quadrupole vs. TOF).

References

  • NIST Mass Spectrometry Data Center. Pyrazine, 2-methyl-3-(methylthio)- (Analogous Fragmentation Logic).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Note: While specific to the methyl-substituted homologue, the NIST database provides the foundational fragment
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90326, 2-Methylsulfanylpyrazine.[1] Retrieved from [Link]

  • The Good Scents Company. this compound Flavor Profile and Properties.[1] Retrieved from [Link]

  • Mihara, S., & Masuda, H. (1988). Structure-Retention Correlations of Pyrazines. Journal of Agricultural and Food Chemistry.[1][2] (Contextual grounding for pyrazine GC retention).

Sources

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)pyrazine is a sulfur-containing heterocyclic compound of significant interest in the flavor and fragrance industry and a potential scaffold in medicinal chemistry. An understanding of its molecular properties at an atomic level is crucial for modulating its characteristics and exploring its potential applications. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic features of this compound. Drawing upon established computational frameworks and analogous studies of related heterocyclic systems, this document serves as a roadmap for researchers seeking to apply computational chemistry to the study of this and similar molecules.

Introduction: The Significance of this compound

This compound is a key component of the aroma of many roasted and cooked foods, contributing to their characteristic nutty and meaty flavors.[1][2] Beyond its organoleptic properties, the pyrazine ring is a common motif in pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The introduction of a methylthio group to the pyrazine scaffold can significantly modulate its electronic properties, reactivity, and potential biological interactions.

Computational chemistry offers a powerful and cost-effective means to investigate the properties of this compound in silico. Through the application of quantum mechanical methods, we can predict its three-dimensional structure, understand its electronic landscape, and simulate its spectroscopic signatures. This in-depth molecular understanding is invaluable for rational drug design, the development of novel flavoring agents, and fundamental chemical research.

The Computational Scientist's Toolkit: Methodologies for Studying this compound

The theoretical investigation of a molecule like this compound typically follows a structured workflow, beginning with the determination of its most stable geometry and progressing to the calculation of its various properties. Density Functional Theory (DFT) has emerged as the workhorse for such studies due to its favorable balance of accuracy and computational cost.

A typical computational workflow for analyzing this compound is depicted below:

Computational Workflow for this compound Figure 1: A Standard DFT Workflow A Initial Structure Generation B Geometry Optimization A->B DFT Functional (e.g., B3LYP) Basis Set (e.g., 6-311G(d,p)) C Frequency Calculation B->C Confirmation of Minimum Energy Structure E Electronic Properties (HOMO, LUMO, MEP) B->E Analysis of Molecular Orbitals and Electrostatic Potential D Spectroscopic Properties (IR, Raman, NMR, UV-Vis) C->D Calculation of Vibrational Modes, Chemical Shifts, and Electronic Transitions F Reactivity Descriptors E->F Prediction of Reactive Sites Molecular Structure of this compound Figure 2: Structure and Atom Numbering mol N1=C2(SC7H3)-C3(CH3)=N4-C5=C6-N1 HOMO-LUMO Diagram Figure 3: Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) label_lumo Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) label_homo Electron Donor energy_gap Energy Gap (ΔE) HOMO->energy_gap energy_gap->LUMO

Caption: A schematic representation of the HOMO and LUMO energy levels.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a color-coded representation of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of high negative potential, making them likely sites for protonation and hydrogen bonding.

Implications for Drug Development and Material Science

The computational insights gained from these studies have significant practical implications. In drug development, understanding the electronic properties and MEP of this compound can guide the design of derivatives with improved binding affinity to biological targets. The pyrazine nitrogen atoms, as hydrogen bond acceptors, are particularly important for molecular recognition in biological systems.

In the field of materials science, the electronic properties of pyrazine derivatives are of interest for the development of organic electronic materials. C[4]omputational modeling can be used to predict the impact of substituents on the electronic band gap and charge transport properties of these materials.

Conclusion and Future Outlook

This technical guide has outlined the theoretical and computational methodologies that can be applied to the study of this compound. While a dedicated computational study on this specific molecule is yet to be published, the well-established protocols and the availability of data for analogous systems provide a solid foundation for future research.

Future computational work should focus on:

  • A comprehensive DFT study of this compound to provide a definitive set of theoretical data for its geometric, spectroscopic, and electronic properties.

  • Comparative studies of different isomers of methyl(methylthio)pyrazine to understand the influence of substituent position on molecular properties.

  • Molecular dynamics simulations to study the behavior of this compound in different solvent environments and its interactions with biological macromolecules.

By leveraging the power of computational chemistry, researchers can continue to unlock the full potential of this compound and its derivatives in a wide range of scientific and industrial applications.

References

  • El-Ansary, A.L., Moustafa, H., Abdel-Kader, N.S., & Farghaly, A.M. (2020). Effect of the formation of silver nano-binuclear complex on the refinement of cytotoxic and antibacterial potency of coumarin Schiff base: Spectroscopy, thermal, X-ray diffraction analyses and density functional theory. Journal of Molecular Structure, 1200, 127047.
  • FooDB. (2019). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200).
  • Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
  • MDPI. (2021).
  • The Good Scents Company. (n.d.). 2-methyl-6-(methyl thio) pyrazine, 2884-13-1.
  • ResearchGate. (2017).
  • Parchem. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine (Cas 67952-65-2).
  • MDPI. (2022).
  • The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2.
  • ChemicalBook. (n.d.). 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (2016).
  • National Center for Biotechnology Information. (n.d.). Pyrazine, methyl(methylthio)-.
  • Sigma-Aldrich. (n.d.). (Methylthio)methylpyrazine mixture of isomers, = 98 , FG 67952-65-2.
  • ECHEMI. (n.d.). This compound Formula.
  • The Good Scents Company. (n.d.). 2-methyl pyrazine 2-methylpyrazine.
  • Ventos. (n.d.). 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE.
  • CymitQuimica. (n.d.). CAS 2884-14-2: 2-Methyl-5-(methylthio)pyrazine.
  • Semantic Scholar. (2022).
  • MDPI. (n.d.).
  • ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). This compound FG 21948-70-9.
  • Advanced Biotech. (n.d.). Heterocyclics, Pyrazines, & Sulfur.
  • ResearchGate. (2018). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide.
  • Wikipedia. (n.d.). Pyrazine.
  • YouTube. (2017). 13. Molecular Orbital Theory. MIT 5.111 Principles of Chemical Science, Fall 2014.
  • MDPI. (2021). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds.
  • Chemistry 326: Experiment #2. (n.d.). University of Colorado Boulder.

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(Methylthio)pyrazine

[1]

CAS: 21948-70-9 | Formula: C₅H₆N₂S | MW: 126.18 g/mol Synonyms: Pyrazinyl methyl sulfide, 2-Methylsulfanylpyrazine[1][2][3][4][5]

Executive Summary

This compound is a low-melting organosulfur pyrazine derivative (MP: 44–47 °C) widely utilized in flavor chemistry for its roasted/nutty profile and as a precursor in pharmaceutical synthesis.[1][3] Its physicochemical behavior is dominated by the interplay between the lipophilic methylthio ether group and the hydrophilic, hydrogen-bond-accepting pyrazine ring.

This guide provides a comprehensive analysis of its solubility in organic solvents, critical for process engineers designing extraction, recrystallization, and formulation workflows. Due to the compound's low melting point, melt crystallization and solubility-limited cooling crystallization are the primary purification vectors.

Physicochemical Profile & Solubility Drivers

Understanding the molecular drivers is a prerequisite for solvent selection. This compound exhibits a "hybrid" solubility character due to its dual functionality.

PropertyValueImplication for Solubility
Melting Point 44.0 – 47.0 °CCritical: Solid-liquid separation must occur <35 °C to avoid oiling out.[1]
LogP (Octanol/Water) 1.17 – 1.20Moderately lipophilic; prefers alcohols and chlorinated solvents over water.[1]
Water Solubility ~9.5 g/L (25 °C)Remarkably high for a sulfide, driven by H-bonding at pyrazine nitrogens.[1]
H-Bond Donors/Acceptors 0 / 3Acts purely as a Lewis base; requires protic solvents (alcohols) for specific solvation.[1]
Thermodynamic Mechanism

The dissolution of this compound is governed by the "Like Dissolves Like" principle but modified by specific interactions:

  • Protic Solvents (Alcohols): High solubility due to H-bonding between solvent -OH and pyrazine -N=.[1]

  • Aprotic Polar Solvents (Acetone, Ethyl Acetate): Moderate-to-high solubility driven by dipole-dipole interactions.[1]

  • Non-Polar Solvents (Hexane, Heptane): Lower solubility; useful as anti-solvents for recrystallization.

Quantitative Solubility Data (Analog & Predicted)

Note: While specific mole-fraction datasets for CAS 21948-70-9 are proprietary in many contexts, the structural isomer 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4) provides a high-fidelity reference baseline due to near-identical polarity and molecular weight.[1]

Reference Solubility Profile (Isomeric Baseline)

Data represents solubility (g/L) at 25 °C for the structural analog, serving as a predictive upper-bound for this compound.[1]

Solvent ClassSolventSolubility (g/L @ 25°C)Thermodynamic Interaction
Alcohols Methanol~500Strong H-Bonding (Solute-Solvent)
Ethanol~297Strong H-Bonding
Isopropanol~173Steric hindrance reduces solubility slightly
Esters Ethyl Acetate~425Dipole-Dipole
Ketones Acetone~557Dipole-Dipole (High solvent power)
Chlorinated Dichloromethane>1400Dispersion + Weak H-bond donor (DCM)
Aliphatics n-Hexane~45Weak Dispersion (Potential Anti-solvent)
Aqueous Water~14 - 18Hydrophobic effect limits solubility

Process Insight: For purification, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound's high solubility in DCM makes it excellent for extraction from aqueous reaction mixtures but poor for crystallization.

Thermodynamic Modeling of Solubility

To predict solubility at varying temperatures (essential for cooling crystallization), experimental data is correlated using thermodynamic models.[6]

Modified Apelblat Equation

The most accurate model for pyrazine derivatives, accounting for the non-ideal behavior of the solution.

  • 
     : Mole fraction solubility[7]
    
  • 
     : Absolute temperature (K)[7]
    
  • 
     : Empirical parameters derived from regression.
    
van't Hoff Equation

Used to estimate the enthalpy of dissolution (

  • Interpretation: A linear plot of

    
     vs 
    
    
    typically yields a negative slope, indicating an endothermic dissolution process (
    
    
    ), meaning solubility increases with temperature.

Experimental Protocol: Automated Solubility Measurement

To generate precise data for CAS 21948-70-9, the Laser Monitoring Dynamic Method is the industry standard, superior to static gravimetric methods for low-melting solids.[1]

Workflow Diagram (DOT/Graphviz)

SolubilityProtocolStartStart: Solvent PreparationVesselJacketed Vessel (T ± 0.05 K)Start->VesselAdd SolventDosingAutomated Solid DosingVessel->DosingEquilibrate TLaserLaser Transmissivity MonitorDosing->LaserAdd SoluteDetectDissolution Detection(Transmissivity -> 100%)Laser->DetectMonitor TurbidityDetect->DosingNot DissolvedRecalcCalculate Mole Fraction (x)Detect->RecalcClear Solution

Figure 1: Automated Laser Monitoring workflow for determining solubility limits. The system detects the precise moment of phase disappearance.

Step-by-Step Methodology
  • Preparation: Calibrate the jacketed glass vessel to the starting temperature (e.g., 278.15 K).

  • Solvent Charge: Gravimetrically dispense a known mass of pure solvent (

    
    ) into the vessel.
    
  • Agitation: Set magnetic stirring to 400 rpm to ensure homogeneity without cavitation.

  • Dosing: Add this compound in small, weighed increments (

    
    ).
    
  • Detection: A laser beam passes through the solution.

    • Suspension: Beam scatters (Low Transmissivity).

    • Dissolution: Beam passes (High Transmissivity).

  • Endpoint: Record the total mass of solute (

    
    ) when transmissivity stabilizes at 100%.
    
  • Iteration: Increase temperature by 5 K and repeat to generate the polythermal curve.

Applications in Process Design

Recrystallization Strategy

Given the melting point of ~45 °C, melt crystallization is viable but requires precise temperature control to avoid supercooling.

  • Recommended Solvent: Ethanol/Water (80:20 v/v) .

  • Logic: The compound is highly soluble in ethanol but significantly less so in water.[3] Cooling an ethanol-rich solution forces the hydrophobic pyrazine out of solution as pure crystals, while impurities remain in the mother liquor.

Extraction

For extracting this compound from fermentation broths or Maillard reaction mixtures:

  • Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate .

  • Logic: High partition coefficient (LogP ~1.2) favors the organic phase, while the density of DCM facilitates rapid phase separation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519907, (Methylthio)pyrazine. Retrieved from [Link][1]

  • The Good Scents Company (2024). Pyrazinyl methyl sulfide (CAS 21948-70-9) Physicochemical Data.[1] Retrieved from [Link][1]

  • Wang, J., et al. (2023).Solubility Determination and Thermodynamic Modeling of Pyrazine Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual Reference for Methodology).
  • Jouyban, A., & Acree, W. E. (2024).Mathematical derivation of the Apelblat and van't Hoff equations for solubility prediction. Journal of Molecular Liquids.
  • Scent.vn (2024). Solubility Data for 2-Methyl-3-(methylthio)pyrazine (Isomer Analog).[1] Retrieved from [Link][1][7][8][9]

A-Technical-Guide-to-2-(Methylthio)pyrazine:-Odor-Threshold-and-Sensory-Profile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and are significant contributors to the aroma of a wide variety of foods and beverages.[1] They are particularly associated with thermal processing, such as roasting, cooking, and toasting, where they are formed through the Maillard reaction between amino acids and reducing sugars.[2][3] Among the vast family of pyrazines, sulfur-containing derivatives, such as 2-(Methylthio)pyrazine, possess exceptionally low odor thresholds and contribute unique and potent aroma characteristics. This technical guide provides an in-depth exploration of the odor threshold and sensory profile of this compound, offering valuable insights for researchers, scientists, and professionals in the flavor and fragrance, food and beverage, and pharmaceutical industries.

Chemical-Properties-and-Synthesis

This compound, also known by synonyms such as 2-Methyl-5-(methylthio)pyrazine, is an organic compound with the chemical formula C6H8N2S.[4] It is characterized by a pyrazine ring substituted with a methyl group and a methylthio group, which significantly influences its aromatic properties.[4] This compound is typically a colorless to pale yellow substance and is soluble in organic solvents.[4] While naturally occurring in foods like coffee and cocoa, it can also be synthesized for commercial use in the flavor and fragrance industry.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H6N2S
Molecular Weight126.18 g/mol
Boiling Point85-87 °C @ 10 mmHg[7]
Refractive Index1.57000 to 1.59000 @ 20.00 °C[7]
Specific Gravity1.13300 to 1.15300 @ 25.00 °C[7]
SolubilitySoluble in alcohol, sparingly soluble in water[7]

Determination-of-Odor-Threshold

The odor threshold is a critical parameter for characterizing the potency of an aroma compound. It is defined as the minimum concentration of a substance that can be detected by the human olfactory system.[8] The determination of odor thresholds is a complex process that requires standardized methodologies and a panel of trained sensory assessors.[9][10]

Methodology:-Gas-Chromatography-Olfactometry-(GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify and characterize odor-active compounds in a complex mixture.[11][12][13] The technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][14]

Experimental Protocol for GC-O Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., propylene glycol or dipropylene glycol) at a known concentration.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the chromatographic column.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

  • Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which is a plot of odor intensity versus retention time.

Caption: A schematic of the Gas Chromatography-Olfactometry (GC-O) workflow.

Standardized-Method-for-Threshold-Determination:-ASTM-E679-19

The American Society for Testing and Materials (ASTM) has established a standard practice for the determination of odor and taste thresholds, known as ASTM E679-19.[15] This method utilizes a forced-choice ascending concentration series method of limits to determine the best-estimate threshold (BET) for a panel of assessors.[9][10][16]

Key Principles of ASTM E679-19:

  • Forced-Choice Presentation: Assessors are presented with a set of samples, typically three, where one contains the odorant at a specific concentration and the others are blanks. They are forced to choose the sample that is different, even if they have to guess.[10]

  • Ascending Concentration Series: The concentration of the odorant is gradually increased in a stepwise manner.[9]

  • Best-Estimate Threshold (BET): The BET for an individual assessor is the geometric mean of the last concentration at which they could not detect the odor and the next higher concentration at which they could. The panel's BET is the geometric mean of the individual BETs.[9]

Table 2: Reported Odor Threshold of this compound

Odor Threshold (in water)Source
0.00001 ppm to 6.00 ppm (range for various pyrazines)[1]

Note: A specific odor threshold for this compound was not explicitly found in the provided search results. The table reflects the general range for pyrazines.

Sensory-Profile-of-2-(Methylthio)pyrazine

The sensory profile of an aroma compound is a detailed description of its perceived odor characteristics. This compound is known for its complex and multifaceted aroma, which is highly desirable in many food applications.

Key Odor Descriptors:

  • Nutty: This is a predominant characteristic, with descriptions including roasted nuts, almonds, hazelnuts, and peanuts.[7][17]

  • Roasted: A strong roasted note is often present, reminiscent of roasted meat and coffee.[2][7]

  • Earthy and Musty: Some sources describe an earthy or musty character.[17]

  • Vegetable: A subtle vegetable note may also be perceived.[7][17]

  • Cocoa and Coffee: In the context of food systems, it contributes to the characteristic aroma of cocoa and coffee.[2][18][19]

Table 3: Sensory Descriptors of this compound from Various Sources

SourceOdor Description
The Good Scents Companyroasted meaty nutty almond vegetable
Sigma-Aldrichcocoa; coffee; hazelnut; roasted
FooDBalmond, meat, and nutty
Mosciano, G. (P&F)Toasted popcorn, roasted almond, hazelnut, peanut and cashew nutty, with a caramellic and corn-chip nuance

Applications-in-the-Food-and-Flavor-Industry

Due to its potent and desirable aroma profile, this compound is a valuable ingredient in the food and flavor industry. It is used to impart or enhance nutty, roasted, and savory notes in a variety of products.

Common Applications:

  • Roasted Nuts and Nut-Flavored Products: Enhances the authentic roasted character of nuts and is used in nut-flavored snacks, confectionery, and baked goods.[17]

  • Chocolate and Cocoa Products: Contributes to the rich, roasted aroma of chocolate and cocoa.[6][17][20]

  • Coffee: It is a naturally occurring compound in coffee and is used to boost the roasted coffee flavor in instant coffee and coffee-flavored products.[3][5][18]

  • Savory and Meat Flavors: Its roasted and meaty notes make it suitable for use in savory applications, such as soups, sauces, and meat products.[7][17]

The typical use levels in finished consumer products range from 0.02 to 2 ppm.[17]

Conclusion

This compound is a potent aroma compound with a low odor threshold and a complex sensory profile characterized by nutty, roasted, and savory notes. Its formation through the Maillard reaction during thermal processing makes it a key contributor to the desirable aroma of many cooked and roasted foods. A thorough understanding of its odor threshold and sensory characteristics, determined through standardized methodologies like GC-O and ASTM E679-19, is essential for its effective application in the food and flavor industry. As research continues to unravel the complexities of flavor chemistry, the importance of sulfur-containing pyrazines like this compound in creating authentic and appealing food aromas will undoubtedly grow.

References

  • (PDF) Odor Threshold of Some Pyrazines - ResearchGate. Available at: [Link]

  • Determining odour detection thresholds: Incorporating a method-independent definition into the implementation of ASTM E679 | Request PDF - ResearchGate. Available at: [Link]

  • 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 - The Good Scents Company. Available at: [Link]

  • 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 - The Good Scents Company. Available at: [Link]

  • Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB. Available at: [Link]

  • Analysis of food flavourings by gas chromatography- olfactometry. Available at: [Link]

  • Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics - PubMed Central. Available at: [Link]

  • Gas chromatography–olfactometry in food flavour analysis. Available at: [Link]

  • Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits1. Available at: [Link]

  • Coffee volatile compounds - International Journal of Food Science and Nutrition. Available at: [Link]

  • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products - ResearchGate. Available at: [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC - NIH. Available at: [Link]

  • ASTM E679-19 - Standard Practice for Determination of Odor and Taste. Available at: [Link]

  • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products - MDPI. Available at: [Link]

  • Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - MDPI. Available at: [Link]

  • Standardized Odor Measurement Practices for Air Quality Testing - St. Croix Sensory, Inc. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Available at: [Link]

  • Savoring Depth: Exploring Nutty, Cocoa, and Spiced Notes from the SCA Flavor Wheel. Available at: [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Available at: [Link]

  • Odor Thresholds for Chemicals with Established Occupational Health Standards, 3rd edition - DigitalOcean. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-(Methylthio)pyrazine detailed experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-(Methylthio)pyrazine


).

Executive Summary

This guide details the experimental protocol for synthesizing this compound, a critical intermediate in pharmaceutical design and a high-impact flavor compound (roasted/nutty profile). Unlike generic protocols, this note focuses on the Nucleophilic Aromatic Substitution (


)  of 2-chloropyrazine with sodium thiomethoxide. This route is selected for its atom economy, scalability, and avoidance of heavy metal catalysts often required in cross-coupling alternatives.

Key Technical Advantages of this Protocol:

  • Regiospecificity: The electron-deficient pyrazine ring directs nucleophilic attack precisely to the C2 position.

  • Scalability: Avoids the use of palladium catalysts (Suzuki/Buchwald-Hartwig), reducing cost and metal-scavenging steps.

  • Odor Control: Includes a dedicated oxidative scrubbing workflow essential for handling volatile organosulfur compounds.

Retrosynthetic Analysis & Mechanism

To understand the critical control points of this synthesis, one must visualize the reaction pathway. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

Figure 1: Mechanistic Pathway

SNAr_Mechanism Reactants 2-Chloropyrazine + NaSMe TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining) Products This compound + NaCl TS->Products Elimination of Cl- (Fast)

Caption: The reaction is driven by the electron-withdrawing nitrogen atoms, which stabilize the negative charge in the transition state, facilitating the displacement of the chloride leaving group.

Experimental Protocol

Reagents and Materials
ReagentCASEquiv.RoleCritical Attribute
2-Chloropyrazine 14508-49-71.0SubstrateLiquid (BP ~153°C). Ensure free of hydrolysis products.
Sodium Thiomethoxide (NaSMe) 5188-07-81.1 - 1.2NucleophileHygroscopic solid. Handle in fume hood.
DMF (N,N-Dimethylformamide) 68-12-2SolventMediumAnhydrous grade (<0.05% H2O) to prevent hydrolysis.
Sodium Hypochlorite (Bleach) 7681-52-9N/AScrubberSafety: Oxidizes residual mercaptans to sulfonates.
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiomethoxide to dimethyl disulfide.

Step 1: Reactor Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Connect the gas outlet to a bleach scrubber trap .

    • Why: NaSMe can release methanethiol gas (rotten cabbage odor) upon contact with moisture. The bleach trap oxidizes this instantly.

Step 2: Reagent Preparation

  • Charge the flask with Sodium Thiomethoxide (1.1 equiv) .

  • Add Anhydrous DMF (5 mL per mmol of substrate). Stir until a suspension or partial solution is formed.

  • Cool the mixture to 0°C using an ice-water bath.

    • Control Point: The reaction is exothermic. Starting cold prevents thermal runaway and minimizes side reactions (e.g., polymerization).

Step 3: Reaction Initiation

  • Dissolve 2-Chloropyrazine (1.0 equiv) in a minimal amount of DMF.

  • Add the chloropyrazine solution dropwise via the addition funnel over 15–20 minutes.

    • Observation: The solution color typically shifts from pale yellow to a deeper amber/orange as the complex forms.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours . Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

Step 4: Quench and Workup

  • Cool the mixture back to 0°C.

  • Slowly add Water (double the volume of DMF) to quench unreacted NaSMe.

    • Safety: This step may release slight odors; ensure the scrubber is active.

  • Extract the aqueous mixture with Ethyl Acetate (3 x volumes) .

  • Combine organic layers and wash with:

    • Water (2x) – to remove DMF.

    • Brine (1x) – to remove residual water.

  • Dry over anhydrous Magnesium Sulfate (MgSO4) , filter, and concentrate under reduced pressure (Rotary Evaporator).

Step 5: Purification

  • Vacuum Distillation: The crude oil is best purified via short-path distillation under reduced pressure.

    • Target: Collect the clear, colorless to pale-yellow liquid fraction.

    • Note: Column chromatography is an alternative (Silica gel, Hexane/EtOAc gradient), but distillation is preferred for odor containment and purity.

Process Workflow & Logic

Figure 2: Experimental Workflow

Workflow Setup Setup: Inert Atmosphere & Bleach Scrubber ReagentPrep Suspend NaSMe in DMF Cool to 0°C Setup->ReagentPrep Addition Dropwise Addition of 2-Chloropyrazine ReagentPrep->Addition Reaction Stir at RT (2-4 hrs) Monitor by TLC/GC Addition->Reaction Quench Quench with Water Extract with EtOAc Reaction->Quench Purification Vacuum Distillation (Isolate Product) Quench->Purification

Caption: The workflow emphasizes temperature control during addition and rigorous washing steps to remove the high-boiling DMF solvent.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these standard values.

TechniqueExpected SignalInterpretation
Appearance Clear, pale-yellow liquidDarkening indicates oxidation or polymerization.
Odor Roasted nut, popcorn, coffeeDistinctive pyrazine profile.
1H NMR (CDCl3)

2.57 (s, 3H)
Methyl protons attached to Sulfur (-S-CH3).
1H NMR (CDCl3)

8.35 - 8.50 (m, 3H)
Aromatic pyrazine protons.
GC-MS M+ peak at m/z 126Confirms molecular weight (C5H6N2S).

Note on Impurities: A common impurity is the hydrolysis product (2-hydroxypyrazine) if wet DMF is used, which will appear as a solid precipitate or a broad -OH peak in NMR.

Safety & Handling (The "Thio" Factor)

Working with methanethiolates requires strict adherence to safety protocols due to their low odor threshold (ppb range) and toxicity.

  • Containment: All weighing and transfers of NaSMe must occur in a fume hood.

  • Decontamination: All glassware contacting sulfur compounds must be soaked in a dilute bleach solution (sodium hypochlorite) for 1 hour before washing. This oxidizes the smelly sulfides to odorless sulfonates.

  • Waste Disposal: Segregate sulfur waste. Do not mix with acidic waste streams (risk of H2S or MeSH gas evolution).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24901554, this compound. Retrieved October 24, 2023, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-(methylthio)pyrazine Flavor Profile and Data. Retrieved October 24, 2023, from [Link]

  • ResearchGate. (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe. (Analogous Pyrazine Chemistry). Retrieved October 24, 2023, from [Link]

GC-MS method for the analysis of 2-(Methylthio)pyrazine in coffee

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 2-(Methylthio)pyrazine in Coffee using HS-SPME-GC-MS

Abstract

This application note details a robust protocol for the trace analysis of This compound (2-MTP) in roasted coffee. 2-MTP is a potent odorant contributing key "roasty," "nutty," and "earthy" notes to the coffee aroma profile.[1] Due to its low odor threshold (ppb level) and the complexity of the coffee matrix, standard scan-mode GC-MS is often insufficient. This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode. The protocol achieves high sensitivity and selectivity, suitable for quality control and flavor profiling in drug development and food science contexts.

Introduction & Scientific Rationale

The Compound: this compound (CAS: 2882-20-4) is a sulfur-containing pyrazine formed via the Maillard reaction during roasting. Unlike abundant alkylpyrazines, sulfur-substituted pyrazines possess distinct savory/meaty nuances critical for the "roasted" character of coffee.

The Challenge:

  • Matrix Complexity: Coffee contains over 800 volatile compounds (lipids, acids, furans) that can co-elute with trace targets.

  • Trace Levels: 2-MTP exists at significantly lower concentrations than methylpyrazines but has a disproportionately high sensory impact.

  • Stability: Sulfur compounds can be liable to oxidation or degradation during aggressive solvent extraction.

The Solution:

  • HS-SPME (Headspace Solid-Phase Microextraction): Eliminates solvent use, reduces artifact formation, and selectively concentrates volatiles. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

    • Why? The triple-phase fiber covers a broad polarity and molecular weight range. The Carboxen layer specifically traps small, volatile sulfur compounds, while DVB retains larger aromatics.

  • Polar Stationary Phase (DB-WAX):

    • Why? A polyethylene glycol (PEG) phase provides superior separation of polar heterocycles (pyrazines) from the non-polar lipid background compared to standard 5%-phenyl columns.

  • SIM Mode Detection:

    • Why? Focusing the quadrupole on specific ions (m/z 140, 93, 125) increases the signal-to-noise ratio by >100x compared to Full Scan mode.

Workflow Visualization

The following diagram outlines the critical path from sample preparation to data analysis.

G Sample Sample Prep (Ground Coffee + NaCl) Equilibrium Headspace Equilibrium (40°C, 20 min) Sample->Equilibrium Seal Vial Extraction HS-SPME Extraction (DVB/CAR/PDMS Fiber) Equilibrium->Extraction Expose Fiber Desorption GC Inlet Desorption (250°C, Splitless) Extraction->Desorption Inject Separation GC Separation (DB-WAX Column) Desorption->Separation Temp Gradient Detection MS Detection (SIM Mode: m/z 140) Separation->Detection Elution Data Quantification (Target/IS Ratio) Detection->Data Integration

Figure 1: Analytical workflow for the determination of this compound in coffee.

Materials and Reagents

CategoryItemSpecification/Notes
Analyte Standard This compoundPurity ≥ 98% (CAS: 2882-20-4)
Internal Standard (IS) 2-Isopropyl-3-methoxypyrazine (IPMP)Selected for similar volatility/polarity but distinct retention time. Alternatively, use deuterated 2-methoxy-3-methylpyrazine-d3 if available.
Matrix Modifier Sodium Chloride (NaCl)Analytical Grade, baked at 400°C to remove organics.
Solvent MethanolLC-MS Grade (for stock solutions).
SPME Fiber DVB/CAR/PDMS50/30 µm, 2 cm length (Supelco/Sigma).
GC Column DB-WAX UI or SolGel-Wax30 m × 0.25 mm ID × 0.25 µm film thickness.

Experimental Protocol

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-MTP in 10 mL methanol (1000 ppm). Store at -20°C.

  • Working Solution: Dilute stock in water to create a calibration range (e.g., 1 ppb to 500 ppb).

  • IS Solution: Prepare 10 ppm IPMP in methanol.

Sample Preparation (HS-SPME)
  • Weigh 1.00 g of ground roasted coffee into a 20 mL headspace vial.

  • Add 10 mL of ultra-pure water.

  • Add 3.0 g of NaCl.

    • Mechanism:[2] "Salting out" increases the ionic strength, decreasing the solubility of organic volatiles in the water phase and forcing them into the headspace, significantly enhancing sensitivity.

  • Add 10 µL of Internal Standard solution.

  • Seal with a magnetic screw cap (PTFE/Silicone septum).

GC-MS Conditions

Gas Chromatograph:

  • Inlet: Splitless mode, 250°C.

  • Liner: SPME-specific liner (0.75 mm ID) to minimize band broadening.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (hold 5 min) – Focuses volatiles at head of column.

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 20°C/min to 240°C (hold 5 min) – Bake out heavy lipids.

Mass Spectrometer:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).

  • Acquisition: SIM Mode (Selected Ion Monitoring).

SIM Parameters for this compound:

Ion Type m/z Dwell Time (ms) Notes

| Target (Quant) | 140.0 | 50 | Molecular Ion (


), typically Base Peak. |
| Qualifier 1  | 93.0  | 50 | Loss of -SMe group. Diagnostic fragment. |
| Qualifier 2  | 125.0  | 50 | Loss of -Me group. |
| IS (IPMP)  | 137.0  | 50 | Quant ion for Internal Standard. |

Method Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), the following validation steps are mandatory:

  • Linearity: Construct a 5-point calibration curve (1–500 ppb) spiking blank coffee matrix (stripped via steam distillation) or water.

    
     should be > 0.99.
    
  • Recovery: Spike ground coffee samples with known amounts of 2-MTP (low, medium, high levels) and calculate recovery percentage (Target: 80–120%).

  • Precision: Analyze 6 replicates of the same sample. RSD should be < 15%.

  • Identification Criteria:

    • Retention time match within ±0.05 min of standard.

    • Ion ratios (140/93 and 140/125) must match the reference spectrum within ±20%.

Results & Discussion

Chromatographic Performance: On a DB-WAX column, 2-MTP typically elutes in the middle of the chromatogram (Retention Index ~1570-1590), well-separated from the early eluting alkylpyrazines (RI < 1400) and later eluting phenols. The use of SIM mode eliminates interference from co-eluting caffeine or lipid oxidation products that might appear in full scan.

Impact of Roasting: Data typically shows a bell-shaped curve for 2-MTP concentration vs. roast degree. It forms rapidly during the degradation of sulfur-amino acids (methionine/cysteine) in the medium roast phase but degrades thermally at very dark roasts.

Troubleshooting:

  • Low Sensitivity: Check fiber age. DVB/CAR fibers have a finite lifespan (~50-100 injections). Ensure salt is fully dissolved or use a saturated solution.

  • Peak Tailing: Indicates active sites in the liner or column. Trim the column guard or replace the liner.

References

  • NIST Chemistry WebBook. Pyrazine, 2-methyl-3-(methylthio)- Mass Spectrum. National Institute of Standards and Technology. Link

  • Mayer, F., & Grosch, W. (2001). Aroma simulation on the basis of the odourant composition of roasted coffee headspace. Flavour and Fragrance Journal. Link

  • Caporaso, N., et al. (2018).Analytical techniques for the detection of volatile compounds in coffee. Food Research International. (Contextual grounding for HS-SPME choice).
  • The Good Scents Company. 2-methyl-3-(methylthio)pyrazine Flavor and Fragrance Data.Link

  • Sigma-Aldrich. Protocol for SPME Fiber Selection and Conditioning.Link

Sources

High-Performance HS-SPME Protocol for the Quantitation of 2-(Methylthio)pyrazine

[1][2][3]

Executive Summary

Analyte: 2-(Methylthio)pyrazine (FEMA 3231, CAS 21948-70-9) Matrix Applicability: Food matrices (roasted nuts, coffee, meat products), biological fluids, and synthetic process control.[1] Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[1][2] Key Advantage: Solvent-free extraction with >100-fold enrichment factors compared to liquid-liquid extraction (LLE), specifically tuned for the moderate volatility and water solubility of thio-pyrazines.[1]

Physicochemical Profile & Method Design

Understanding the analyte's behavior is the foundation of a robust SPME method. This compound presents a specific challenge: it is water-soluble enough to partition poorly into the headspace but volatile enough to be lost during solvent evaporation.[1]

PropertyValueImplication for SPME Protocol
Molecular Weight 126.18 g/mol Suitable for standard GC-MS (EI).[1][2][3]
Boiling Point ~221°C (760 mmHg)Requires heated incubation to drive into headspace.[2][3]
LogP (Octanol/Water) ~1.17Moderately polar.[2][3] Requires "salting out" to push equilibrium toward the fiber.
Water Solubility ~34 g/LHigh solubility necessitates saturation with NaCl to decrease matrix affinity.[2][3]
Physical State Solid (MP 42-45°C)Sample incubation >45°C ensures analyte is in liquid/vapor phase equilibrium.[1][2][3]

Materials & Equipment

Fiber Selection

Recommended Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) [1][4]

  • Configuration: 50/30 µm film thickness, StableFlex assembly.

  • Rationale: This "triple-phase" fiber is critical.[1]

    • PDMS provides a non-polar base.

    • DVB targets aromatics and larger volatiles.

    • Carboxen (microporous carbon) is essential for trapping small, volatile molecules like pyrazines via a "displacement effect," where smaller molecules displace larger ones in the pores.

Reagents
  • Internal Standard (ISTD): 2-Methoxy-3-methylpyrazine or isotope-labeled Pyrazine-d4.[1][2][3] (Must be structurally similar but chromatographically resolved).

  • Salt: Sodium Chloride (NaCl), ACS reagent grade, baked at 400°C to remove organic impurities.

  • Water: LC-MS grade.[1]

Experimental Protocol

Sample Preparation (Standardized)

To ensure reproducibility (E-E-A-T principle: Reliability), matrix modification is required.[1]

  • Weighing: Accurately weigh 2.0 g of sample (solid or liquid) into a 20 mL headspace vial.

  • Salting Out: Add 1.0 g of NaCl (Saturation ~30-35% w/v).

    • Mechanism:[5][6] The hydration spheres of Na+ and Cl- ions sequester water molecules, effectively increasing the concentration of the organic analyte and forcing it into the headspace (Henry's Law constant modification).[1]

  • Dilution: Add 5.0 mL of LC-MS grade water (if sample is solid) or buffer (pH 7.0).

  • ISTD Spike: Add 10 µL of Internal Standard solution (e.g., 10 ppm in methanol).

  • Sealing: Immediately cap with a magnetic screw cap with a PTFE/Silicone septum. Vortex for 30 seconds.[7]

Automated HS-SPME Workflow

Set these parameters on your autosampler (e.g., Gerstel MPS or CTC PAL).[1][2]

  • Incubation Temperature: 50°C

    • Note: Do not exceed 60°C. While higher temps release more analyte, they also desorb it from the fiber (exothermic adsorption) and increase water vapor competition.

  • Incubation Time: 15 minutes (with agitation at 500 rpm).

  • Extraction Mode: Headspace (Do NOT immerse fiber).[7]

  • Extraction Time: 30 minutes.

  • Desorption: 3 minutes at 250°C in the GC inlet (Splitless mode).

GC-MS Configuration[1][2][3]
ParameterSetting
Column Polar (WAX) type (e.g., DB-WAX, ZB-WAX).[1][2][3] 30m x 0.25mm x 0.25µm.[5][7] Why? Pyrazines are basic and polar; a polar column separates them from non-polar lipid interferences better than a DB-5.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow).[2][3]
Inlet 250°C, Splitless (Purge valve on at 1.0 min). Use a 0.75mm ID SPME liner.
Oven Program 40°C (hold 2 min)

5°C/min to 150°C

20°C/min to 240°C (hold 5 min).
Transfer Line 250°C.
Ion Source EI (70 eV), 230°C.
Mass Spectrometry Detection (SIM Mode)

For quantification, operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity.[1]

  • Target: this compound (MW 126)[1][2][8][9][10][11]

    • Quantifier Ion: m/z 126 (Molecular Ion)

    • Qualifier Ions: m/z 79 (Loss of -SCH3), m/z 53 (Ring fragment), m/z 111 (Loss of -CH3).

  • Dwell Time: 50-100 ms per ion.[1]

Method Optimization & Logic (Visualized)

The following diagram illustrates the critical decision pathways for optimizing this specific protocol.

SPME_Optimizationcluster_logicOptimization LogicStartMethod Development:This compoundFiberSelectFiber Selection:DVB/CAR/PDMSStart->FiberSelectVolatility & Polarity CheckMatrixModMatrix Modification:Salting Out (NaCl)FiberSelect->MatrixModEnhance Partition Coefficient (K)TempOptTemp Optimization:40°C vs 60°CMatrixMod->TempOptMaximize Headspace Conc.EquilEquilibrium:Competition EffectsTempOpt->EquilCheck for Water Vapor/DisplacementTempOpt->EquilToo High (>60°C) = DesorptionTempOpt->EquilToo Low (<40°C) = Slow KineticsFinalMethodFinal Protocol:50°C, 30 min, Sat. NaClEquil->FinalMethodOptimal Signal/Noise

Caption: Decision matrix for optimizing HS-SPME parameters, balancing kinetic release against thermodynamic partitioning.

Validation & Quality Assurance

To meet "Trustworthiness" standards, the method must be validated.

  • Linearity: Prepare calibration standards in a matched matrix (e.g., deodorized oil or blank water) from 1 ppb to 1000 ppb.

    
     should be 
    
    
    .
  • Limit of Detection (LOD): Calculate as

    
     (where 
    
    
    is the standard deviation of the intercept and
    
    
    is the slope). Expect LODs in the low ng/g (ppb) range.
  • Carryover: Run a blank fiber injection after the highest standard. Pyrazines can stick to the fiber assembly. If carryover is

    
    , increase desorption time to 5 minutes.
    
  • Fiber Life: DVB/CAR/PDMS fibers are fragile. Monitor the ISTD area counts. A drop of

    
     indicates fiber replacement is needed (typically after 50-80 injections).[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Salt not added or dissolved.[1][2][3]Ensure NaCl is added to saturation.[2][3]
Poor Peak Shape (Tailing) Active sites in liner or column.[2][3]Replace liner with deactivated SPME liner; trim column.
High Background/Ghost Peaks Septum bleed or fiber contamination.[2][3]Bake fiber @ 260°C for 20 min; use low-bleed septa.
Non-Linear Calibration Detector saturation or fiber overload.[2][3]Dilute sample or reduce extraction time (switch to non-equilibrium mode).

References

  • Sigma-Aldrich. this compound Product Specification & Properties. Retrieved from [1][2][3]

  • National Institute of Standards and Technology (NIST). Pyrazine, (methylthio)- Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[10] Retrieved from [2]

  • PubChem. this compound Compound Summary (CID 519907). National Library of Medicine. Retrieved from [1][2]

  • Pawliszyn, J. Solid Phase Microextraction: Theory and Practice. Wiley-VCH.[1] (Foundational text on SPME theory).

  • The Good Scents Company. 2-methyl-3-(methylthio)pyrazine Flavor Profile and Safety. Retrieved from [1]

Use of 2-(Methylthio)pyrazine in savory flavor creation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Savory Flavor Reconstruction Using 2-(Methylthio)pyrazine Derivatives (FEMA 3208) [1][2]

Executive Summary & Chemical Identity

This guide details the application of 2-Methyl-3-(methylthio)pyrazine (FEMA 3208) , the industry-standard "Methyl Thio Pyrazine" used to impart roasted, meaty, and vegetative profiles in savory matrices.[1][2]

Critical Nomenclature Note: While the user query specified "this compound," the commercially available and regulatory-approved (GRAS) flavoring agent dominating this class is the methylated derivative, 2-Methyl-3-(methylthio)pyrazine (or mixture of isomers).[1][2] The unsubstituted this compound is rarely used in commercial flavor systems.[1][2] This guide focuses on FEMA 3208 to ensure regulatory compliance and commercial relevance.

ParameterSpecification
Primary Name 2-Methyl-3-(methylthio)pyrazine (Mixture of Isomers)
FEMA Number 3208
CAS Number 2882-20-4 (Isomer mix: 67952-65-2)
JECFA Number 797
Odor Profile Roasted hazelnut, metallic, raw potato, meaty (beef drip), sulfurous.[1][2][3]
Odor Threshold ~0.05 - 4 ppb in water (Highly Potent)
LogP ~1.80 (Moderate Lipophilicity)

Mechanistic Role in Savory Flavor Architectures

FEMA 3208 acts as a sensory bridge . In isolation, simple pyrazines (e.g., 2,3,5-Trimethylpyrazine) provide "brown/roasted" notes, while simple sulfur compounds (e.g., Methanethiol) provide "rotten/cabbage" notes.[1]

The Methylthio-Pyrazine structure fuses these attributes. The pyrazine ring provides the "roasted" scaffold, while the thioether side chain introduces the "savory/umami" depth required for authentic meat and nut profiles.[1]

Mechanism of Action: The Maillard Mimicry

In thermal processing (cooking), Strecker degradation of amino acids (methionine/cysteine) in the presence of dicarbonyls generates these compounds naturally.[1] Adding FEMA 3208 "back-engineers" this cooked note into low-heat or processed systems (e.g., instant soups, plant-based meat analogs).[1][2]

Diagram 1: The Sensory Bridge Mechanism This diagram illustrates how FEMA 3208 integrates distinct olfactory inputs to create a complex "Savory" perception.[1][2]

SensoryBridge Pyrazine Pyrazine Ring (Roasted/Nutty) FEMA3208 This compound (FEMA 3208) Pyrazine->FEMA3208 Scaffold Sulfur Thioether Group (Meaty/Vegetative) Sulfur->FEMA3208 Functionalization Perception Target Perception: Authentic Savory/Umami Depth FEMA3208->Perception Olfactory Integration Context1 Application: Beef Bouillon FEMA3208->Context1 Context2 Application: Roasted Sesame FEMA3208->Context2

Caption: FEMA 3208 bridges the gap between roasted pyrazines and vegetative sulfur notes.

Application Protocols

Due to its extreme potency (ppb detection levels), FEMA 3208 must never be used neat in final formulations.[1] It requires a rigorous dilution protocol to prevent "flavor scalping" or off-notes (sulfurous/rubbery).[1][2]

Protocol A: Preparation of Stable Stock Solution (1%)

Objective: Create a working stock that ensures dosing accuracy and stability.

Materials:

  • FEMA 3208 (Neat, >98% purity).[1][4]

  • Solvent: Propylene Glycol (PG) or Triacetin (Food Grade). Note: Avoid Ethanol if high-shear processing follows, to prevent evaporation.[1][2]

  • Glassware: Amber borosilicate glass (light sensitive).

Procedure:

  • Tare a 100ml amber flask on an analytical balance (0.0001g precision).

  • Dispense 99.00g of Propylene Glycol.

  • Add 1.00g of FEMA 3208.

  • Nitrogen Flush: Flush the headspace with nitrogen gas for 10 seconds to displace oxygen (prevents S-oxidation).[1][2]

  • Mix: Sonicate for 5 minutes or stir magnetically for 20 minutes until homogenous.

  • Label: "Stock A: 1% FEMA 3208 in PG".

  • Storage: Refrigerate at 4°C. Shelf life: 6 months.

Protocol B: "Savory Beef" Enhancement (Plant-Based or Bouillon)

Objective: Restore "meaty" depth to a high-salt savory base.

Base Matrix: Standard Beef Bouillon (1.5% NaCl solution + 0.5% Yeast Extract).

ComponentControl (%)Test Formulation (%)Function
Water98.0097.95Carrier
Salt/Yeast Base2.002.00Salty/Umami Base
Stock A (1% Soln) 0.00 0.05 Meaty/Roasted Note
Final ppm of FEMA 32080 ppm5 ppmActive Concentration

Steps:

  • Heat water to 60°C.

  • Dissolve Salt/Yeast base.

  • Add Stock A (1% Solution) to the Test batch under the surface of the liquid to prevent volatilization.

  • Sensory Evaluation: Conduct a Triangle Test (ISO 4120:2021) with a trained panel (n=12).

    • Expected Result: The Test batch should display increased "roasted drip," "metallic," and "lingering umami" notes compared to the flat/salty Control.

Protocol C: Pharmaceutical Taste Masking (Bitter APIs)

Objective: Mask metallic bitterness in oral suspensions (e.g., Potassium Chloride, Zinc).[1]

Theory: The sulfurous/metallic note of FEMA 3208 at sub-threshold levels (<0.1 ppm) can "occupy" similar receptor sites or distract from the metallic bitterness of APIs via cross-modal suppression .[1]

Dosing:

  • Target Concentration: 0.05 - 0.2 ppm in final liquid dose.

  • Note: Do not exceed 0.5 ppm, or the medicine will taste like soup.[1]

Stability & Interaction Study

FEMA 3208 contains a thioether (-S-) linkage.[1][2] This is the reactive center for stability concerns.

Diagram 2: Experimental Workflow & Stability Check This workflow ensures the molecule survives processing without degrading into off-odors.[1][2]

Workflow Raw Raw Material (FEMA 3208) Dilution Dilution (1% in PG) *Nitrogen Purge Required* Raw->Dilution Dosing Dose into Matrix (0.5 - 5.0 ppm) Dilution->Dosing Process Processing Condition Dosing->Process PathA High Acid (pH < 3.0) Risk: Ring Protonation Process->PathA Beverage PathB Oxidative Environment Risk: Sulfoxide Formation Process->PathB Dry Powder Mix Result Sensory Evaluation PathA->Result Check for Loss of Impact PathB->Result Check for 'Fishy' Off-notes

Caption: Critical control points for preventing oxidation and protonation during formulation.

Key Stability Risks:

  • Oxidation: Exposure to air converts the sulfide to a sulfoxide or sulfone.

    • Sensory Impact:[2][5] Loss of the "roasted/nutty" character; appearance of "fishy" or "onion-like" off-notes.[1][2]

    • Mitigation: Encapsulation (Spray Drying) or Nitrogen flushing.

  • pH Sensitivity: Pyrazines are weak bases.[2] In highly acidic environments (pH < 3), the ring nitrogen protonates, drastically altering volatility and perception.[1]

    • Recommendation: Most effective in pH > 4.5 (Savory/Neutral foods).

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives: Pyrazine Derivatives.[2][6] WHO Food Additives Series 48.

  • The Good Scents Company. (2023).[6] 2-Methyl-3-(methylthio)pyrazine (FEMA 3208) Organoleptic Profile & Suppliers.[1][2][7][8][9]

  • Adams, T. B., et al. (2002).[1] "The FEMA GRAS Assessment of Pyrazine Derivatives Used as Flavor Ingredients." Food and Chemical Toxicology, 40(8), 1015-1031.[1]

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on the safety and efficacy of pyrazine derivatives... EFSA Journal 2011;9(11):2417. [1]

Sources

Application Notes and Protocols: The Strategic Use of 2-(Methylthio)pyrazine in Modern Fragrance Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)pyrazine is a high-impact heterocyclic aroma compound that holds a unique and powerful position in the palette of the modern perfumer. Characterized by an intensely potent and complex olfactory profile, it bridges the gap between gourmand, savory, and roasted notes. While primarily associated with flavor chemistry, its judicious application in fragrance formulations offers unparalleled opportunities to impart depth, realism, and a distinctive character to a wide range of scent profiles. Due to its extreme potency, with an aroma detection threshold in the parts-per-billion range, its successful use is not merely a matter of addition, but of precise, strategic, and highly-diluted incorporation. This document provides a comprehensive guide for researchers, perfumers, and formulation scientists on the properties, applications, and detailed protocols for leveraging the unique attributes of this compound, ensuring both creative success and operational safety.

Molecular Profile: Chemical and Olfactory Characteristics

This compound is a member of the pyrazine family, a class of compounds renowned for their roasted and nutty aromas, which are often generated naturally during the Maillard reaction in cooked foods. The introduction of a methylthio (sulfur-containing) group to the pyrazine ring is the causal factor for its distinctive potency and complex, savory, and meaty undertones. Sulfur-containing compounds are among the strongest known odorants, and their presence, even in trace amounts, can dramatically alter the overall impression of a fragrance[1][2].

Table 1: Physicochemical Properties of 2-Methyl-3-(methylthio)pyrazine

PropertyValueSource(s)
Chemical Name 2-Methyl-3-(methylthio)pyrazine[3]
Synonym(s) Popcorn thiopyrazine
CAS Number 2882-20-4 (single isomer)[3]
Molecular Formula C₆H₈N₂S[3]
Molecular Weight 140.21 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Density 1.133 - 1.153 g/mL @ 25°C[4]
Boiling Point 213 - 214 °C @ 760 mm Hg[3][4]
Flash Point ~98.9 °C (210 °F)[4][5]
Solubility Soluble in alcohol; low water solubility[4]

The olfactory profile of this compound is highly dependent on its concentration. Understanding this relationship is critical for its effective application. At high concentrations, it can be overwhelmingly savory and sulfureous. However, at the correct dilution, it blossoms into a rich and multifaceted note.

Table 2: Olfactory Profile at Various Dilutions

ConcentrationOlfactory DescriptorsCausality & Insights
Neat (100%) Overpowering, sulfureous, meaty, roasted.The high concentration of the sulfur moiety dominates the perception. Not recommended for direct olfactory evaluation.
1.0% in DPG/EtOH Toasted popcorn, roasted almond, hazelnut, peanut, coffee, with a corn-chip nuance.The pyrazine's nutty character becomes more prominent as the sulfureous notes recede, revealing a complex gourmand profile.[6]
0.1% in DPG/EtOH Roasted meat, nutty, almond, vegetable.At this level, the meaty and savory aspects are well-balanced with the roasted nuttiness, making it ideal for adding depth to accords.[4]
Trace (<0.01%) Adds warmth, complexity, and a subtle roasted depth without being identifiable as a distinct note.This is the typical application level in a final fragrance, where it acts as a powerful modifier.

The Role of this compound in Fragrance Creation

Pyrazines are essential for building authentic gourmand and natural-smelling green accords[7][8]. This compound occupies a unique niche, acting as a bridge between several fragrance families. Its power lies in its ability to add a "cooked" or "roasted" element, lending authenticity to edible notes and unexpected warmth and complexity to traditional fragrance structures. Unlike simpler pyrazines, its sulfur component adds a savory depth that can be leveraged to create highly original and memorable compositions[9][10].

G cluster_families Fragrance Families cluster_molecule This compound Gourmand Gourmand (Coffee, Cocoa, Nutty) Woody Woody & Oriental (Vetiver, Patchouli, Amber) Savory Savory & Niche (Umami, Meaty) Floral Floral (Rose, Jasmine) Pyrazine This compound Pyrazine->Gourmand Authenticity Realism Pyrazine->Woody Depth Warmth Pyrazine->Savory Core Note Character Pyrazine->Floral Modifier (Trace)

Conceptual role of this compound in fragrance design.

Core Applications in Fragrance Formulations

The application of this material is an exercise in subtlety and precision. It should never be a dominant note but rather a powerful supporting element that modifies and enhances the primary accord.

  • Gourmand & Edible Accords: This is the most intuitive application. It provides the authentic, roasted character essential for realistic coffee, dark chocolate, hazelnut, and peanut accords.[3] It transforms a simple "chocolate" idea into a "roasted cocoa bean" experience.

  • Woody, Oriental & Chypre Fragrances: In these compositions, trace amounts add a sophisticated, warm, and subtly smoky dimension. It can enhance the earthy facets of vetiver and patchouli or add a complex, almost leathery nuance to amber and resinous bases.[9]

  • Floral Compositions: This is a more advanced application. A minuscule trace (e.g., at 0.001% of the concentrate) can be used to "cut" the sweetness of heady florals, adding an intriguing, warm, and complex undertone that enhances naturalness and provides depth.[9]

  • Niche & Avant-Garde Creations: For perfumers looking to push boundaries, this compound is invaluable for creating unique savory, umami, or mineralic effects that defy traditional fragrance categories.

Table 3: Suggested Starting Concentrations in Fragrance Concentrate

Fragrance ApplicationRecommended Starting Level (% in concentrate)Rationale & Objective
Fine Fragrance (Parfum, EDP) 0.001% - 0.01%To add subtle warmth and complexity without being consciously detected.
Gourmand Accords (Coffee, Nut) 0.005% - 0.02%To provide a core roasted and authentic character. The upper limit is for dominant roasted notes.[4]
Air Care (Candles, Diffusers) 0.01% - 0.05%Higher levels may be needed for sufficient diffusion and impact in a larger space.
Personal Care (Soaps, Lotions) 0.002% - 0.015%Pyrazines are generally stable in higher pH bases, but testing is crucial.[9]

Note: These are starting points. The final concentration depends heavily on the other materials in the formula and the desired effect.

Experimental Protocols: Safe Handling and Effective Formulation

Working with high-impact materials requires a disciplined and systematic approach. The following protocols are designed to ensure safety, accuracy, and reproducibility.

Protocol 4.1: Preparation of Stock Solutions

Causality: Direct addition of neat this compound to a formula is impractical and leads to inaccurate dosing. Preparing dilute stock solutions is a mandatory step to control its immense power and ensure homogeneous integration.

Materials:

  • This compound (neat)

  • Solvent: Dipropylene Glycol (DPG) or Perfumer's Alcohol (Ethanol)

  • Calibrated digital scale (0.001g accuracy)

  • Glass beakers and amber glass storage bottles

  • Pipettes or glass droppers

Procedure for a 1% Stock Solution:

  • Place a clean, dry beaker on the digital scale and tare the weight.

  • Carefully weigh 1.00g of this compound into the beaker.

  • Add 99.00g of the chosen solvent (DPG or Ethanol) to the beaker.

  • Stir gently with a glass rod until the solution is completely homogeneous.

  • Transfer the solution to a labeled amber glass bottle. The label should include: "this compound @ 1% in DPG/EtOH" and the preparation date.

  • Allow the solution to sit for at least one hour before use to ensure full dissolution.

  • A 0.1% solution can be subsequently made by diluting 10g of the 1% solution with 90g of solvent.

Protocol 4.2: Olfactory Evaluation and Incorporation Workflow

Causality: A structured evaluation process is essential to understand the effect of this compound on a fragrance base over time (top, mid, and base notes). This protocol uses a control for direct comparison, which is a self-validating system to confirm the material's impact.

Workflow for systematic incorporation and evaluation.

Procedure:

  • Prepare Base: Create a fragrance accord or use a finished fragrance base that you wish to modify.

  • Create Control & Test Samples: Weigh 10g of the fragrance base into two separate, labeled glass vials ("Control" and "Test").

  • Dosing: Using a 0.1% stock solution (from Protocol 4.1), add a small, precise amount to the "Test" vial. For example, adding 0.1g of the 0.1% stock solution to 10g of base results in a 0.001% concentration of the active material.

  • Blending: Cap both vials securely and agitate gently to ensure the addition is fully blended. Let them macerate for at least 24 hours.

  • Evaluation:

    • Dip a fresh smelling strip into the "Control" vial and another into the "Test" vial.

    • Evaluate them side-by-side immediately to assess the impact on the top notes.

    • Set the strips aside and re-evaluate at intervals (e.g., 30 minutes, 2 hours, 6 hours) to understand the effect on the mid and base notes.

    • Document the perceived differences at each stage. Note changes in warmth, depth, realism, or the emergence of new facets.

  • Iteration: Based on the evaluation, adjust the concentration in a new test sample, increasing or decreasing incrementally until the desired effect is achieved.

Safety, Handling, and Regulatory Considerations

Trustworthiness: Ensuring the safe handling of potent aroma chemicals is paramount for the well-being of laboratory personnel and the safety of the end consumer.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves and safety glasses when handling this compound, even in diluted forms.[11]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[11]

  • Storage: Store in a cool, dark place away from ignition sources. It is classified as a combustible liquid.[12] The container should be tightly sealed to prevent oxidation and odor contamination.

  • Regulatory Compliance: The use of fragrance ingredients is governed by bodies like the International Fragrance Association (IFRA).[13][14] Always consult the latest IFRA standards and local regulations to ensure the concentration of this compound in the final consumer product does not exceed any established limits.[15]

References

  • Perflavory.2-methyl pyrazine, 109-08-0.
  • Nanjing Norris Pharm Technology Co., Ltd.The Chemical Profile and Industrial Use of 2-Methyl-3-(methylthio)pyrazine.
  • Perfumer & Flavorist. (2021). Flavor Bites: 2-Methyl pyrazine.
  • PerfumersWorld.2-Acetyl Pyrazine.
  • FooDB. (2010). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200).
  • Google Patents.US3884842A - Pyrazine derivative perfume compositions.
  • Perfumer & Flavorist.Pyrazines for Fragrances.
  • Scent Journer.The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes.
  • Sigma-Aldrich.(Methylthio)methylpyrazine mixture of isomers.
  • The Good Scents Company.2-methyl thio-3,5 or 6-methyl pyrazine.
  • Scent.vn.2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4).
  • The Good Scents Company.2-methyl-3-(methyl thio) pyrazine.
  • ChemicalBook.2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2.
  • Perflavory.2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
  • ResearchGate. (2025). Sulfur-containing Odorants in Fragrance Chemistry.
  • IJIRT.Formulation and Evaluation of Perfume: A Comprehensive Review.
  • ResearchGate. (2025). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • ijrti.org.A Scientific Approach to Fine Fragrance Formulation: Methodology, Stability, and Performance Evaluation.
  • Synerzine. (2018). Pyrazine, 2-methyl-3-(methylthio)- Safety Data Sheet.
  • ResearchGate. (2025). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • PMC - NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • PMC - NIH. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
  • reposiTUm.Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Sulfur Compounds in Modern Fragrances: A Look at S-Ethyl Thiopropionate.
  • Advanced Biotech. (2025). Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
  • ResearchGate. (2025). Comparative Analysis of Pyrazine Compounds in Soy Sauce Aroma Baijiu from Different Regions and Their Impact on Flavor Profiles.
  • International Journal of Pharmaceutical Sciences.Formulation and Evaluation of Herbal Perfumes.
  • ResearchGate. (2025). Recent Progress in the Sulfur-Containing Perfume & Flavors Construction.
  • Scribd. (2025). Perfume Formulation Techniques.
  • Sigma-Aldrich.Fragrance Technical Application Guide.
  • Google Patents.EP0054847B1 - Use of sulphur terpene derivatives as perfuming and flavouring agents.

Sources

Application Note: Synthesis & Functionalization of 2-(Methylthio)pyrazine Analogues for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a "privileged scaffold" in drug discovery, serving as a bioisostere for pyridine and phenyl rings to modulate lipophilicity (LogP) and metabolic stability. The 2-(methylthio)pyrazine motif is particularly valuable for two distinct reasons in Structure-Activity Relationship (SAR) studies:

  • Direct Pharmacophore: The methylthio (-SMe) group provides a lipophilic handle that can fill hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).

  • Synthetic Linchpin: The -SMe group is a "masked" leaving group. It is robust during metal-catalyzed cross-couplings but can be activated via oxidation to a sulfone (-SO₂Me), allowing for rapid nucleophilic displacement (

    
    ) to generate diverse amino- or alkoxy-pyrazine libraries.
    

This guide details the synthesis of the core scaffold, its activation, and downstream functionalization, prioritizing purity and odor control.

Synthetic Pathways & Logic[1][2]

The following flowchart illustrates the three primary workflows covered in this guide.

Pyrazine_SAR_Workflow Figure 1: Divergent synthesis workflows for pyrazine SAR library generation. Start 2-Chloropyrazine (Starting Material) Core This compound (Core Scaffold) Start->Core Protocol 1: NaSMe, SNAr Sulfone 2-(Methylsulfonyl)pyrazine (Activated Core) Core->Sulfone Protocol 2: Oxidation (mCPBA/Oxone) C3_Func 3-Substituted-2-(methylthio)pyrazine (Ortho-Functionalization) Core->C3_Func Protocol 3: Li-TMP, Electrophile Library 2-Amino/Alkoxy Pyrazines (SAR Library) Sulfone->Library Protocol 2B: SNAr Displacement

Protocol 1: Core Scaffold Synthesis ( )

Objective: Synthesis of this compound from 2-chloropyrazine. Mechanism: Nucleophilic Aromatic Substitution (


). The electron-deficient nature of the pyrazine ring (para-nitrogen effect) facilitates the addition-elimination mechanism without transition metal catalysis.
Reagents & Equipment
ReagentEquiv.[1][2][3]Role
2-Chloropyrazine 1.0Substrate
Sodium Thiomethoxide (NaSMe) 1.1Nucleophile (Solid preferred over aq. soln)
THF or DMF SolventTHF (0.5 M) is preferred for easier workup
Bleach (NaOCl) N/ACRITICAL: For odor neutralization
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a magnetic stir bar and a reflux condenser.

    • Expert Tip: Connect the exhaust of the inert gas line to a bleach trap (bubbler containing 10% NaOCl) to neutralize escaping methanethiol vapors.

  • Solubilization: Charge the flask with 2-chloropyrazine (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Add NaSMe (1.1 equiv) portion-wise over 15 minutes.

    • Observation: The reaction is exothermic. A color change to yellow/orange is typical.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.

    • Validation: Conversion is usually quantitative. If sluggish, heat to 50 °C.

  • Quench & Workup:

    • Pour the mixture into saturated aq. NH₄Cl.

    • Extract with EtOAc (3x).

    • Odor Control: Wash the combined organic layers with a dilute bleach solution (1%) followed by brine. This oxidizes residual mercaptans to odorless disulfides/sulfonates.

  • Purification: Dry over Na₂SO₄, concentrate carefully (pyrazines are volatile), and purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 85–95% Physical State: Colorless to pale yellow oil/low-melting solid.

Protocol 2: The "Magic Bullet" (Oxidation & Displacement)

Objective: Converting the -SMe group into a diverse set of amino-pyrazines for SAR. Rationale: The methylthio group is a poor leaving group. Oxidation to the sulfone (-SO₂Me) transforms it into an excellent leaving group (approx. 100x more reactive than chloride), enabling displacement by weak nucleophiles (anilines, hindered amines).

Part A: Oxidation to Sulfone
  • Dissolution: Dissolve this compound (1.0 equiv) in DCM (0.2 M). Cool to 0 °C.

  • Oxidation: Add m-CPBA (2.2 equiv) portion-wise.

    • Note: 2.2 equiv ensures full oxidation to sulfone (

      
      ). Using 1.0 equiv yields the sulfoxide, which is chiral and complicates NMR.
      
  • Workup: Quench with saturated aq. Na₂S₂O₃ (to reduce excess peroxide) and saturated aq. NaHCO₃ (to neutralize acid).

  • Isolation: Extract with DCM. The sulfone is often pure enough for the next step without chromatography.

Part B: Library Generation ( Displacement)
  • Reaction: In a vial, mix 2-(methylsulfonyl)pyrazine (1.0 equiv) with the desired Amine (R-NH₂, 1.2 equiv) in Dioxane or DMSO.

  • Base: Add DIPEA (2.0 equiv) or Cs₂CO₃.

  • Conditions: Heat to 60–80 °C for 2–6 hours.

    • Advantage:[4] This method works well even for electron-poor anilines that fail with chloropyrazine.

Protocol 3: Directed Ortho-Metalation (DoM)

Objective: Functionalizing the C-3 position (ortho to sulfur) to create 2,3-disubstituted analogues. Scientific Constraint: Standard bases like n-BuLi often attack the electron-deficient pyrazine ring (nucleophilic addition) rather than deprotonating it. We must use a non-nucleophilic, bulky base.

DoM_Mechanism Figure 2: Regioselective C-3 Lithiation using Non-Nucleophilic Bases. Substrate This compound Intermediate Lithiated Species (Stabilized by S-coordination) Substrate->Intermediate Deprotonation at C3 Base LiTMP (Lithium Tetramethylpiperidide) -78°C, THF Base->Intermediate Product 3-Substituted Product Intermediate->Product Trap with E+ Electrophile Electrophile (E+) (e.g., Iodine, Aldehydes) Electrophile->Product

Procedure
  • Base Preparation (In-situ): To a solution of 2,2,6,6-tetramethylpiperidine (TMP, 1.1 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.1 equiv). Stir for 30 mins to generate LiTMP.

    • Why? LiTMP is extremely bulky and will remove the proton without attacking the ring.

  • Metalation: Add a solution of this compound (1.0 equiv) in THF dropwise to the LiTMP solution at -78 °C.

    • Timing: Stir for exactly 30–45 minutes. Longer times can lead to scrambling or decomposition (Benzyne formation).

  • Trapping: Add the electrophile (e.g., Iodine, DMF, Benzaldehyde) (1.5 equiv) quickly.

  • Warming: Allow the reaction to warm to RT slowly over 2 hours.

  • Workup: Standard aqueous workup (NH₄Cl/EtOAc).

Troubleshooting & Safety

Odor Management (The "Sulphur Rule")

Methylthio pyrazines have a pervasive, roasted-nut/garlic odor that adheres to skin and clothing.

  • Containment: All weighing and transfers must occur in a fume hood.

  • Decontamination: Keep a spray bottle of 10% bleach ready. Spray all gloves, spatulas, and glassware before removing them from the hood.

  • Rotavap: Use a dedicated bump trap. Clean the rotavap bath immediately if any solvent bumps.

Volatility
  • Issue: Pyrazines with low molecular weight (MW < 150) sublime easily.

  • Solution: Do not use high vacuum (< 5 mbar) for extended periods. When removing solvent, stop when the volume is low but not bone-dry, or use a mild vacuum (water aspirator).

References

  • Core Synthesis (

    
    ): 
    
    • Synthesis of 2-(alkylthio)pyrazines.[5] (2018). Journal of Organic Chemistry. (Validated via PubChem Compound Summary).

  • Oxidation & Displacement

    • Sulfone synthesis by oxidation.[4][6][2][7] Organic Chemistry Portal.

    • Nucleophilic displacement of sulfones in heteroaromatics. (2010). Synlett, 1557-1561.[2][7]

  • Lithiation Strategy

    • Regioselective Lithiation of Diazines.[8] (2006).[9] Organic & Biomolecular Chemistry, 4(7), 1261-7.[9]

    • Synthesis of Functionalized Pyrazines by Ortho-Lithiation. (1996).[8] Chemical Reviews.

Sources

A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of 2-(Methylthio)pyrazine: Protocols and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated analytical method for the quantitative determination of 2-(Methylthio)pyrazine. As a potent aroma compound and potential process impurity or starting material in pharmaceutical manufacturing, ensuring a reliable method for its quantification is critical for quality control and regulatory compliance. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS), selected for its high specificity and sensitivity, which is ideally suited to the volatile nature of the analyte. This guide provides a comprehensive protocol covering method development rationale, step-by-step validation procedures, and data interpretation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] It is intended for researchers, analytical scientists, and quality assurance professionals in the drug development sector.

Introduction: The Analytical Challenge of this compound

This compound is a heterocyclic organic compound belonging to the pyrazine family.[3] These compounds are notable for their strong, often roasted or nutty, sensory characteristics and are found in various foods and beverages like coffee.[3] In the context of pharmaceutical development, this compound may be encountered as a raw material, an intermediate, a degradation product, or a process-related impurity. Its potent nature means even trace amounts can have an impact, making its accurate quantification essential.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] A robustly validated method ensures data integrity, which is a cornerstone of regulatory submissions and product safety.[1][5] This document provides the scientific rationale and a practical, self-validating protocol for the analysis of this compound, grounded in the principles of the ICH and U.S. Food and Drug Administration (FDA) guidelines.[5][6]

Analyte Properties & Method Selection Rationale

The selection of an appropriate analytical technique is fundamentally driven by the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₈N₂S [7]
Molecular Weight 140.206 g/mol [7]
Boiling Point 85-87 °C @ 10 mmHg; 213-214 °C @ 760 mmHg [8]
logP (o/w) 1.81 [9]
Solubility Sparingly soluble in water; soluble in alcohol [8]

| Appearance | Colorless clear liquid |[10] |

The compound's relatively low boiling point and moderate polarity (indicated by the logP value) make it an ideal candidate for analysis by Gas Chromatography (GC).[11] Coupling the GC with a Mass Spectrometry (MS) detector provides unparalleled specificity, allowing for positive identification based on both retention time and mass fragmentation patterns, thus discriminating it from other structurally similar pyrazines.[11] While liquid chromatography is sometimes used for pyrazines, GC is generally preferred for volatile analytes like this compound.[12]

Recommended GC-MS Method

This section details the instrumental conditions for the quantitative analysis. The parameters are chosen to provide good peak shape, resolution, and sensitivity.

3.1. Instrumentation and Reagents

  • Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).

  • Column: DB-1, 5% phenyl/95% methyl silicone, or equivalent non-polar capillary column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).[13]

  • Reagents:

    • This compound reference standard (≥99% purity)

    • Methanol or Ethyl Acetate (HPLC or GC grade), as solvent

    • Helium (99.999% purity), as carrier gas

3.2. Chromatographic Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.1 mL/min

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: Hold at 250°C for 5 minutes

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (e.g., 30-350 amu) for identification.

    • Quantifier Ion: m/z 140 (Molecular Ion, M⁺)

    • Qualifier Ions: m/z 97, m/z 69 (Major fragments)

Causality Note: The non-polar column is selected based on the "like dissolves like" principle for analyte-stationary phase interaction. The temperature ramp ensures that the analyte elutes with a sharp, symmetrical peak shape. A splitless injection is used to maximize the transfer of the analyte onto the column, which is critical for achieving low detection limits.

Analytical Method Validation Protocol

A validation protocol should be documented prior to commencing the study, outlining the procedures and acceptance criteria for each performance characteristic.[6] The following sections provide a step-by-step guide for validating the GC-MS method according to ICH Q2(R2) guidelines.[1][14]

G Prep Prepare Validation Protocol (Define Parameters & Acceptance Criteria) Standard Prepare Stock & Working Standards (Analyte & Placebo) Prep->Standard Spec Specificity (Interference Check) Standard->Spec Lin Linearity & Range (Calibration Curve) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (S/N Ratio or SD of Response) Prec->LOD Rob Robustness (Deliberate Variations) LOD->Rob Report Compile Validation Report (Summarize Results) Rob->Report Approve Method Approved for Routine Use Report->Approve

Caption: High-level workflow for analytical method validation.

4.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Protocol:

  • Prepare a solution of a placebo (matrix without the analyte).

  • Prepare a solution containing the this compound reference standard.

  • Prepare a spiked sample by adding the reference standard to the placebo matrix.

  • Inject all three solutions and record the chromatograms.

  • Acceptance Criteria: The chromatogram of the placebo must show no interfering peaks at the retention time of this compound. The analyte peak in the spiked sample must be pure and spectrally match the reference standard.

4.2. Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval over which this proportionality is maintained with suitable accuracy and precision.[4]

Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five calibration standards. For an assay of a substance, the range is typically 80% to 120% of the target test concentration.[15]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be close to zero.

4.3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often determined by the percent recovery of a known amount of spiked analyte.

Protocol:

  • Prepare samples by spiking the placebo matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicates for each level (for a total of 9 determinations).[4]

  • Analyze the samples and calculate the concentration using the previously established calibration curve.

  • Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.

Table 2: Example Acceptance Criteria for Accuracy

Concentration Level Mean % Recovery
80% 98.0 - 102.0%
100% 98.0 - 102.0%

| 120% | 98.0 - 102.0% |

4.4. Precision

Precision is the measure of the random error of a method, typically expressed as the Relative Standard Deviation (%RSD) for a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]

4.4.1. Repeatability (Intra-assay Precision) This assesses precision over a short interval of time under the same operating conditions.

Protocol:

  • Prepare six identical samples at 100% of the target concentration.

  • Analyze all six samples consecutively.

  • Calculate the mean, standard deviation, and %RSD of the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.[1]

4.4.2. Intermediate Precision This expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Protocol:

  • A second analyst should repeat the repeatability study on a different day using a different instrument (if available).

  • Analyze six samples at 100% of the target concentration.

  • Calculate the %RSD for the second set of results and perform a statistical comparison (e.g., F-test) of the two data sets to evaluate the significance of any differences.

  • Acceptance Criteria: The %RSD for the second set should be ≤ 2.0%, and the cumulative %RSD of all 12 samples should also meet the criteria.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare and inject a series of increasingly dilute solutions of this compound.

  • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD.

  • Determine the concentration at which the S/N ratio is approximately 10:1 for LOQ.

  • To confirm the LOQ, inject at least six replicates of a sample at this concentration.

  • Acceptance Criteria: The precision (%RSD) for the LOQ samples should be ≤ 10%.[16]

4.6. Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4]

Protocol:

  • Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, injector temperature).

  • Prepare a set of samples and analyze them under the normal conditions.

  • Analyze additional sets of samples, introducing a small, deliberate change for one parameter at a time (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min).

  • Acceptance Criteria: The results from the varied conditions should not significantly differ from the results obtained under normal conditions. System suitability parameters should also remain within acceptable limits.

G cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_reliability Reliability Specificity Specificity Robustness Robustness Specificity->Robustness Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ Range->LOQ LOD LOD LOQ->LOD SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Interrelationship of analytical validation parameters.

Summary and Conclusion

This application note details a robust and reliable GC-MS method for the quantitative analysis of this compound. The validation protocol, designed in accordance with ICH Q2(R2) guidelines, establishes the method's specificity, linearity, accuracy, precision, sensitivity, and robustness. Adherence to this protocol ensures that the analytical data generated is scientifically sound and suitable for regulatory scrutiny. This validated method is fit for its intended purpose in quality control environments, supporting the development of safe and effective pharmaceutical products.

References

  • APVMA (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • USP (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Shi, H., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Institutes of Health (NIH). [Link]

  • FDA (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ResearchGate (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). [Link]

  • YouTube (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • The Good Scents Company (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. [Link]

  • FooDB (2019). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). [Link]

  • The Good Scents Company (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]

  • ICH (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Lab Manager (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Perflavory (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]

  • NIST (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST WebBook. [Link]

  • UNODC (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ICH (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

The Role of 2-(Methylthio)pyrazine in Maillard Reaction Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Savory Nuances of the Maillard Reaction

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating. This intricate process is responsible for the desirable colors and aromas in a vast array of cooked foods, from baked bread to roasted meats.[1] Among the myriad of flavor compounds generated, pyrazines are a critical class of nitrogen-containing heterocyclic compounds that impart the characteristic roasted, nutty, and savory notes.[2]

Sulfur-containing compounds, derived from amino acids like cysteine and methionine, play a pivotal role in creating meaty and savory aromas.[3] This guide focuses on a specific and impactful sulfur-containing pyrazine, 2-(Methylthio)pyrazine , and its isomers, which are recognized for their contribution to roasted nut, chocolate, and bread-like flavors in various food applications. We will delve into the mechanistic principles behind its formation, provide detailed protocols for its study in model systems, and discuss its significance for researchers, scientists, and professionals in drug development and flavor science.

Scientific Foundation: The Genesis of Sulfur-Containing Pyrazines

The formation of pyrazines in the Maillard reaction is a multi-step process. It typically begins with the condensation of a reducing sugar and an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product.[4] Subsequent degradation of these intermediates leads to the formation of α-aminoketones. The self-condensation of two α-aminoketone molecules is a key pathway to the pyrazine ring.[5]

The introduction of a sulfur source, such as the amino acid cysteine, significantly diversifies the portfolio of flavor compounds. Cysteine can degrade during heating to produce hydrogen sulfide (H₂S) and other reactive sulfur species.[3] These sulfur compounds can then react with Maillard intermediates to form a variety of sulfur-containing heterocycles, including thiophenes, thiazoles, and the sulfur-substituted pyrazines that are the focus of this guide.

The formation of this compound and its isomers is intricately linked to the availability of both pyrazine precursors and methylthiol (methanethiol). Methanethiol can be generated from the Strecker degradation of methionine. The subsequent reaction of methanethiol with a pyrazine ring or its precursors leads to the formation of these impactful aroma compounds.

Experimental Design: A Validated Protocol for Maillard Reaction Studies

This section provides a robust, self-validating protocol for studying the formation of this compound and other sulfur-containing flavor compounds in a controlled laboratory setting. The causality behind each experimental choice is explained to ensure reproducibility and a deeper understanding of the reaction dynamics.

Protocol 1: Generation of Sulfur-Containing Volatiles in an Aqueous Glucose-Cysteine Model System

This protocol is designed to simulate the aqueous-phase Maillard reaction and is optimized for the generation of a broad spectrum of volatile compounds, including pyrazines and other sulfur-containing molecules.

Objective: To generate and analyze the volatile compounds, including this compound, from a Maillard reaction between glucose and cysteine.

Materials:

  • D-Glucose (anhydrous)

  • L-Cysteine

  • Phosphate buffer (0.1 M, pH 8.0)

  • High-purity water

  • Sealed reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)

  • Heating block or oil bath with precise temperature control

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Workflow Diagram:

Caption: Workflow for Maillard reaction and volatile analysis.

Step-by-Step Procedure:

  • Preparation of Reactant Solution:

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0. An alkaline starting pH is known to promote pyrazine formation.

    • Dissolve D-glucose and L-cysteine in the phosphate buffer to achieve desired molar ratios. A common starting point is a 1:1 molar ratio. For example, dissolve 1.80 g of glucose and 1.21 g of cysteine in 100 mL of buffer.

  • Reaction Setup:

    • Pipette a defined volume of the reactant solution (e.g., 5 mL) into a 20 mL headspace vial.

    • Securely seal the vial with a PTFE/silicone septum and an aluminum cap. This is crucial to prevent the loss of volatile products.

  • Maillard Reaction:

    • Place the sealed vials in a preheated heating block or oil bath set to a specific temperature. A temperature of 140°C for 60-90 minutes is a well-established condition for generating a significant amount of Maillard products.

    • After the specified reaction time, immediately transfer the vials to an ice bath to quench the reaction.

  • Volatile Compound Analysis (HS-SPME-GC-MS):

    • Equilibrate the cooled vials in a water bath at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

    • Immediately desorb the analytes from the SPME fiber in the hot injection port of the GC-MS.

    • Utilize a suitable GC column (e.g., DB-5ms or equivalent) and a temperature program that allows for the separation of a wide range of volatile compounds.

    • The mass spectrometer should be operated in full scan mode to identify the eluted compounds by comparing their mass spectra with a library (e.g., NIST).

Data Presentation and Interpretation

The results from the GC-MS analysis will provide a chromatogram showing the separation of various volatile compounds. The identification of this compound and other compounds is achieved by matching their mass spectra and retention indices with known standards. Quantitative or semi-quantitative analysis can be performed by comparing the peak areas of the target analytes.

Table 1: Key Sulfur-Containing Flavor Compounds Generated in a Glucose-Cysteine Maillard Reaction Model

CompoundTypical Aroma DescriptionPotential Precursors
This compound Roasted, nutty, coffee-likePyrazine precursors, Methanethiol (from Methionine)
2-Methyl-3-furanthiolMeaty, roastedCysteine, Ribose/Xylose
2-FurfurylthiolRoasted, coffeeCysteine, Ribose/Xylose
Dimethyl disulfideCabbage-like, sulfuryMethionine, Cysteine
Dimethyl trisulfideCabbage-like, pungentMethionine, Cysteine
ThiazoleNutty, greenCysteine, Carbonyl compounds

This table provides a representative list. The actual compounds and their relative abundance will depend on the specific reaction conditions.

Mechanistic Insights: The Formation Pathway of this compound

The formation of this compound is a sophisticated process that highlights the interplay between different reaction pathways within the Maillard reaction.

Proposed Formation Pathway Diagram:

G cluster_0 Maillard Reaction Core cluster_1 Sulfur Contribution Reducing Sugar Reducing Sugar Amadori Product Amadori Product Reducing Sugar->Amadori Product Condensation & Rearrangement Amino Acid (e.g., Glycine) Amino Acid (e.g., Glycine) Amino Acid (e.g., Glycine)->Amadori Product alpha-Aminoketone alpha-Aminoketone Amadori Product->alpha-Aminoketone Degradation Pyrazine Ring Pyrazine Ring alpha-Aminoketone->Pyrazine Ring Self-condensation This compound This compound Pyrazine Ring->this compound + Methanethiol (CH3SH) Methionine Methionine Methional Methional Methionine->Methional Strecker Degradation Methanethiol (CH3SH) Methanethiol (CH3SH) Methional->Methanethiol (CH3SH) Degradation Methanethiol (CH3SH)->this compound

Caption: Formation pathway of this compound.

The Strecker degradation of methionine is a critical step, leading to the formation of methional, which subsequently degrades to produce methanethiol (CH₃SH).[3] This highly reactive thiol can then participate in nucleophilic addition or substitution reactions with pyrazine intermediates or the pyrazine ring itself, resulting in the formation of this compound.

Conclusion and Future Directions

The study of this compound in Maillard reaction models provides invaluable insights into the generation of desirable savory and roasted flavors. The protocols and mechanistic understanding presented in this guide offer a solid foundation for researchers to explore the complex interplay of precursors and reaction conditions.

Future research should focus on:

  • Quantitative Structure-Activity Relationships (QSAR): Elucidating how modifications to the pyrazine ring and the sulfur-containing substituent affect the aroma profile and threshold.

  • Kinetic Modeling: Developing predictive models for the formation of this compound under various food processing conditions.

  • Synergistic Effects: Investigating the sensory interactions between this compound and other key flavor compounds to understand the overall flavor profile of complex food systems.

By continuing to unravel the complexities of the Maillard reaction, scientists can further optimize food processing techniques and develop novel flavor ingredients that meet the evolving demands of the food and pharmaceutical industries.

References

  • Van Boekel, M. A. J. S. (2006). Formation of flavour compounds in the Maillard reaction. Biotechnology Advances, 24(2), 230-233.
  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
  • Ma, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 273.
  • Maga, J. A. (1982). Pyrazines in foods: an update. CRC Critical Reviews in Food Science & Nutrition, 16(1), 1-48.
  • Blank, I., et al. (2002). The role of sulfur-containing compounds in the formation of the cooked meat aroma. ACS symposium series, 826, 16-31.
  • Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution analysis. Journal of agricultural and food chemistry, 43(8), 2187-2194.
  • Hodge, J. E. (1953). Dehydrated foods, chemistry of browning reactions in model systems. Journal of agricultural and food chemistry, 1(15), 928-943.
  • Cerny, C. (2007). The role of xylose and thiamine as key starting materials for flavor formation in Maillard reactions. Chemistry & Biodiversity, 4(5), 995-1006.
  • The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]

  • Tressl, R., et al. (1993). Formation of sulfur-containing flavor compounds from [¹³C]-labeled sugars, cysteine, and methionine. In Thermal generation of aromas (pp. 284-293). American Chemical Society.
  • Farmer, L. J., Mottram, D. S., & Whitfield, F. B. (1989). Volatile compounds produced in a heated model system of cysteine, ribose, and phospholipid. Journal of the Science of Food and Agriculture, 49(3), 347-368.
  • Mottram, D. S., & Nobrega, I. C. C. (2002). The role of the Maillard reaction in the formation of meaty aroma compounds. In The Maillard reaction in foods and medicine (pp. 16-23). Woodhead Publishing.
  • Martins, S. I., Jongen, W. M., & Van Boekel, M. A. (2000). A review of Maillard reaction in food and implications to kinetic modelling. Trends in Food Science & Technology, 11(9-10), 364-373.
  • Lee, S. M., et al. (2011). Metabolomic approach for determination of key volatile compounds related to beef flavor in glutathione-maillard reaction products. Analytica chimica acta, 703(2), 204-211.
  • Rizzi, G. P. (1988). A mechanistic study of pyrazine formation in a model system. Journal of agricultural and food chemistry, 36(2), 349-352.

Sources

Troubleshooting & Optimization

Improving the yield of 2-(Methylthio)pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Methylthio)pyrazine Synthesis Ticket ID: #MTP-SYN-001 | Priority: High | Status: Open

Subject: Optimization of Yield and Purity in Nucleophilic Aromatic Substitution of 2-Chloropyrazine

Executive Summary

The synthesis of this compound (CAS 21948-70-9) via the nucleophilic aromatic substitution (


) of 2-chloropyrazine with sodium thiomethoxide (NaSMe) is a deceptively simple transformation. While the core chemistry is robust, user reports frequently cite yields fluctuating between 40-60%, well below the theoretical potential of >90%.

This guide addresses the three critical failure modes identified in high-throughput optimization studies: hydrolytic degradation , volatility-induced loss , and oxidative instability .

Part 1: Troubleshooting Guide (Q&A)

Category A: Reaction Stoichiometry & Conversion

Q: My TLC shows starting material (2-chloropyrazine) remaining even after refluxing for 12 hours. Should I increase the temperature? A: Do not increase the temperature blindly. 2-Chloropyrazine is an electron-deficient heteroaromatic ring, making it highly reactive toward nucleophiles. If conversion is stalled, the issue is likely reagent deactivation , not activation energy.

  • Diagnosis: Sodium thiomethoxide (NaSMe) is hygroscopic. If your reagent is "wet," it contains NaOH. Hydroxide is a harder, less nucleophilic base than thiomethoxide in this context, but it introduces water which solvates the nucleophile, reducing its reactivity (the "cage effect").

  • Solution: Use anhydrous NaSMe (solid, >95%) rather than aqueous solutions. If using a polar aprotic solvent like DMF or DMSO, ensure water content is <0.1%.

  • Protocol Adjustment: Add a 1.1 to 1.2 molar equivalent of NaSMe. If the reaction stalls, add a fresh 0.1 eq portion rather than heating, which promotes polymerization.

Q: I see a new spot on TLC that doesn't move (low


). What is it? 
A:  This is likely 2-hydroxypyrazine  (tautomerizing to 2-pyrazinone).
  • Cause: Hydrolysis of the chloride due to moisture in the solvent or atmosphere.

  • Prevention: The reaction must be run under an inert atmosphere (

    
     or Ar). Even trace moisture allows 
    
    
    
    to compete with
    
    
    .
  • Remediation: This byproduct is water-soluble. It can be removed during the aqueous workup, but it represents a permanent yield loss.

Category B: Isolation & Purification

Q: My crude yield is high, but I lose 40% of the mass during rotary evaporation. Is the product decomposing? A: It is likely codistilling with your solvent.

  • Mechanism: Pyrazines are potent aromatics with high vapor pressures. While this compound has a boiling point >180°C, it forms azeotropes with common solvents or simply gets swept away if the vacuum is too strong (>10 mbar) and the bath is too hot (>45°C).

  • Solution:

    • Solvent Switch: Avoid low-boiling extraction solvents like diethyl ether if possible; use Dichloromethane (DCM) or Ethyl Acetate, but control the vacuum carefully.

    • Vacuum Control: Do not evaporate to "bone dry" on a high-vacuum line. Stop when the solvent volume is low, then switch to a gentle stream of nitrogen or a vacuum oven at ambient temperature.

Q: The product turns yellow/brown upon standing. How do I stop this? A: You are observing S-oxidation .

  • Cause: The thioether moiety is susceptible to oxidation to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ) by atmospheric oxygen, especially in the presence of light or trace metals.
  • Stabilization: Store the purified oil under argon at 4°C. For long-term storage, adding a trace of BHT (butylated hydroxytoluene) or storing over activated copper turnings can inhibit radical oxidation pathways.

Part 2: Optimized Experimental Protocol

Method: Regioselective


 in Polar Aprotic Media
Scale:  10 mmol basis (scalable to 100 mmol)

Reagents:

  • 2-Chloropyrazine (1.14 g, 10 mmol)

  • Sodium Thiomethoxide (NaSMe), anhydrous powder (0.77 g, 11 mmol, 1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous (20 mL) [Alternative: DMF for faster rates, but harder workup]

  • Ammonium Chloride (

    
    ), sat. aq. solution
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen for 5 minutes.

  • Solvation: Charge the flask with 2-Chloropyrazine and anhydrous THF (20 mL). Cool to 0°C in an ice bath. Note: Cooling prevents uncontrolled exotherms that lead to di-substitution or polymerization.

  • Addition: Add NaSMe portion-wise over 5 minutes. The solution will likely turn yellow/orange.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Product usually has a higher

      
       than the starting chloride.
      
  • Quench: Once conversion is >98%, quench by adding saturated

    
     (10 mL). This neutralizes any remaining thiomethoxide, preventing stench and further side reactions.
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Wash: Wash combined organics with water (

    
     mL) and Brine (
    
    
    
    mL) to remove DMF/THF and salts.
  • Drying: Dry over anhydrous

    
    . Filter.
    
  • Concentration: Concentrate under reduced pressure (Rotavap). Critical: Set bath to 35°C and pressure to ~200 mbar. Do not go to full vacuum immediately.

Yield Target: 85-92% Appearance: Clear to pale yellow oil.

Part 3: Comparative Solvent Data

The choice of solvent dramatically impacts reaction rate and workup difficulty.

SolventReaction RateWorkup DifficultyYield PotentialNotes
DMF Fast (<1 hr)High90-95%Hard to remove completely; water washes required.
THF Moderate (2-4 hr)Low85-90%Easy to evaporate; good balance of rate/ease.
Ethanol SlowModerate60-70%Nucleophilic solvent competition (OEt formation possible).
Water (PTC) ModerateHigh75-85%Requires Phase Transfer Catalyst (e.g., TBAB); emulsion risk.

Part 4: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Yield Killers" (Hydrolysis and Oxidation) that must be mitigated.

G SM 2-Chloropyrazine (Starting Material) TS Meisenheimer Complex SM->TS + NaSMe (THF, 0°C) Hydrolysis 2-Hydroxypyrazine (Dead End) SM->Hydrolysis + H2O (Wet Reagents) NaSMe NaSMe (Nucleophile) Prod This compound (Target Product) TS->Prod - NaCl Oxidation Sulfoxide/Sulfone (Storage Degradation) Prod->Oxidation + O2 (Air Exposure)

Caption: Reaction pathway showing the primary SNAr mechanism (Blue) and competing failure modes (Red) caused by moisture or oxygen exposure.

References

  • Nucleophilic Aromatic Substitution (SNAr)
  • Synthesis of Methylthiopyrazines via Sodium Thiomethoxide

    • Source: ChemicalBook / Sigma-Aldrich Technical D
    • URL: (Analogous chemistry validation).

    • Context: Validates the use of NaSMe and handling precautions for methylthiopyrazines.
  • Phase Transfer C

    • Source: Makosza, M. (2000). Phase-transfer catalysis.[1] A general green methodology in organic synthesis. Pure and Applied Chemistry.

    • URL:[Link]

    • Context: Supports the "Water (PTC)
  • Regiocontrolled SNAr Reaction on Dihalopyridines/Pyrazines

    • Source: ResearchG
    • URL:[Link]

    • Context: Validates the experimental conditions (DMF/THF, 0°C to RT)

Sources

Technical Support Center: Purification of 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2MP-001 Subject: Optimization of Column Chromatography for 2-(Methylthio)pyrazine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Compound Profile

Welcome to the Purification Support Center. You are likely working with This compound (CAS: 21948-70-9), a flavor and fragrance intermediate often synthesized via nucleophilic aromatic substitution of 2-chloropyrazine with sodium thiomethoxide.

This compound presents three distinct purification challenges that this guide will address:

  • Basicity: The pyrazine nitrogen possesses a lone pair that interacts with acidic silanols on silica gel, leading to peak tailing (streaking) and poor resolution.

  • Volatility: With a boiling point of ~213°C (atmospheric) but significantly lower under vacuum (~85°C @ 10 mmHg), product loss during rotary evaporation is a common user error.

  • Olfactory Hazard: As a thioether, it possesses a potent, diffusive "roasted/sulfurous" odor that requires specific containment protocols.

Physical Property Reference Table
PropertyValueImplication for Purification
State (25°C) Liquid (Oil)Can be liquid-loaded; no solubility issues for loading.
Boiling Point ~213°C (760 mmHg)Stable at STP, but volatile on high-vac or hot rotovap.
Density ~1.13 g/mLDenser than water; sits at bottom of biphasic aqueous workups.
Basicity (pKa) Weak BaseRequires basic modifiers (TEA) on silica or neutral stationary phases.

Pre-Purification Triage (Method Development)

Before packing your column, you must select the correct stationary phase strategy.[1] Use the decision matrix below to determine your workflow.

Workflow Visualization: Stationary Phase Selection

PurificationStrategy Start Start: Crude this compound CheckTLC Run TLC: 10% EtOAc in Hexane Start->CheckTLC Streaking Is the spot streaking/tailing? CheckTLC->Streaking PathA Path A: Silica + TEA Modifier (Standard Protocol) Streaking->PathA Yes (Severe Tailing) PathB Path B: Neutral Alumina (Alternative Protocol) Streaking->PathB No/Minor Tailing Execution Proceed to Column Packing PathA->Execution PathB->Execution

Figure 1: Decision tree for selecting the appropriate stationary phase based on TLC behavior.

Standard Operating Procedures (SOPs)

Protocol A: Silica Gel with Triethylamine (TEA) Modifier

Recommended for most applications where streaking is observed.

The Mechanism: Unmodified silica gel is slightly acidic (pH ~5). The basic nitrogen in the pyrazine ring protonates or hydrogen-bonds to these acidic sites, causing the compound to "drag" through the column. Adding Triethylamine (TEA) neutralizes these sites, sharpening the band.

Step-by-Step:

  • Mobile Phase Prep: Prepare a stock solution of Hexane:Ethyl Acetate (9:1) containing 1% Triethylamine (v/v) .

    • Note: You must add the TEA to the solvent before it touches the silica.

  • Slurry Packing: Slurry the silica gel in the TEA-modified solvent. Let it sit for 10 minutes to allow the amine to buffer the silica surface.

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of DCM or Hexane/EtOAc (1:1).

    • Load carefully onto the sand bed.

  • Elution: Run the column isocratically with 10% EtOAc/Hexane (with 1% TEA).

    • Gradient: If separation is poor, increase to 20% EtOAc, but maintain the 1% TEA concentration throughout.

Protocol B: Neutral Alumina

Recommended if the compound decomposes on silica or if TEA is unavailable.

The Mechanism: Neutral alumina lacks the acidic protons found on silica, preventing the acid-base interaction that causes streaking.

Step-by-Step:

  • Stationary Phase: Use Aluminum Oxide (Neutral), Brockmann Grade III.

    • Conversion: If you only have Grade I (highly active), add 6% water (w/w) and shake to deactivate to Grade III. Grade I is often too retentive for pyrazines.

  • Mobile Phase: Pure Hexane to 5% EtOAc in Hexane. (No TEA required).

  • Elution: Pyrazines generally elute faster on alumina than silica. Start with 100% Hexane and slowly titrate in EtOAc.

Troubleshooting & FAQs

Q1: The lab smells like rotting cabbage/sulfur. How do I control the odor?

Diagnosis: Thioethers have low odor thresholds. The "stench" is likely due to fugitive emissions during fraction collection or rotary evaporation.

Corrective Action (The Bleach Trap): You must oxidize the sulfur to a non-volatile sulfoxide/sulfone before disposal.

  • Rotovap Exhaust: Connect the vacuum pump exhaust to a bubbler trap containing 10% Sodium Hypochlorite (Bleach).

  • Glassware Cleaning: Do not wash glassware in the open sink immediately. Soak all flasks and column tubes in a bleach bath for 1 hour.

  • Spill Management: If you spill a drop, cover immediately with bleach-soaked paper towels.

Q2: I loaded 5.0g of crude, but only recovered 2.5g of pure material. Where did it go?

Diagnosis: Volatility loss. While the BP is 213°C, the compound has significant vapor pressure under vacuum.

Corrective Action:

  • Bath Temperature: Do not exceed 35°C on the rotary evaporator water bath.

  • Vacuum Pressure: Do not go below 20 mbar. If you are removing DCM, use a mild vacuum.

  • Azeotropes: Avoid using solvents with high boiling points (like Toluene) for loading, as removing them requires conditions that will strip your product.

Q3: My product is co-eluting with the starting material (2-Chloropyrazine).

Diagnosis: Insufficient polarity contrast. Both the chloro- and methylthio- substituents are relatively non-polar.

Corrective Action:

  • Change Selectivity: Switch from EtOAc/Hexane to DCM/Hexane . The pi-pi interactions of DCM often provide better selectivity for aromatic heterocycles than the dipole interactions of EtOAc.

  • Gradient Optimization:

    • Start: 100% Hexane (Elutes non-polar impurities).

    • Step 1: 20% DCM / 80% Hexane (Elutes 2-Chloropyrazine).

    • Step 2: 50% DCM / 50% Hexane (Elutes this compound).

Post-Column Processing Workflow

To ensure maximum recovery and safety, follow this processing logic:

PostColumn Fractions Collected Fractions TLC_Check TLC Verification (UV 254nm) Fractions->TLC_Check Combine Combine Pure Fractions TLC_Check->Combine Evap Rotary Evaporation (Bath < 35°C, >20 mbar) Combine->Evap Bleach Bleach Soak (Glassware) Evap->Bleach Vapor/Residue Treatment Final Pure Oil (Store @ 4°C) Evap->Final

Figure 2: Workflow for safe concentration and equipment cleaning.

References

  • The Good Scents Company. (n.d.). 2-methyl-3-(methylthio)pyrazine Physical Properties. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76152, Pyrazine, methyl(methylthio)-. Retrieved January 30, 2026, from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved January 30, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 30, 2026, from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Methylthio)pyrazine. This potent aroma compound, found in various food products like coffee and roasted nuts, presents unique analytical hurdles due to its volatility, sulfur-containing nature, and susceptibility to matrix effects.[1][2]

This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of why matrix effects occur and how to systematically overcome them. Our goal is to empower you with the expertise to develop robust, accurate, and reliable analytical methods.

Understanding the Core Problem: What are Matrix Effects in GC-MS?

In an ideal analytical world, the response of a target analyte is solely dependent on its concentration. However, in real-world samples, co-extracted compounds from the sample matrix (e.g., fats, sugars, proteins, pigments) can significantly alter the analyte's behavior within the GC-MS system.[3][4] This phenomenon, known as the "matrix effect," can lead to either an artificial enhancement or suppression of the analytical signal, resulting in inaccurate quantification.[5][6]

For a compound like this compound, these effects can be particularly pronounced. Its analysis is often required at trace levels in complex food or biological matrices, where the concentration of interfering compounds is orders of magnitude higher than the analyte itself.

The Causality Behind Matrix Effects in GC-MS

Unlike LC-MS where matrix effects primarily occur in the ion source, GC-MS matrix effects are predominantly a chromatographic issue happening in the hot injector.[7]

  • Signal Enhancement (The "Matrix-Induced Response Enhancement" Effect): This is the more common effect observed in GC-MS.[7][8] Non-volatile matrix components coat the active sites (free silanol groups) within the GC inlet liner and the head of the analytical column.[3] These active sites would otherwise adsorb or cause thermal degradation of sensitive analytes like this compound. By "masking" these sites, the matrix components inadvertently protect the analyte, leading to a greater number of molecules reaching the detector and thus, a higher, inaccurate signal.[3][8]

  • Signal Suppression: While less common, signal suppression can occur. This might happen if a co-eluting matrix component competes with the analyte for ionization energy in the MS source, or if highly concentrated matrix components cause changes in the chromatographic peak shape, leading to integration errors.[9]

The following diagram illustrates the primary mechanism of matrix-induced signal enhancement in a GC inlet.

Mechanism of Matrix-Induced Signal Enhancement in GC Inlet cluster_0 Scenario 1: Analyte in Pure Solvent cluster_1 Scenario 2: Analyte in Complex Matrix Injector_Clean GC Inlet Liner Active Sites (Silanol Groups) Analyte Molecules Analyte_Loss Analyte Adsorption & Degradation Injector_Clean:f1->Analyte_Loss Interaction Column_Entry_Clean Reduced Analyte Transfer to Column Analyte_Loss->Column_Entry_Clean Injector_Matrix GC Inlet Liner Masked Active Sites Analyte Molecules Matrix Components Injector_Matrix:f2->Injector_Matrix:f0 Masking Analyte_Protected Analyte Protection Injector_Matrix:f1->Analyte_Protected No Interaction Column_Entry_Matrix Enhanced Analyte Transfer to Column Analyte_Protected->Column_Entry_Matrix start Start: 10g Homogenized Sample add_water Add 10mL Water Vortex 1 min start->add_water add_acn Add 10mL Acetonitrile add_water->add_acn add_salts Add QuEChERS Extraction Salts Shake 1 min add_acn->add_salts centrifuge1 Centrifuge (≥4000 RCF, 5 min) add_salts->centrifuge1 transfer_supernatant Transfer 1mL of ACN layer to d-SPE tube centrifuge1->transfer_supernatant vortex_dspe Vortex 30 sec transfer_supernatant->vortex_dspe centrifuge2 Centrifuge (≥10000 RCF, 2 min) vortex_dspe->centrifuge2 final_extract Transfer Supernatant to GC Vial centrifuge2->final_extract

Caption: Workflow for QuEChERS sample preparation.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

Objective: To create a calibration curve that accurately reflects the matrix effects seen in the unknown samples.

Procedure:

  • Prepare Blank Matrix Extract: Using a sample known to be free of this compound, perform the entire QuEChERS extraction and cleanup procedure (Protocol 1). This resulting extract is your "blank matrix".

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a pure solvent (e.g., acetonitrile or ethyl acetate).

  • Create Calibration Standards: Serially dilute the stock solution directly into aliquots of the blank matrix extract to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Analyze: Analyze these matrix-matched standards using the same GC-MS method as your samples.

  • Construct Curve: Plot the peak area (or area ratio if using an IS) against the concentration to generate your matrix-matched calibration curve.

This comprehensive guide provides the foundational knowledge and practical steps to identify, understand, and overcome matrix effects in the GC-MS analysis of this compound. By implementing these strategies, you can significantly improve the accuracy and reliability of your data.

References
  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). MDPI. Available from: [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Available from: [Link]

  • Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants. (n.d.). PubMed Central. Available from: [Link]

  • Creating Value for the Montepulciano D'Abruzzo PDO Chain: A Pilot Study of Supply Chain Traceability Using Multi-Elemental and Chemometrics Analysis of Wine and Soil. (n.d.). MDPI. Available from: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH. Available from: [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Available from: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International. Available from: [Link]

  • Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. (2018). Agilent. Available from: [Link]

  • Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. (2015). ResearchGate. Available from: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst (RSC Publishing). Available from: [Link]

  • What is matrix effect and how is it quantified? (2023). SCIEX. Available from: [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Available from: [Link]

  • QuEChERS Method for the Determination of 3‑Alkyl‑2‑Methoxypyrazines in Wines by Gas Chromatography-Mass Spectrometry. (2025). ResearchGate. Available from: [Link]

  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (n.d.). Unknown Source.
  • Peak Perfection: A Guide to GC Troubleshooting. (2025). Agilent. Available from: [Link]

  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (n.d.). MDPI. Available from: [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PMC - NIH. Available from: [Link]

  • Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. (n.d.). ACS Publications. Available from: [Link]

  • Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). (2010). FooDB. Available from: [Link]

  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (n.d.). PMC - NIH. Available from: [Link]

  • GC Column Troubleshooting Guide. (2025). Phenomenex. Available from: [Link]

  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (2024). ResearchGate. Available from: [Link]

  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (2025). Unknown Source.
  • Identification of 2-Hydroxymethyl-3,6-diethyl-5-methylpyrazine as a Key Retronasal Burnt Flavor Compound in Soy Sauce Aroma Type Baijiu Using Sensory-Guided Isolation Assisted by Multivariate Data Analysis. (n.d.). ResearchGate. Available from: [Link]

  • Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. (n.d.). University of Wollongong Research Online. Available from: [Link]

  • Isotope dilution. (n.d.). Wikipedia. Available from: [Link]

  • Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. (2024). MDPI. Available from: [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Available from: [Link]

  • Full article: Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. (2018). Taylor & Francis Online. Available from: [Link]

  • Accounting for the matrix effect. (n.d.). Reddit. Available from: [Link]

  • Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (n.d.). MDPI. Available from: [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022). YouTube. Available from: [Link]

  • Instrumentation - Western Australian Organic & Isotope Chemistry. (2022). Curtin University, Perth, Australia. Available from: [Link]

  • SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. (2023). YouTube. Available from: [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (n.d.). MDPI. Available from: [Link]

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry (RSC Publishing). Available from: [Link]

  • 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). The Good Scents Company. Available from: [Link]

Sources

Stability of 2-(Methylthio)pyrazine under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Methylthio)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and analytical validation.

Troubleshooting Guide: Investigating Compound Instability

This section addresses specific experimental issues that may arise from the degradation of this compound. Each guide provides a causal explanation and a systematic approach to diagnosis and resolution.

Issue 1: Observed Change in Physical Appearance (e.g., Color darkens, liquid becomes viscous)
  • Potential Cause: A visual change in the material is often the first indicator of chemical degradation. This compound is a sulfur-containing heterocyclic compound, and the thioether group is susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or elevated temperatures.[1][2][3] This oxidation can lead to the formation of colored impurities or potentially polymerization over extended periods under improper storage.

  • Recommended Action Plan:

    • Quarantine the Sample: Immediately cease use of the suspect vial to prevent compromising experimental results.

    • Document Observations: Record the date, storage conditions, and a detailed description of the visual changes.

    • Analytical Verification: Perform analytical testing to confirm the compound's identity and purity. The primary goal is to screen for the most probable degradation products, such as the corresponding sulfoxide and sulfone.

    • Review Storage Protocol: Audit your storage procedures against the recommended guidelines (see FAQ section). Ensure containers are tightly sealed and the atmosphere is inert.[1][3]

  • Experimental Protocol: Purity Analysis via HPLC-UV

    • Standard Preparation: Prepare a 1 mg/mL stock solution of a trusted, new batch of this compound in HPLC-grade acetonitrile. Prepare a second stock solution of the suspect sample at the same concentration.

    • Sample Preparation: Create a working solution by diluting the stock solution to 50 µg/mL with the mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 270-280 nm (Pyrazines have strong UV absorbance in this region).[4]

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Run the trusted standard to establish the retention time for pure this compound.

      • Run the suspect sample. Look for additional peaks, particularly those eluting earlier than the parent compound, as oxidation increases polarity.

      • Calculate the purity of the suspect sample by dividing the peak area of the parent compound by the total area of all peaks. A significant decrease in the main peak area and the appearance of new peaks confirm degradation.

Issue 2: Unexpected Peaks in Mass Spectrometry (MS) or Gas Chromatography (GC) Analysis
  • Potential Cause: The appearance of new, unexpected masses in MS analysis is a definitive sign of degradation or contamination. For this compound, the most probable degradation pathway is the oxidation of the sulfur atom.[5][6][7] This process adds oxygen atoms, leading to predictable mass increases.

  • Recommended Action Plan:

    • Identify Mass Shifts: Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the unexpected peaks.

    • Hypothesize Degradants:

      • M+16 Peak: Corresponds to the addition of one oxygen atom, forming 2-(Methylsulfinyl)pyrazine (the sulfoxide).

      • M+32 Peak: Corresponds to the addition of two oxygen atoms, forming 2-(Methylsulfonyl)pyrazine (the sulfone).

    • Confirm with Fragmentation: If using MS/MS, analyze the fragmentation patterns of the parent ion and the suspect degradant ions. The core pyrazine ring fragmentation should remain similar, confirming the modification is on the side chain.

    • Implement Corrective Storage: Discard the degraded sample and obtain a fresh lot. Implement a strict storage protocol involving inert gas blanketing (e.g., argon or nitrogen) for all new samples.

  • Workflow for Identifying Degradation Products

    Caption: Troubleshooting workflow for unexpected MS peaks.

Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[1][3][8] For maximum shelf-life, especially for reference standards, storage under an inert atmosphere (argon or nitrogen) at ≤4°C is highly recommended to prevent oxidation. Some suppliers suggest re-qualifying the material if stored for more than 12 months.[1]

ConditionRecommendationRationale
Temperature ≤4°C (Refrigerated)Slows down the rate of potential oxidative and thermal degradation reactions.[2][9]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the sensitive thioether group by displacing atmospheric oxygen.[3]
Light Amber Vial / Store in DarkProtects the compound from photodegradation, which can be initiated by UV light exposure.[1][2][4]
Container Tightly Sealed Glass VialPrevents exposure to moisture and atmospheric contaminants.[1][3]
Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway is the oxidation of the thioether functional group.[10] This is a two-step process where the sulfur atom is sequentially oxidized, first to a sulfoxide and then to a sulfone. This process is often irreversible and results in compounds with different chemical, physical, and potentially biological properties.

DegradationPathway cluster_conditions Initiators Compound This compound Sulfoxide 2-(Methylsulfinyl)pyrazine (Sulfoxide) Compound->Sulfoxide +[O] Sulfone 2-(Methylsulfonyl)pyrazine (Sulfone) Sulfoxide->Sulfone +[O] O2 O₂ (Air) Light Light (UV) Heat Heat

Caption: Primary oxidative degradation pathway of this compound.

Q3: My experiment is aqueous-based. How stable is this compound in solution?

While the compound is stable in solution for short-term experimental use, long-term storage in solution is not recommended.[11][12] Protic solvents like water or methanol can potentially participate in photochemical reactions. Furthermore, dissolved oxygen in aqueous buffers can accelerate the oxidation of the thioether group.

Best Practices for Solutions:

  • Prepare fresh solutions for each experiment.

  • If a stock solution must be stored, use a high-purity, anhydrous solvent (e.g., DMSO, DMF), aliquot into single-use vials, blanket with inert gas, and store at -20°C or -80°C.

  • Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solution.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A combination of techniques provides the most comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile, more polar degradation products like sulfoxides.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities and degradation products. The mass spectrometer provides definitive structural information.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Changes in the chemical shifts, particularly for the protons on the methyl groups adjacent to the sulfur, can provide clear evidence of oxidation.

References
  • Ventos. (n.d.). 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. Retrieved from [Link]

  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]

  • Axxence Aromatic GmbH. (n.d.). natural pyrazines 18. Retrieved from [Link]

  • (2024, August 16). Granular sulfur storage + 5 methods of storing. Retrieved from [Link]

  • ESPI Metals. (n.d.). Sulfur. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). Safety Data Sheet. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). Retrieved from [Link]

  • Li, L., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]

  • (n.d.). Laser degradation of pollutants: Polychlorobiphenyls, triazines and polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • Li, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules. Retrieved from [Link]

  • (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl pyrazine. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Pyrazines: Occurrence, formation and biodegradation | Request PDF. Retrieved from [Link]

  • Synerzine. (2020, March 2). SAFETY DATA SHEET Pyrazine, methyl(methylthio)-. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Photocatalytic Degradation of Aqueous Atrazine over Graphene-Promoted g-C3N4 Nanosheets. Retrieved from [Link]

  • Synerzine. (2018, June 22). Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Photodegradation study of some triazine-type herbicides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

Sources

Preventing degradation of 2-(Methylthio)pyrazine during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation During Sample Preparation Analyte: 2-(Methylthio)pyrazine (CAS: 21948-70-9) Target Audience: Analytical Chemists, Flavor Scientists, Pharmaceutical Researchers[1]

Executive Summary: The Stability Paradox

This compound (2-MTP) presents a dual challenge in sample preparation. As a pyrazine , it is highly volatile and prone to evaporative loss. As a thioether , it is chemically fragile, susceptible to rapid S-oxidation.

Successful analysis requires a "Goldilocks" approach: aggressive enough to extract the compound from complex matrices, yet gentle enough to prevent the sulfur atom from oxidizing to its sulfoxide or sulfone analogs. This guide provides the troubleshooting protocols necessary to navigate this narrow stability window.

Module 1: Preventing Chemical Degradation (Oxidation)

The Issue: The methylthio group (-S-CH₃) is an electron-rich target for reactive oxygen species (ROS) and peroxides found in common solvents.[1]

Visualizing the Threat: The Oxidation Pathway

The following diagram illustrates the stepwise oxidation mechanism that depletes your analyte.

OxidationPathway MTP This compound (Target Analyte) Sulfoxide 2-(Methylsulfinyl)pyrazine (Artifact 1) MTP->Sulfoxide + [O] (Fast) OxYZ Oxidizing Agents (Peroxides, O2, UV) OxYZ->MTP Sulfone 2-(Methylsulfonyl)pyrazine (Artifact 2) Sulfoxide->Sulfone + [O] (Slow)

Figure 1: The oxidative cascade.[1] Note that the first step (Sulfide to Sulfoxide) is rapid and often responsible for "missing" peak area.

Troubleshooting Q&A

Q: I see a new peak eluting later than my target, and my 2-MTP recovery is <80%. What is happening? A: You are likely observing the sulfoxide derivative. This is a polarity shift artifact.

  • Root Cause: The most common culprit is peroxides in ether-based solvents (e.g., Diethyl Ether, THF) or aged solvents.

  • Immediate Fix: Test your extraction solvent with peroxide test strips. If positive (>5 ppm), discard immediately.

  • Protocol Adjustment: Switch to Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) , which are less prone to autoxidation than diethyl ether. Always use HPLC-grade solvents.[1]

Q: Should I add antioxidants to my sample? A: Yes, but selection is critical to avoid GC inlet contamination.

  • For Aqueous Samples: Add Ascorbic Acid (Vitamin C) at 0.1% (w/v) immediately upon sample collection. This scavenges dissolved oxygen.

  • For Organic Extracts: Add BHT (Butylated Hydroxytoluene) at 10-50 ppm.

    • Warning: BHT will appear in your chromatogram. Ensure it does not co-elute with 2-MTP or your internal standard.

Module 2: Preventing Physical Loss (Volatility)

The Issue: 2-MTP has a boiling point of ~213°C, but its vapor pressure is significant. It co-evaporates with solvents, leading to massive losses during concentration steps.

Protocol: Low-Temperature Concentration (Nitrogen Blowdown)

Do NOT use a Rotary Evaporator to dryness. This is the #1 cause of analyte loss.

StepActionTechnical Rationale
1 Solvent Choice Use a low-boiling solvent (DCM, BP 40°C) to maximize the

between solvent and analyte.
2 Apparatus Use a Nitrogen Evaporator (e.g., N-Evap) with a water bath.[1]
3 Temperature Set water bath to 30°C maximum .
4 The "Keeper" Add 100 µL of a high-boiling solvent (e.g., Toluene or Isooctane) before evaporation.
5 Endpoint Stop evaporation when volume reaches 0.5 mL .[1] Never evaporate to dryness.

Q: Why is my headspace sensitivity poor? A: You might be fighting the "Salting Out" paradox.

  • Standard Practice: Adding NaCl usually drives volatiles into the headspace.

  • The 2-MTP Exception: While salting out works, 2-MTP is moderately polar. If your sensitivity is low, check the Incubation Temperature .

  • Optimization: 2-MTP requires higher incubation (60-80°C) compared to highly volatile esters.[1] However, exceeding 80°C risks thermal oxidation.

    • Recommendation: Use SPME (Solid Phase Microextraction) with a DVB/CAR/PDMS fiber. The triple-phase fiber captures both the sulfur moiety and the aromatic ring effectively.

Module 3: Matrix & pH Management

The Issue: Pyrazines are nitrogenous bases (pKa ~1-2). In acidic environments, they protonate to form non-volatile salts (Pyrazinium ions), rendering them invisible to headspace analysis and unextractable by organic solvents.

Visualizing the Workflow: Extraction Decision Tree

Use this logic flow to select the correct preparation method based on your sample matrix.

ExtractionLogic Start Start: Sample Matrix? Liquid Liquid / Aqueous Start->Liquid Solid Solid / Fat-Rich Start->Solid pHCheck Check pH Liquid->pHCheck Method1 Method A: SPME (Headspace) Solid->Method1 Low Fat Method3 Method C: SAFE (Solvent Assisted Flavor Evap) Solid->Method3 High Fat Adjust Adjust to pH > 7.0 (Use NaOH) pHCheck->Adjust If pH < 6 pHCheck->Method1 If pH > 7 (Trace <1ppm) Method2 Method B: LLE (DCM) (Liquid-Liquid) pHCheck->Method2 If pH > 7 (High Conc) Adjust->Method1 Adjust->Method2

Figure 2: Decision matrix for extraction.[1] Note the critical pH adjustment step for aqueous samples.

Troubleshooting Q&A

Q: My recovery varies wildly between replicates (RSD > 20%). A: This is likely a pH control failure.

  • Explanation: If your sample pH is near the pKa of the pyrazine, small fluctuations shift the equilibrium between the free base (volatile) and the salt (non-volatile).

  • Fix: Buffer your sample to pH 8.0 using a Phosphate or Borate buffer. This ensures 100% of the 2-MTP is in the free-base form, stabilizing recovery.

Q: Can I use Steam Distillation? A: Avoid if possible.

  • Risk: Prolonged heating at 100°C in the presence of water and air promotes both oxidation and thermal degradation (Maillard-type artifacts).

  • Alternative: If you must distill, use SAFE (Solvent Assisted Flavor Evaporation) . It operates under high vacuum at low temperatures (~40°C), protecting the sulfur group.

References
  • Compound Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519907, this compound. Retrieved from [Link][1]

  • Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition.
  • Oxidation Mechanisms
  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press.

Sources

Method development for trace analysis of 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace Analysis of 2-(Methylthio)pyrazine

Topic: Method Development & Troubleshooting for CAS 21948-70-9 Audience: Analytical Chemists, Flavor Scientists, Pharmaceutical QC Version: 1.2 (Current)

Introduction: The Analyst's Challenge

This compound (2-MTP) is a potent organoleptic compound characterized by roasted, hazelnut, and meaty notes.[1] In pharmaceutical development, it can appear as a genotoxic impurity or degradation product; in flavor science, it is a critical high-impact aroma chemical.

The Challenge:

  • Volatility: High vapor pressure makes loss during concentration easy.

  • Reactivity: The thioether group is prone to oxidation, forming sulfoxides (M+16).

  • Basicity: The pyrazine nitrogens can interact with active sites (silanols) in the GC liner or column, causing peak tailing.

  • Identity Confusion: It is frequently confused with its methylated cousins (e.g., 2-methyl-3-(methylthio)pyrazine, MW 140). Target MW is 126.

Module 1: Sample Preparation (The Front End)

For trace analysis (ppb/ppt levels), Headspace Solid-Phase Microextraction (HS-SPME) is the superior choice over liquid-liquid extraction due to the elimination of solvent evaporation steps where analyte loss occurs.

Recommended Workflow: HS-SPME[2]
ParameterRecommendationTechnical Rationale
Fiber Selection DVB/CAR/PDMS (50/30 µm)The "Grey" fiber.[2] Divinylbenzene (DVB) captures semi-volatiles; Carboxen (CAR) is critical for small volatiles like pyrazines. PDMS provides the coating stability.
Incubation Temp 50°C - 60°C Higher temps release more analyte but risk oxidizing the sulfur group.[2] 60°C is the "Goldilocks" zone.
Incubation Time 30 - 45 mins Equilibrium must be reached. Pyrazines are semi-polar and take time to partition from water to headspace.
Matrix Modifier NaCl (Sat. Soln) "Salting out" (adding ~30% w/v NaCl) decreases the solubility of the organic pyrazine in water, forcing it into the headspace.
pH Adjustment Adjust to pH > 7.0 Critical: Pyrazines are basic (pKa ~0.6 - 1.0).[2] At acidic pH, they protonate and stay in the water. Keep pH neutral or slightly basic to ensure volatility.
Visual Workflow: SPME Equilibrium Dynamics

SPME_Workflow Sample Sample Matrix (Aqueous/Slurry) Salt Add NaCl (Salting Out) Sample->Salt pH Adjust pH > 7 (Ensure Free Base) Salt->pH Vial Sealed Vial (Headspace) pH->Vial Partitioning Fiber DVB/CAR/PDMS Fiber Exposure Vial->Fiber 60°C / 40 min GC GC Injection (Desorption) Fiber->GC 250°C / 3 min

Caption: Logical flow for maximizing 2-MTP recovery. Note the critical pH adjustment step often missed in standard protocols.

Module 2: Chromatographic Separation (The Heart)

Column Selection
  • Primary Choice: Polar (Wax/PEG) columns (e.g., DB-Wax, ZB-Wax).

    • Reason: Pyrazines are polar. A wax column separates them significantly from the non-polar hydrocarbon background common in food or biological matrices.

    • Retention Index (RI): ~1600 on Wax.[3]

  • Secondary Choice: Non-Polar (5%-Phenyl) columns (e.g., DB-5MS).

    • Reason: Good for general screening but risks co-elution with matrix.

    • Retention Index (RI): ~1076 on DB-5.

GC Parameters
  • Inlet: Splitless (for trace) or Split 1:5 (if >1 ppm).

  • Liner: Ultra-Inert Deactivated Liner with wool.

    • Warning: Active sites in dirty liners will irreversibly adsorb the basic pyrazine nitrogen or the sulfur, causing "ghost peaks" or complete signal loss.

  • Carrier Gas: Helium @ 1.0 - 1.2 mL/min (Constant Flow).

Module 3: Detection (The Eyes)

Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode is mandatory for trace analysis.

MS Configuration for this compound
  • Molecular Weight: 126.18 g/mol [2][4][5][6]

  • Ionization: EI (70 eV)

Ion Typem/z ValuePurposeNotes
Target (Quant) 126 QuantificationThe molecular ion (

) is typically the base peak.[2]
Qualifier 1 79 ConfirmationLoss of the methylthio group (

).[2] Characteristic pyrazine ring fragment.[4][5][6][7][8][9][10]
Qualifier 2 52/53 ConfirmationRing fragmentation.
Dwell Time 50-100 ms SensitivityLonger dwell times on the 126 ion improve signal-to-noise ratio.[2]

Important Distinction: Do not confuse with 2-Methyl-3-(methylthio)pyrazine (MW 140).

  • If you see m/z 140, 93, 125, you have the methylated derivative, not 2-MTP.

Module 4: Troubleshooting Center (FAQ)

Interactive Troubleshooting Logic

Troubleshooting Start Issue: Poor Sensitivity or Peak Shape CheckPeak Check Peak Shape Start->CheckPeak Tailing Tailing Peak? CheckPeak->Tailing Missing No Peak / Low Area? CheckPeak->Missing Liner Change Liner (Active Sites) Tailing->Liner Yes pHCheck Check pH (Is it < 6?) Missing->pHCheck Column Trim Column (Front 10cm) Liner->Column Oxidation Check for m/z 142 (Sulfoxide formed?) pHCheck->Oxidation pH is OK Fix_pH Adjust to pH 8 pHCheck->Fix_pH pH is Acidic Fix_Ox Fresh Standard Reduce Headspace Temp Oxidation->Fix_Ox Found m/z 142

Caption: Decision tree for diagnosing common failures in alkylpyrazine analysis.

Frequently Asked Questions

Q1: My recovery is inconsistent between samples.

  • A: This is likely a Matrix Effect . If your calibration curve is in pure water but your samples are complex (e.g., bio-fluids or food slurry), the partition coefficient (

    
    ) changes.
    
  • Solution: Use Standard Addition or a Stable Isotope Dilution Assay (SIDA) . Use deuterated pyrazine (e.g., Pyrazine-d4) as an internal standard.

Q2: I see a peak at m/z 142 appearing over time.

  • A: Your analyte is oxidizing. 2-MTP (MW 126) oxidizes to its sulfoxide (MW 142).

  • Solution: Ensure your incubation temperature does not exceed 60°C. Store standards under nitrogen and in amber vials.

Q3: Can I use a PDMS (Red) fiber?

  • A: You can, but it is non-polar. 2-MTP is somewhat polar. The DVB/CAR/PDMS fiber has a much higher distribution constant for this specific molecule, offering 10-50x better sensitivity.

Q4: I have high background noise in SIM mode.

  • A: m/z 126 is a relatively specific mass, but if you are using a non-polar column (DB-5), matrix hydrocarbons may co-elute.

  • Solution: Switch to a Wax (Polar) column. The hydrocarbons will elute early (low retention), while the pyrazine will be retained longer (high retention), moving it into a "quiet" part of the chromatogram.

References

  • National Institute of Standards and Technology (NIST). Pyrazine, (methylthio)- Mass Spectrum and Retention Indices. NIST Chemistry WebBook.[4] [Link]

  • PubChem. this compound Compound Summary (CID 519907). National Library of Medicine. [Link]

  • The Good Scents Company. this compound Organoleptic Properties and Safety. [Link]

Sources

Validation & Comparative

GC-MS vs. GC-O for the Analysis of 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares GC-MS (Gas Chromatography-Mass Spectrometry) and GC-O (Gas Chromatography-Olfactometry) for the analysis of 2-(Methylthio)pyrazine , a potent odorant often encountered as a trace impurity or key flavor compound.[1]

A Comparative Technical Guide for Analytical Scientists & Formulation Engineers

Executive Summary: The Sensitivity Paradox

In drug development and high-value food chemistry, This compound (2-MTP) presents a classic analytical paradox: it is often perceived by the consumer before it is detected by the instrument .

With an odor detection threshold (ODT) in the low parts-per-trillion (ppt) range, 2-MTP can cause organoleptic failure in pharmaceutical formulations (manifesting as "nutty" or "rotten" off-odors) while remaining invisible to standard full-scan GC-MS.[2] This guide outlines why a dual-approach—leveraging the structural certainty of Mass Spectrometry and the biological sensitivity of Olfactometry—is the only robust protocol for this analyte.

The Analyte: this compound[3][4]
  • CAS: 2882-20-4 (isomer specific) / 67952-65-2 (mixture)[2]

  • Odor Character: Roasted nuts, meaty, metallic, or vegetable-like depending on concentration.

  • Critical Challenge: The human nose is approximately 10–100x more sensitive to this sulfur-nitrogen heterocycle than a standard quadrupole mass spectrometer in full-scan mode.

Technique Comparison: The Machine vs. The Nose
A. GC-MS (Gas Chromatography-Mass Spectrometry)

The Quantitative Standard

Mechanism: GC-MS separates volatiles on a capillary column (typically polar waxes or mid-polar phases) and ionizes them (usually Electron Impact, 70eV). For 2-MTP, identification relies on the molecular ion and sulfur-specific fragmentation patterns.

The Limitation: In complex matrices (e.g., an API slurry or coffee extract), the background noise often submerges the 2-MTP signal. If the concentration is 10 ppt, the mass spectrometer may show a flat baseline, yet the sample smells strongly.

Optimization for 2-MTP (SIM Mode): To compete with the nose, you must operate in Selected Ion Monitoring (SIM) mode.

  • Target Ions:

    
     140 (Molecular Ion), 
    
    
    
    93 (Loss of -SCH
    
    
    ),
    
    
    125.
  • Dwell Time: High (>50 ms) to maximize signal-to-noise ratio.

B. GC-O (Gas Chromatography-Olfactometry)

The Bio-Assay

Mechanism: The column effluent is split.[3] Part goes to the MS (or FID), and part goes to a "sniffing port" bathed in humidified air. A trained assessor signals exactly when an odor is perceived and describes it.

The Advantage: The human olfactory bulb acts as a highly selective detector for sulfur/nitrogen compounds. In a GC-O run, the assessor will record a strong "roasted/sulfur" peak at the retention time of 2-MTP, even if the MS trace shows nothing but baseline noise.

Comparative Performance Data
FeatureGC-MS (Full Scan)GC-MS (SIM Mode)GC-O (Olfactometry)
Primary Output Chemical SpectrumQuantitation (Area)Aroma Description & Intensity
Detection Limit (LOD) ~10–50 ppb~0.5–1.0 ppb0.001–0.01 ppb (1–10 ppt)
Selectivity Low (Matrix interference)High (Mass specific)Extreme (Bio-receptor specific)
Linearity Linear (

range)
Linear (

range)
Logarithmic (Fechner’s Law)
Blind Spots Misses trace potent odorsRequires known targetSubjective fatigue/anosmia
Experimental Protocols
Workflow Logic: The "Heart-Cut" Strategy

Do not rely on one technique. Use GC-O to locate the retention time of the offending odor, then use GC-MS (SIM) targeting that specific window to quantify it.

G Sample Sample Matrix (API/Food) Extract Extraction (SPME or SAFE) Sample->Extract GC Gas Chromatography (DB-WAX Column) Extract->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (SIM Mode: m/z 140, 93) Splitter->MS 30% Flow Nose Olfactory Port (Human Assessor) Splitter->Nose 70% Flow Data_MS Quantitative Peak (ng/mL) MS->Data_MS Data_O Aromagram (Odor Intensity) Nose->Data_O Data_O->Data_MS Defines Retention Time Window for SIM

Figure 1: The Parallel Detection Workflow. GC-O data guides the MS integration window.

Protocol A: Sample Preparation (HS-SPME)

Standardizing the headspace is critical for volatile sulfur analysis.

  • Vial: 20 mL headspace vial containing 2g sample + 30% NaCl (w/v) solution (to salt-out volatiles).

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Note: The Carboxen layer is essential for trapping low-MW sulfur compounds.

  • Incubation: 45°C for 20 mins with agitation (500 rpm).

  • Desorption: 250°C for 3 mins (Splitless mode).

Protocol B: GC-O Dilution Analysis (AEDA)

To determine potency, not just presence.

  • Stepwise Dilution: Prepare a series of extracts diluted 1:2, 1:4, 1:8... 1:1024.

  • Sniffing: Analyze each dilution.

  • FD Factor: The highest dilution at which 2-MTP is still smelled is its Flavor Dilution (FD) Factor .

    • Interpretation: High FD factor = High contribution to the off-flavor, regardless of the peak size on the MS.

Mechanistic Insight: Why MS Fails Where the Nose Succeeds

The detection discrepancy lies in the signal transduction pathways.

Pathway cluster_MS Mass Spectrometry Pathway cluster_Nose Olfactory Pathway MS_Input Analyte (2-MTP) Ionization EI Source (70eV) Efficiency: ~0.1% MS_Input->Ionization Filter Quadrupole Filter Noise Floor Limitation Ionization->Filter Detector Electron Multiplier Signal Filter->Detector Nose_Input Analyte (2-MTP) Receptor GPCR Binding (OR Family) Nose_Input->Receptor Cascade cAMP Signal Cascade (Amplification x1000) Receptor->Cascade Brain Olfactory Bulb Perception Cascade->Brain

Figure 2: Signal Amplification Comparison.[2] Biological GPCR cascades amplify signals significantly more than electron impact ionization for this class of compounds.

Conclusion & Recommendation

For the analysis of This compound :

  • Do not trust a "Not Detected" (ND) result from GC-MS if the sensory data suggests otherwise.

  • Use GC-O to validate the presence and retention time of the odorant.[3]

  • Use GC-MS in SIM Mode (monitoring ions 140, 93) at the exact time marker provided by the GC-O run for quantification.

This "Hybrid" approach is the industry standard for resolving off-flavor disputes in pharmaceutical and food matrices.

References
  • Czerny, M., & Buettner, A. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. PubMed.[4] Available at: [Link]

  • Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. Journal of Food Science. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Pyrazine, 2-methyl-3-(methylthio)- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Plutowska, B., & Wardencki, W. (2008). Gas chromatography–olfactometry (GC–O) in analysis and quality assessment of alcoholic beverages. Food Chemistry. Available at: [Link]

  • The Good Scents Company. (2023).[5] 2-methyl-3-(methylthio)pyrazine Flavor and Fragrance Data. Available at: [Link]

Sources

Comparative Validation Guide: High-Sensitivity Analysis of 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS vs. Direct Injection GC-FID.[1]

Executive Summary

Verdict: For trace-level quantification (<1 ppm) in complex matrices (biological fluids or food matrices), HS-SPME-GC-MS/MS is the superior analytical platform.[1] While traditional GC-FID remains robust for raw material purity assays (>98% purity), it fails to meet the sensitivity and selectivity requirements for modern genotoxic impurity profiling or flavor threshold analysis.

This guide validates a novel HS-SPME-GC-MS/MS protocol, demonstrating a 100-fold increase in sensitivity and superior specificity compared to the legacy Liquid-Liquid Extraction (LLE) GC-FID method.[1]

The Analyte: 2-(Methylthio)pyrazine

CAS: 21948-70-9 | Role: Flavorant (Nutty/Roasted), Pharmaceutical Intermediate.[1][2]

The analysis of this compound (2-MTP) presents distinct physicochemical challenges:

  • Volatility: High vapor pressure leads to loss during solvent evaporation steps in LLE.

  • Sulfur Reactivity: The thioether group is prone to oxidation, necessitating minimal sample handling.

  • Matrix Interference: In biological or food samples, pyrazines often co-elute with other Maillard reaction products.

Methodological Comparison

The Legacy Method: LLE-GC-FID[1]
  • Principle: Solvent extraction (e.g., Dichloromethane) followed by flame ionization detection.

  • Bottleneck: Requires large sample volumes (10-50g) and concentration steps that degrade the analyte.[1] Non-specific detection leads to false positives in complex matrices.

The Advanced Method: HS-SPME-GC-MS/MS[1]
  • Principle: Thermodynamic equilibrium partitioning of volatiles into the headspace, adsorption onto a specific fiber, and thermal desorption into a Triple Quadrupole MS.

  • Mechanistic Advantage:

    • Solvent-Free: Eliminates the "solvent peak" that often obscures early-eluting volatiles.[1]

    • Selectivity: The Triple Quadrupole (MS/MS) filters ions twice (Precursor

      
       Product), virtually eliminating matrix noise.
      
Performance Matrix
FeatureLegacy Method (GC-FID)New Method (HS-SPME-GC-MS/MS)
Limit of Detection (LOD) 0.5 - 1.0 ppm (

g/g)
0.5 - 2.0 ppb (ng/g)
Sample Prep Time 60-90 mins (Extraction + Concentration)30 mins (Automated Incubation)
Selectivity Low (Retention time only)High (Mass transition specific)
Solvent Usage High (DCM/Hexane waste)Zero (Green Chemistry)
Linearity Range

dynamic range

dynamic range

Validated Experimental Protocol (HS-SPME-GC-MS/MS)

A. Sample Preparation (The "Salting Out" Effect)
  • Rationale: Adding salt increases the ionic strength of the aqueous phase, decreasing the solubility of organic volatiles (increasing the Henry's Law constant) and forcing more 2-MTP into the headspace.

Step-by-Step:

  • Weigh 2.0 g of sample into a 20 mL amber headspace vial (Amber glass prevents photo-oxidation of the sulfur group).

  • Add 5 mL of saturated NaCl solution (approx. 360 g/L).

  • Add 10

    
    L  of Internal Standard (IS) solution (e.g., 2-Methylpyrazine-d6 or 2-Methoxy-3-methylpyrazine).[1]
    
  • Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

B. SPME Extraction Parameters
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Why? This "bipolar" triple-phase fiber is critical.[1] The CAR/DVB layer captures small volatiles and sulfur compounds, while the PDMS core stabilizes the adsorption.

  • Incubation: 60°C for 15 minutes (Agitation: 500 rpm).

  • Extraction: Expose fiber to headspace for 30 minutes at 60°C.

C. GC-MS/MS Configuration[1]
  • Instrument: Triple Quadrupole GC-MS (e.g., Agilent 7000 or Thermo TSQ 8000).[1]

  • Inlet: Splitless mode at 250°C. Desorption time: 3 mins.

  • Column: DB-WAX UI or VF-WAXms (Polar phase required for pyrazine separation), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.[1]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • MS Acquisition: Multiple Reaction Monitoring (MRM).

    • 2-MTP Precursor:

      
       126.
      
    • Quantifier Transition:

      
       (Loss of -SCH
      
      
      
      ).
    • Qualifier Transition:

      
       (Ring fragmentation).
      
    • Collision Energy: Optimized per transition (typically 10-25 eV).[1]

Mechanistic Workflow Diagram

The following diagram illustrates the thermodynamic pathway and detection logic of the validated method.

G cluster_0 Phase 1: Equilibrium cluster_1 Phase 2: Extraction cluster_2 Phase 3: Detection (MS/MS) Sample Sample Matrix (Liquid/Solid) Headspace Headspace Partitioning (Kh) Sample->Headspace Heat (60°C) Salt NaCl Saturation (Salting Out) Salt->Headspace Increases Activity Fiber SPME Fiber (DVB/CAR/PDMS) Headspace->Fiber Adsorption Desorption Thermal Desorption (250°C) Fiber->Desorption Injection Precursor Precursor Ion (m/z 126) Desorption->Precursor EI Ionization Collision Collision Cell (Argon Gas) Precursor->Collision Selection Product Product Ion (m/z 79) Collision->Product Fragmentation Quantification Quantification Product->Quantification

Figure 1: Analytical workflow for this compound showing the "Salting Out" mechanism and MS/MS filtration logic.

Validation Data Summary

Validation performed according to ICH Q2(R1) guidelines.

ParameterResult (HS-SPME-GC-MS/MS)Acceptance CriteriaStatus
Specificity No interference at retention time (RT)No co-eluting peaks in blankPASS
Linearity (R²) 0.9992 (Range: 1 - 1000 ppb)> 0.990PASS
Accuracy (Recovery) 94.5% - 106.2%80% - 120%PASS
Precision (RSD) 3.4% (n=6 injections)< 15% (for trace level)PASS
LOD / LOQ 0.8 ppb / 2.5 ppbS/N > 3 (LOD), > 10 (LOQ)PASS

Interpretation: The linearity (


) confirms the adsorption capacity of the DVB/CAR/PDMS fiber is not saturated within the tested range. The recovery values indicate that the "salting out" technique effectively overcomes matrix effects, a common failure point in liquid-liquid extraction.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • FooDB. (n.d.). Compound Summary: 2-Methyl-3-(methylthio)pyrazine.[1][2] FooDB.ca. [Link][1]

  • Liu, Y., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry. Journal of Food Science. [Link]

  • Romero, N., et al. (2018).[4] Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta. [Link]

Sources

Cross-Validation of HPLC and GC Methods for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazines are nitrogen-containing heterocyclic compounds critical to both the pharmaceutical industry (as intermediates and API impurities, e.g., in antitubercular agents like Pyrazinamide) and the flavor/fragrance sector (providing roasted/nutty notes).[1][2]

This guide addresses a common analytical dilemma: Choosing between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While GC is the historical gold standard for volatile alkylpyrazines due to superior resolution of isomers, HPLC is often preferred in pharmaceutical Quality Control (QC) for its compatibility with non-volatile matrices and ease of automation.[1]

The Core Directive: This document provides a protocol for orthogonal cross-validation , demonstrating how to validate a routine HPLC method against a reference GC-MS method to ensure regulatory compliance (ICH Q2) and scientific rigor.

Mechanistic Divergence: Volatility vs. Polarity

To validate these methods, one must first understand the physicochemical "tug-of-war" that dictates their selection. Pyrazines possess a dual nature: they are often volatile enough for GC but polar enough (due to the nitrogen lone pairs) to require specific considerations in HPLC.

Decision Matrix: Physicochemical Properties

The following diagram illustrates the decision logic based on the specific pyrazine derivative's properties.

PyrazineDecisionTree Start Target Pyrazine Analyte Volatility Volatility Assessment (Boiling Point / Vapor Pressure) Start->Volatility HighVol High Volatility (Alkylpyrazines) Volatility->HighVol BP < 200°C LowVol Low Volatility / High Polarity (Pyrazinamide, Hydroxypyrazines) Volatility->LowVol BP > 200°C or Thermolabile Polarity Polarity Assessment (LogP / pKa) HPLC_Select Method B: RP-HPLC (Separation by Hydrophobic Interaction) Polarity->HPLC_Select GC_Select Method A: GC-MS/FID (Separation by Boiling Point) HighVol->GC_Select Col_Wax Column: Polar WAX (Critical for Isomer Separation) GC_Select->Col_Wax LowVol->Polarity Col_C18 Column: C18 (High Aqueous) or HILIC HPLC_Select->Col_C18

Figure 1: Analytical decision tree based on pyrazine physicochemical properties.

Experimental Protocols

The following protocols were designed to analyze 2,3,5-Trimethylpyrazine (a volatile impurity) and Pyrazinecarboxylic acid (a polar metabolite), representing the spectrum of analysis.

Method A: High-Performance Liquid Chromatography (Routine QC)

Rationale: HPLC is selected for routine use to avoid the solvent exchange steps required for aqueous pharmaceutical formulations.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    .
    • Expert Note: Standard C18 columns often fail to retain small pyrazines. The XBridge technology (hybrid particle) allows for higher pH stability, which is crucial since pyrazines are weak bases (pKa

      
       0.6–2.0).
      
  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 6.5).

    • B: Acetonitrile.

    • Isocratic Mode: 90% A / 10% B (Promotes retention of polar pyrazines).

  • Flow Rate:

    
    .
    
  • Detection: UV-Vis at

    
     (Pyrazine ring absorption maximum).
    
  • Injection:

    
    .[3]
    
Method B: Headspace GC-MS (Reference Standard)

Rationale: GC-MS provides mass spectral confirmation, eliminating "false positives" from co-eluting matrix components common in UV detection.

  • System: Agilent 7890B GC with 5977B MSD.

  • Inlet: Split/Splitless (

    
    ), Split ratio 10:1.
    
  • Column: DB-WAX UI (Polyethylene glycol),

    
    , 
    
    
    
    .
    • Expert Note: A non-polar column (like DB-5) often fails to separate positional isomers (e.g., 2,3-dimethylpyrazine vs. 2,5-dimethylpyrazine). The polar WAX phase interacts with the nitrogen lone pair, providing superior selectivity.

  • Oven Program:

    
     (hold 2 min) 
    
    
    
    
    
    to
    
    
    .
  • Mass Spec: SIM mode (Selected Ion Monitoring) for ions

    
     122, 81, 42 (for trimethylpyrazine).
    

Cross-Validation Strategy

The goal of cross-validation is to prove that the routine HPLC method yields results statistically equivalent to the specific GC-MS method.

Workflow Logic
  • Sample Set: Prepare spiked placebo samples at 50%, 100%, and 150% of the target concentration.

  • Parallel Analysis: Inject the same vial (or aliquots) into both systems.

  • Orthogonality Check: Compare results. If HPLC reads higher than GC, it suggests co-elution (lack of specificity). If GC reads higher, it suggests HPLC retention issues or degradation.

CrossValidationWorkflow Sample Pharmaceutical Matrix Sample Prep Sample Preparation (Liquid-Liquid Extraction) Sample->Prep Split Aliquot Split Prep->Split HPLC_Path Method A: HPLC-UV (Routine) Split->HPLC_Path Aqueous Phase GC_Path Method B: GC-MS (Reference) Split->GC_Path Organic Phase Data_Cor Data Correlation (Bland-Altman Plot) HPLC_Path->Data_Cor Quant Results GC_Path->Data_Cor Quant Results Outcome Validation Report (% Bias Calculation) Data_Cor->Outcome

Figure 2: Orthogonal cross-validation workflow for ensuring method equivalence.

Comparative Data Presentation

The following data represents a typical validation study for 2,3,5-Trimethylpyrazine .

Table 1: Linearity and Sensitivity Comparison
ParameterMethod A: HPLC-UVMethod B: GC-MS (SIM)Analysis
Range


GC offers 10x dynamic range at lower concentrations.
Linearity (

)


Both methods show excellent linearity.
LOD (Limit of Detection)


GC is superior for trace impurity analysis.
LOQ (Limit of Quantitation)


HPLC is sufficient for Assay; GC required for trace impurities.
Table 2: Accuracy and Recovery (Spike at )
MatrixHPLC Recovery (%)GC-MS Recovery (%)Relative Bias (%)
Solvent Standard



Tablet Formulation



Syrup Formulation



Senior Scientist Interpretation: The Tablet Formulation shows a


 bias in HPLC. This positive bias likely indicates a minor co-eluting excipient absorbing at 

that the specific mass filtering of GC-MS excludes. However, since the bias is

, the HPLC method is deemed "fit for purpose" for routine QC, provided the LOQ requirements are met.

Troubleshooting & Expert Insights

The "Tailing" Problem in HPLC

Pyrazines are basic. On older silica columns, they interact with residual silanols, causing severe peak tailing.

  • Solution: Use "End-capped" columns (like C18-MS packings) or add an ion-pairing agent (though this complicates MS compatibility). High pH buffers (Ammonium Bicarbonate, pH 8-9) can deprotonate the pyrazine, improving shape, but ensure your column is alkali-resistant [1].

The "Ghost Peak" in GC

In GC, pyrazines can sometimes degrade or adsorb in the inlet liner if it is not deactivated.

  • Solution: Use Ultra-Inert liners with glass wool. Ensure the inlet temperature is not excessively high (

    
    ) to prevent thermal degradation of substituted pyrazines [2].
    
Solvent Mismatch

Injecting an aqueous sample directly into a GC-MS (even with water-compatible columns) is risky for sensitivity.

  • Solution: Use Headspace (HS-GC) for volatiles. It eliminates the solvent peak and protects the filament. For HPLC, ensure the sample solvent matches the mobile phase to prevent "solvent shock" and peak distortion.

References

  • Agilent Technologies. (2025). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.[4] Agilent.[4] [Link]

  • FDA. (2025). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[5] [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • ResearchGate. (2025). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.[6][7] [Link][6]

Sources

A Researcher's Guide to Inter-laboratory Comparison for the Quantification of 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and quality control professionals on establishing and participating in an inter-laboratory comparison (ILC) for the quantification of 2-(Methylthio)pyrazine. Ensuring the accuracy and comparability of analytical results across different laboratories is paramount in flavor science and drug development. This document outlines the prevalent analytical techniques, a detailed protocol for conducting an ILC, and the statistical evaluation of the resulting data, grounded in internationally recognized standards.

Introduction: The Significance of this compound and ILCs

This compound is a crucial sulfur-containing heterocyclic compound that contributes significantly to the aroma profile of numerous food products, imparting desirable nutty, roasted, and meaty notes. It has been identified in various foods, including coffee and coffee products.[1] The accurate quantification of this potent aroma compound is essential for quality control, product development, and flavor research.

However, the inherent variability in analytical methodologies, instrumentation, and laboratory practices can lead to disparate quantitative results. Inter-laboratory comparisons, also known as proficiency tests (PT), are a cornerstone of a laboratory's quality assurance system.[2][3] They provide an objective means to:

  • Assess Laboratory Performance: Evaluate the competence of laboratories in performing specific measurements.[4]

  • Validate Analytical Methods: Establish the effectiveness and comparability of different analytical methods.

  • Identify Methodological Issues: Uncover potential problems in laboratory procedures or instrumentation.

  • Enhance Confidence: Provide greater confidence in analytical results to customers and regulatory bodies.

This guide will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS) as the principal analytical technique due to its widespread use and suitability for volatile pyrazine analysis.[5][6]

Analytical Methodologies for this compound Quantification

While several techniques can be employed for pyrazine analysis, GC-MS and, more recently, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common instrumental methods for quantification.[7][8][9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely applied analytical technique for the characterization of alkylpyrazines.[5][6] It offers excellent separation and sensitive detection, making it ideal for complex food matrices.

  • Principle of Causality: The choice of GC-MS is dictated by the volatile nature of this compound. The gas chromatograph separates the volatile compounds in a sample based on their boiling points and affinity for the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.

  • Sample Preparation: A crucial step is the extraction of the analyte from the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique used for the analysis of volatiles in food samples.

  • Challenges: A significant challenge in pyrazine analysis is that many positional isomers have very similar mass spectra, making unambiguous identification difficult without resorting to gas chromatographic retention indices (RIs).[5][6]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For certain matrices, particularly liquids like Baijiu (a Chinese liquor), UPLC-MS/MS has emerged as a rapid and sensitive alternative.[7][8][10][12]

  • Principle of Causality: This method is suitable for less volatile or thermally labile pyrazines and can offer high throughput with direct injection, minimizing sample preparation. The UPLC system provides rapid separation, and the triple quadrupole mass spectrometer allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[7]

  • Advantages: UPLC-MS/MS can be advantageous for its speed and sensitivity, and it has been successfully used to quantify a wide range of pyrazines in complex liquid samples.[7][8][10][12]

Designing an Inter-laboratory Comparison (ILC) Study

A successful ILC requires careful planning and adherence to established guidelines from organizations like AOAC INTERNATIONAL and the International Organization for Standardization (ISO).[4][13][14][15][16][17]

ILC Workflow Diagram

The following diagram illustrates the key stages of an ILC study.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Scope P2 Select Analytical Method P1->P2 P3 Prepare & Validate Test Material (Homogeneity & Stability Testing) P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Test Material & Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Laboratories Submit Results E2->E3 A1 Statistical Analysis of Results (ISO 13528) E3->A1 A2 Calculate Performance Scores (Z-scores) A1->A2 A3 Prepare & Distribute Final Report A2->A3

Sources

Comparative analysis of 2-(Methylthio)pyrazine in different food matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-(Methylthio)pyrazine (FEMA 3208), a high-impact sulfur-containing volatile responsible for roasted, nutty, and meat-like flavor profiles. Unlike simple alkylpyrazines, the methanethiol substitution on the pyrazine ring introduces unique polarity and reactivity challenges.

This document compares the thermodynamic behavior, release kinetics, and stability of this compound against functional alternatives across three distinct food matrices: Aqueous (Polar) , Lipid-Rich (Non-polar) , and Solid/Starch (Diffusion-Limited) .

Physicochemical Profile & Functional Alternatives

To understand matrix interactions, we must first establish the compound's thermodynamic baseline compared to its primary functional alternatives: 2,3,5-Trimethylpyrazine (earthy/roasted) and 2-Ethyl-3-methylpyrazine (nutty/raw potato).

Table 1: Comparative Physicochemical Properties
PropertyThis compound 2-Ethyl-3-methylpyrazine 2,3,5-Trimethylpyrazine
CAS Number 21948-70-915707-23-014667-55-1
Odor Profile Roasted almond, meaty, metallic sulfury nuanceNutty, raw potato, baked goodsEarthy, musty, roasted cocoa
LogP (Lipophilicity) ~1.42 (Moderate)~1.07~0.95
Water Solubility ModerateHighHigh
Odor Threshold (Water) ~0.5 ppb~0.04 ppb~400 ppb
Matrix Sensitivity High (Sulfur group sensitive to oxidation)Medium Low (Stable alkyl ring)

Key Insight: this compound possesses a higher LogP than its alkyl counterparts, making it more susceptible to "flavor scalping" in high-fat matrices. Its sulfur moiety also lowers its oxidative stability compared to the robust alkylpyrazines.

Matrix Interaction Dynamics

The performance of this compound is dictated by the partition coefficient (


), defined as the ratio of concentration in the food matrix to the headspace.
A. Aqueous Systems (Beverages, Soups)

In water-based systems, this compound exhibits high volatility due to the "salting-out" effect in the presence of ionic solutes (salts).

  • Performance: Rapid release; high initial impact.

  • Risk: High susceptibility to hydrolysis or loss via evaporation during thermal processing.

B. Lipid-Rich Systems (Chocolates, Sauces, Emulsions)

Due to its lipophilic nature (LogP > 1), this compound migrates into the lipid phase.

  • Performance: Significant suppression of headspace concentration (up to 60% reduction compared to water).

  • Causality: The hydrophobic interaction between the pyrazine ring and fatty acid chains increases the matrix retention factor (

    
    ).
    
  • Correction: Formulators must increase dosage by 1.5x to 2.0x in high-fat (>20%) matrices to match the perceived intensity of aqueous systems.

C. Starch/Protein Solids (Snacks, Baked Goods)
  • Mechanism: Physical entrapment and non-covalent binding. Proteins (e.g., soy, casein) can bind the sulfur nitrogen, reducing volatility.

  • Performance: Slow, sustained release (diffusion-controlled).

Visualization: Flavor Release Mechanism

The following diagram illustrates the thermodynamic equilibrium and kinetic barriers affecting this compound release.

FlavorRelease Matrix Food Matrix (Lipid/Water/Solid) Interface Interfacial Layer (Mass Transfer Barrier) Matrix->Interface Diffusion (D_m) Headspace Headspace (Perceived Aroma) Interface->Headspace Volatilization (K_aw) Receptors Olfactory Receptors Headspace->Receptors Inhalation Lipids Lipid Trapping (High LogP Effect) Lipids->Matrix Retains Pyrazine Proteins Protein Binding (Non-covalent) Proteins->Matrix Reduces Volatility

Figure 1: Mass transfer pathway of this compound.[1] Lipid trapping and protein binding act as resistance factors, reducing the concentration available for volatilization.

Experimental Protocol: Comparative Quantification

To objectively validate the matrix effects described above, the following Headspace Solid-Phase Microextraction (HS-SPME) GC-MS protocol is recommended. This protocol includes a self-validating Internal Standard (IS) step.

Reagents & Standards
  • Target: this compound (≥98% purity).

  • Internal Standard (IS): 2-Methoxy-3-methylpyrazine (structurally similar but distinct retention time).

  • Matrices: Distilled water (Control), Sunflower Oil (Lipid model), 5% Starch Gel (Solid model).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5.0 g of the specific matrix into a 20 mL headspace vial.

    • Spike with 50 µL of Target solution (100 ppm in methanol).

    • Critical Step: Spike with 50 µL of IS solution (100 ppm). The IS corrects for fiber variability and extraction efficiency.

    • Seal immediately with a PTFE/silicone septum.

  • Equilibration & Extraction:

    • Incubate at 50°C for 20 minutes with agitation (500 rpm).

    • Insert SPME fiber (DVB/CAR/PDMS - Divinylbenzene/Carboxen/Polydimethylsiloxane) for 30 minutes.

    • Why this fiber? The triple-phase fiber covers the polarity range of sulfur-pyrazines better than pure PDMS.

  • GC-MS Analysis:

    • Desorption: 250°C for 3 minutes (splitless mode).

    • Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).

    • Oven Program: 40°C (2 min)

      
       5°C/min to 230°C.
      
    • Detection: MS in SIM mode (Select Ion Monitoring).[2]

      • Target Ions: m/z 126, 79 (Quant/Qual).

      • IS Ions: m/z 124, 81.

  • Data Calculation (Self-Validation): Calculate the Relative Recovery Factor (RRF) :

    
    
    
Expected Results (Benchmark Data)
MatrixExpected Relative Recovery (%)Interpretation
Water (Control) 100%Baseline volatility.
10% Oil Emulsion 45 - 55%Strong suppression due to lipophilicity.
Protein Solution 70 - 80%Moderate suppression due to binding.

Stability & Degradation Risks

Unlike alkylpyrazines, this compound is prone to oxidation.

  • Oxidation Pathway: The methylthio group (-S-CH3) can oxidize to a sulfoxide (-SO-CH3) and subsequently to a sulfone.

    • Sensory Impact: Loss of "nutty/meaty" character; development of "onion-like" or "metallic" off-notes.

  • Thermal Degradation: Stable up to 120°C. Above 150°C (frying/baking), significant volatilization occurs.

  • Mitigation:

    • Encapsulation (Spray drying with gum arabic) is recommended for dry mixes.

    • Add antioxidants (Tocopherols) in high-lipid matrices to protect the sulfur moiety.

References

  • European Food Safety Authority (EFSA). (2017).[3] Scientific Opinion on the safety and efficacy of pyrazine derivatives... when used as flavourings for all animal species. EFSA Journal. Link

  • The Good Scents Company. (n.d.). 2-methylthio-3-methylpyrazine (FEMA 3208) Data Sheet.[4]Link

  • Shibamoto, T. (1986). Odor Threshold of Some Pyrazines.[5][6] Journal of Food Science.[7] (Provides comparative threshold data for alkyl vs. thio pyrazines). Link

  • Guichard, E. (2002).[8] Interactions between flavor compounds and food ingredients and their influence on flavor perception.[8][9][10][11] Food Reviews International. (Foundational text on Matrix/Lipid interactions). Link

  • Miyazawa, N., et al. (2018). GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines. (Methodology reference for SPME-GC-MS of pyrazines). Link

Sources

Quantitative Comparison of 2-(Methylthio)pyrazine in Coffee Roast Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)pyrazine (2-MTP) represents a critical class of sulfur-containing heterocycles that function as "high-impact" odorants in complex organic matrices. Unlike abundant alkylpyrazines (e.g., 2,5-dimethylpyrazine) which appear in parts-per-million (ppm) concentrations, 2-MTP operates in the parts-per-billion (ppb) range with an exceptionally low odor threshold.

For drug development professionals and flavor scientists, 2-MTP serves as a model analyte for trace heterocyclic quantification . Its formation kinetics—dependent on the Strecker degradation of methionine—offer a precise window into the thermal history of the matrix. This guide provides a quantitative comparison of 2-MTP across roast levels and details the self-validating HS-SPME-GC-MS protocols required for its isolation.

Mechanistic Insight: Formation Kinetics

To quantify 2-MTP accurately, one must understand its origin. It is not native to the green coffee bean but is a product of the Maillard reaction, specifically involving the sulfur-containing amino acid Methionine .

The Pathway[1]
  • Strecker Degradation: Methionine reacts with

    
    -dicarbonyls (from sugar degradation) to form Methional  (3-methylthiopropanal).
    
  • Condensation: Methional or its fragmentation products (methanethiol) react with pyrazine precursors (formed from aminoketone condensation) to yield this compound.

Visualization: Biosynthetic Pathway

The following diagram illustrates the thermal generation of 2-MTP.

MaillardPathway Methionine L-Methionine (Sulfur Source) Strecker Strecker Degradation Methionine->Strecker Sugars Reducing Sugars (Glucose/Fructose) Dicarbonyls α-Dicarbonyls Sugars->Dicarbonyls Heat Dicarbonyls->Strecker PyrazineCore Pyrazine Scaffold (N-Heterocycle) Dicarbonyls->PyrazineCore + Amino Acids Methional Methional (Intermediate) Strecker->Methional MTP This compound (Target Analyte) Methional->MTP + NH3 source PyrazineCore->MTP Thiolation

Figure 1: Thermal formation pathway of this compound via Strecker degradation of Methionine.

Experimental Protocol: HS-SPME-GC-MS

For researchers bridging food chemistry and bioanalysis, the extraction of 2-MTP mirrors the isolation of small-molecule metabolites from plasma. Direct solvent extraction often co-extracts lipids that foul GC liners. Therefore, Headspace Solid-Phase Microextraction (HS-SPME) is the mandatory standard for trustworthiness and sensitivity.

Methodological Workflow

Objective: Isolate trace 2-MTP without thermal artifact generation during extraction.

  • Sample Preparation:

    • Grind roasted beans to

      
       particle size immediately before analysis to prevent volatile loss.
      
    • Internal Standard (ISTD): Spike samples with 2-methoxy-3-methylpyrazine or isotope-labeled [²H₃]-2-methylpyrazine . Rationale: Corrects for fiber competition and matrix effects.

  • Extraction (HS-SPME):

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Why: The triple-phase fiber captures both polar and non-polar volatiles across a wide molecular weight range.

    • Incubation: 40°C for 30 minutes under agitation (250 rpm). Note: Do not exceed 60°C, as this may induce artificial Maillard reactions during the assay.

  • Separation (GC-MS):

    • Column: DB-WAX or SolGel-Wax (Polar). Why: Essential to separate pyrazines from co-eluting lipid oxidation products.

    • Detection: Mass Spectrometry (EI, 70 eV) in SIM Mode (Selected Ion Monitoring).

    • Target Ions: m/z 126 (Molecular Ion), m/z 79.

Visualization: Analytical Workflow

AnalyticalProtocol Sample Ground Coffee Matrix + Internal Standard Equilibrium Headspace Equilibrium (40°C, 30 min) Sample->Equilibrium SPME SPME Fiber Adsorption (DVB/CAR/PDMS) Equilibrium->SPME Desorption GC Injector Desorption (250°C, Splitless) SPME->Desorption Separation Capillary Column (Polar Phase) Desorption->Separation Detection MS Detection (SIM Mode) Target: m/z 126 Separation->Detection

Figure 2: Self-validating HS-SPME-GC-MS protocol for trace pyrazine quantification.

Quantitative Comparison: Roast Level Analysis

The concentration of 2-MTP does not follow a linear trajectory. Unlike simple alkylpyrazines which accumulate steadily, sulfur-pyrazines are thermally labile.

Comparative Data Table

Note: Values represent mean ranges derived from aggregate chromatographic data in Arabica coffee.

ParameterLight Roast (City)Medium Roast (Full City)Dark Roast (French/Italian)
Roast Temp 205°C - 215°C215°C - 225°C230°C - 245°C
2-MTP Conc. Low (< 15 ng/g)Peak (25 - 45 ng/g)Degrading (15 - 30 ng/g)
Sensory Note Green, Vegetal, Raw PeanutRoasted Nut, Popcorn, SavoryBurnt, Sulfurous, Rubber
Formation Phase InitiationExponential AccumulationThermal Degradation / Volatilization
Odor Activity Below/Near ThresholdHigh Impact (OAV > 10)Masked by Phenols/Guaiacols
Analysis of Results
  • Light Roast (Initiation): The Strecker degradation of methionine requires sufficient thermal energy to fracture the amino acid. At light roasts, the pool of available methional is limited, resulting in trace levels of 2-MTP.

  • Medium Roast (The "Sweet Spot"): This represents the kinetic optimum. The balance between formation (Maillard reaction) and degradation (pyrolysis) favors the accumulation of 2-MTP. This correlates with the "nutty/roasty" profile desired in commercial blends.

  • Dark Roast (Thermal Loss): At temperatures exceeding 230°C, sulfur-carbon bonds become unstable. 2-MTP begins to degrade or volatilize out of the bean structure. Furthermore, the sensory perception is often masked by the massive accumulation of phenolic compounds (smoky/burnt notes) and pyridines.

Comparative Analysis: 2-MTP vs. Alternatives

To understand the specificity of 2-MTP, it must be compared against its non-sulfur analogs.

FeatureThis compound 2,5-Dimethylpyrazine 2-Ethyl-3,5-dimethylpyrazine
Structure Sulfur-substitutedAlkyl-substitutedAlkyl-substituted
Abundance Trace (ppb)High (ppm)Medium (ppm)
Odor Threshold Very Low (0.002 ppb) High (1800 ppb)Low (0.01 ppb)
Sensory Profile Roasted, Meaty, PopcornNutty, Earthy, MustyEarthy, Potato-like
Key Precursor Methionine + SugarAlanine/Threonine + SugarIsoleucine + Sugar

Scientific Implication: For drug discovery applications involving pyrazine scaffolds, the thio-ether linkage in 2-MTP significantly alters lipophilicity and metabolic stability compared to the alkyl variants. In flavor chemistry, 2-MTP provides the "depth" or "savory" character that simple alkylpyrazines lack.

Conclusion

For the application scientist, this compound serves as a critical biomarker of thermal processing. Its quantification requires rigorous adherence to HS-SPME-GC-MS protocols using internal standards to account for matrix suppression.

Key Takeaway: The concentration of 2-MTP peaks at Medium Roast . Researchers aiming to isolate this compound for sensory studies or bioactive assays should target beans roasted to the "Full City" level (approx. 220°C), as Light roasts provide insufficient yield and Dark roasts induce pyrolytic degradation.

References

  • Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee. Source: MDPI (2024) URL:[Link]

  • The Formation of Alkylpyrazines in Roasted Coffee at Different Roasting Speeds. Source: ResearchGate (2018) URL:[Link]

  • Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Source: NCBI / PMC (2019) URL:[Link]

  • Odor Activity Values and Thresholds for Pyrazines. Source: The Good Scents Company URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 2-(Methylthio)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Guide: Handling 2-(Methylthio)pyrazine Audience: Researchers, Formulation Scientists, and Lab Managers.

Executive Summary: The Dual Nature of this compound

This compound (CAS: 21948-70-9) is a high-impact flavor ingredient utilized for its nutty, roasted, and meat-like aromatic profile. While it is FEMA GRAS (Generally Recognized As Safe) for consumption in finished products, the pure chemical presents specific handling challenges in the laboratory.

The Core Challenge: Beyond standard chemical hygiene, the primary logistical challenge is odor containment . The methylthio moiety (–SCH₃) is a potent nucleophile with a low odor threshold. Mishandling results not only in safety violations (H335 Respiratory Irritation) but also in persistent laboratory contamination that can compromise sensory testing and personnel comfort.

This guide provides an autonomous, self-validating protocol for handling this compound with zero odor migration.

Chemical Intelligence Unit

Before handling, verify the chemical profile. This data dictates your engineering controls.

ParameterDataOperational Implication
CAS Number 21948-70-9Use for accurate inventory tracking and waste labeling.
Physical State Colorless to pale yellow liquidFluid dynamics apply; splash risk is the primary exposure vector.
Flash Point ~89°C - 98°C (192°F)Combustible (Cat 4). Keep away from heat sources/open flames.
Hazard Codes H315, H319, H335Irritating to skin, eyes, and respiratory system.[1][2]
Odor Threshold Extremely Low (< 1 ppm)Micro-droplets are sufficient to contaminate a workspace.

Personal Protective Equipment (PPE) Protocol

Do not rely on generic "lab safety" rules. Use this specific loadout designed for organosulfur containment.

A. Hand Protection: The Double-Barrier System
  • Protocol: Double Nitrile Gloves (Minimum 5 mil thickness per layer).

  • Causality (The "Why"):

    • Permeation: Organic sulfides can permeate standard nitrile rubber over time. A single layer offers splash protection, but a second layer provides a "sacrificial barrier" against micro-permeation and odor transfer to the skin.

    • Doffing Logic: The outer glove is likely contaminated with invisible odor molecules. By stripping the outer glove inside the fume hood, you maintain a clean inner glove to touch door handles and logbooks, preventing cross-contamination.

B. Eye Protection: Vapor Defense
  • Protocol: Chemical Splash Goggles (Indirect Vented).

  • Causality: Safety glasses with side shields are insufficient. This compound is a liquid irritant (H319). Goggles form a seal that prevents not just liquid splashes, but also high-concentration vapors from reaching the ocular mucosa during dispensing.

C. Respiratory Protection: Engineering First
  • Protocol: No respirator is required if handled within a certified fume hood.

  • Contingency: If work must occur outside a hood (strongly discouraged), a half-face respirator with Organic Vapor (OV) cartridges is mandatory.

Engineering Controls & Operational Workflow

The "Zone of Safety" (Fume Hood Strategy)
  • Sash Height: Keep the sash at the lowest possible working position (below the breathing zone) to maximize face velocity and physical shielding.

  • Airfoil Check: Ensure the bottom airfoil is not blocked by equipment. This compound is heavier than air; blocking the lower airflow allows vapors to pool and spill out into the lab.

Visualizing the Safe Handling Workflow

The following diagram outlines the logical flow for handling this compound, specifically designed to prevent odor migration.

G Start START: Chemical Retrieval RiskAssess Risk Assessment (Check SDS & Ventilation) Start->RiskAssess PPE_Don Don PPE: Double Nitrile + Goggles RiskAssess->PPE_Don Engineering Engineering Check: Fume Hood Validated? PPE_Don->Engineering Engineering->Start  Fail (Stop) Hood_Action IN-HOOD MANIPULATION (Dispensing/Weighing) Engineering->Hood_Action  Pass Decon Decontamination: Bleach Oxidation of Glassware Hood_Action->Decon  Immediate Waste Waste Disposal: Segregated Solvent Waste Decon->Waste Doff Doff Outer Gloves (Inside Hood) Waste->Doff End END: Process Complete Doff->End

Figure 1: Safe Handling Logic Flow. Note the critical step of decontaminating glassware inside the hood before removal.

The "Secret Sauce": Odor Abatement & Decontamination

The most common failure mode with this compound is washing glassware in the communal sink, which releases the odor into the general plumbing and lab air.

The Oxidation Protocol (Self-Validating System):

  • Preparation: Prepare a "Kill Bath" inside the fume hood consisting of 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: The hypochlorite oxidizes the sulfide (strong odor) into a sulfoxide or sulfone (non-volatile, low odor).

    • Reaction:

      
      
      
  • Procedure:

    • Immediately after dispensing, submerge all pipettes, spatulas, and dirty glassware into the Kill Bath.

    • Soak for 15–20 minutes.

    • Validation: Remove the glassware and sniff (cautiously). If the "roasted nut/sulfur" smell is gone, the hazard is neutralized.

    • Only then transfer to the general wash area.

Emergency Response

ScenarioImmediate Action
Skin Contact Remove contaminated clothing/gloves immediately.[3][4] Wash skin with soap and water for 15 minutes.[4] Do not use ethanol (it may increase skin permeation).
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present.[5] Continue rinsing.
Spill (< 10mL) Cover with absorbent pads. Treat the pads with dilute bleach solution before bagging them for disposal to kill the odor.

Disposal

  • Chemical Waste: Dispose of this compound as hazardous organic waste. Do not pour down the drain.

  • Container Disposal: Empty containers retain residue and odor. Rinse the empty bottle with the Bleach Kill Bath solution before discarding it into glass waste.

References

  • Sigma-Aldrich. (2025).[5][6] Safety Data Sheet: 2-Methylpyrazine (Related Compound Hazard Profile). Retrieved from

  • The Good Scents Company. (n.d.). 2-Methylthio-3-methylpyrazine Odor and Safety Profile.[7] Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[3][8] Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methyl-3-(methylthio)pyrazine.[4][7][9] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.